finasteride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17?,18+,22-,23+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEPLOCGEIEOCV-NAYRGPGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2C(=O)NC(C)(C)C)CC[C@@H]4[C@@]3(C=CC(=O)N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Finasteride on 5-Alpha Reductase Type II
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Finasteride (B1672673) is a potent, synthetic 4-aza-3-oxosteroid compound that serves as a highly specific inhibitor of steroid 5-alpha reductase type II (SRD5A2).[1] This enzyme is critical in androgen metabolism, catalyzing the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[2] Elevated DHT levels are implicated in the pathophysiology of benign prostatic hyperplasia (BPH) and androgenetic alopecia (AGA).[1][3] this compound's therapeutic efficacy stems from its unique mechanism of action, which involves time-dependent, competitive, and apparently irreversible inhibition of SRD5A2.[4][5][6] This is achieved through the formation of a highly stable, covalent intermediate adduct with the cofactor NADPH and the enzyme, effectively halting DHT production.[7][8] This guide provides a detailed examination of the molecular interactions, kinetics, structural basis, and experimental evaluation of this compound's mechanism of action on SRD5A2.
The 5-Alpha Reductase Type II Signaling Pathway
The primary physiological role of SRD5A2 is the NADPH-dependent reduction of the Δ4,5 double bond in testosterone to produce DHT.[8][9] DHT binds to the androgen receptor with significantly higher affinity than testosterone, making it the principal androgen responsible for the growth and development of the prostate gland and the miniaturization of hair follicles in genetically susceptible individuals.[3][10] SRD5A2 is an integral membrane protein predominantly expressed in androgen-sensitive tissues such as the prostate, seminal vesicles, and hair follicles.[3][10]
Caption: The physiological signaling pathway of SRD5A2.
This compound's Mechanism of Inhibition
This compound acts as a mechanism-based, time-dependent inhibitor of SRD5A2.[5][6] While it initially competes with testosterone for the enzyme's active site, its inhibitory action is far more complex than simple competitive binding.[4] The process culminates in the formation of an exceptionally stable bisubstrate analog inhibitor, which effectively renders the enzyme inactive.[2]
The key steps are:
-
Binding: this compound binds to the SRD5A2 enzyme, which has already bound its cofactor, NADPH.[7]
-
Hydride Transfer: The enzyme catalyzes a hydride transfer from the C-4 position of the nicotinamide (B372718) ring of NADPH to the C-2 position of the A-ring of this compound.[11][8] This is analogous to the reduction of testosterone but targets the Δ1,2 double bond of this compound.
-
Adduct Formation: This hydride transfer results in the formation of a covalent bond between the nicotinamide C-4 atom of NADPH and the C-2 atom of this compound.[11][12] The resulting structure is a stable NADP-dihydrothis compound (NADP-DHF) intermediate adduct.[2][7][8]
-
Irreversible Inhibition: This NADP-DHF adduct is a potent, high-affinity inhibitor that remains tightly bound within the enzyme's active site.[2][8] The complex has an extremely slow dissociation rate, with a reported half-life of approximately 30-31 days, leading to the characterization of this compound's action as apparently irreversible.[13][8]
Caption: Mechanism of SRD5A2 inhibition by this compound.
Quantitative Analysis of this compound Inhibition
The potency of this compound is reflected in its low inhibition constants and profound physiological effects on DHT levels. While it inhibits SRD5A2 selectively, it has a much lower affinity for the type I isoenzyme.[1]
| Parameter | Value | Tissue/System | Notes | Citations |
| IC50 (Type II) | 13.6 - 36 nM | In vitro | Represents the concentration for 50% inhibition. | [14] |
| Binding Constant (Ki) | ≤ 3 x 10⁻¹³ M | Human Prostate (Type II) | For the NADP-DHF intermediate adduct, indicating extremely tight binding. | [8] |
| Complex Half-Life | ~30-31 days | Human Prostate (Type II) | The dissociation half-life of the SRD5A2 and NADP-DHF complex. | [13][8] |
| Serum DHT Reduction | ~70% | Human Serum | Following daily oral administration (e.g., 1-5 mg). | [1][13][15][16][17] |
| Prostatic DHT Reduction | >90% | Human Prostate Tissue | Demonstrates high efficacy at the target tissue. | [15] |
| Scalp DHT Reduction | ~65% | Human Scalp | With doses ≥ 0.5 mg/day after 6 weeks. | [1] |
| Isoenzyme Selectivity | ~100-fold higher for Type II vs. Type I | In vitro | Highlights the specificity of this compound. | [1] |
Structural Basis of Inhibition
The high-resolution crystal structure of human SRD5A2 in complex with this compound and NADPH has provided critical insights into its mechanism.[7][18]
-
Overall Structure: SRD5A2 possesses a unique 7-transmembrane (7-TM) α-helical topology, which forms a large, enclosed binding cavity within the membrane.[8][9][12]
-
Active Site: The crystal structure captured the NADP-dihydrothis compound (NADP-DHF) intermediate adduct within this cavity.[8][19] The covalent bond between the nicotinamide C-4 atom of NADP and the C-2 atom of this compound was clearly identified, with a distance of ~1.5 Å.[12]
-
Key Residues: Structural and mutagenesis studies have identified crucial amino acid residues involved in catalysis and inhibitor binding. E57TM2 and Y91TM3 are implicated in facilitating the hydride transfer.[11][9] Other residues, including R114TM4 and F118, contribute to the binding of the steroid substrate and the this compound adduct through polar and hydrophobic interactions.[8][19][20]
-
Conformational Dynamics: Molecular dynamics simulations suggest that cytosolic loops, particularly L1 and L5, exhibit high flexibility.[8][9] These loops are thought to act as a gate, regulating the entry and exit of the NADPH/NADP+ cofactor from the cytosol into the transmembrane active site.[9][20]
Experimental Protocols
In Vitro 5-Alpha Reductase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of compounds like this compound on SRD5A2.
1. Objective: To measure the IC50 value of a test compound against SRD5A2.
2. Materials:
-
Substrate: Testosterone.[21]
-
Cofactor: NADPH.[2]
-
Test Compound: this compound (as a positive control) and other inhibitors, dissolved in a suitable solvent (e.g., DMSO).
-
Buffer: Modified phosphate (B84403) buffer, pH 6.5.[21]
-
Reaction Termination Solution: 1 N HCl or organic solvent (e.g., ethyl acetate) for extraction.[21]
-
Detection System: HPLC or LC-MS/MS system for quantifying testosterone and DHT.[23][24]
3. Procedure:
-
Enzyme Preparation: Prepare the enzyme solution (e.g., 20 µg/ml) in the reaction buffer.[21]
-
Pre-incubation: In a microtiter plate or microcentrifuge tubes, add the enzyme solution, buffer, and various concentrations of the test compound (or vehicle control). Pre-incubate the mixture for 15 minutes at 37°C.[21]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., 0.9 µM testosterone) and cofactor (NADPH).[21]
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.[21]
-
Reaction Termination: Stop the reaction by adding 1 N HCl or by adding an organic solvent for extraction.[21]
-
Product Quantification:
-
Extract the steroids using an appropriate organic solvent.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Inject the sample into an HPLC or LC-MS/MS system to separate and quantify the amount of DHT produced (or testosterone remaining).[23]
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro SRD5A2 inhibition assay.
X-ray Crystallography of the SRD5A2-Inhibitor Complex
This protocol describes the key steps used to solve the crystal structure of SRD5A2.[11][8]
1. Protein Expression and Purification:
-
Human SRD5A2 was expressed in insect Sf9 cells using a baculovirus expression system.[11]
-
The protein was purified in the presence of this compound to ensure complex formation and stability.[11]
2. Crystallization:
-
Crystallization was performed using the lipidic mesophase method, which is suitable for integral membrane proteins.[11][8] This involves embedding the purified protein-inhibitor complex into a lipidic cubic phase matrix.
-
Crystals were grown and harvested for data collection.
3. Data Collection and Structure Determination:
-
X-ray diffraction data was collected at a synchrotron source (e.g., Advanced Photon Source).[11]
-
Multiple data sets from several crystals were processed and merged.[11]
-
The structure was determined to a resolution of 2.8 Å using molecular replacement, aided by de novo structural prediction models.[11][8][18]
-
The final model, including the SRD5A2 protein and the NADP-DHF adduct, was refined against the diffraction data.[18]
Conclusion
This compound's mechanism of action against 5-alpha reductase type II is a sophisticated, multi-step process that goes beyond simple competitive inhibition. Its potency is derived from the enzyme-catalyzed formation of a highly stable, covalently linked NADP-dihydrothis compound adduct that effectively sequesters the enzyme in an inactive state for an extended period.[2][7] This mechanism, elucidated through kinetic studies and high-resolution crystallography, explains its profound and specific clinical effects in reducing DHT levels in target tissues. The detailed understanding of this interaction provides a robust framework for the continued development and evaluation of SRD5A2 inhibitors for androgen-dependent conditions.
References
- 1. The mechanism of action and side effects of Finasteride_Chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are SRD5A2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. xyonhealth.com [xyonhealth.com]
- 5. Pharmacogenetic analysis of human steroid 5 alpha reductase type II: comparison of this compound and dutasteride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of time-dependent inhibition of 5 alpha-reductases by delta 1-4-azasteroids: toward perfection of rates of time-dependent inhibition by using ligand-binding energies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SUSTech researchers reveal the mechanism of this compound-targeted enzyme for the treatment of hair loss and prostate hyperplasia - SUSTech · SCHOOL OF LIFE SCIENCES [bio.sustech.edu.cn]
- 8. Structure of human steroid 5α-reductase 2 with the anti-androgen drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a Type 2 5alpha-reductase inhibitor, in the treatment of men with androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure of human steroid 5α-reductase 2 with anti-androgen drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. droracle.ai [droracle.ai]
- 14. benchchem.com [benchchem.com]
- 15. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Surgical & Cosmetic Dermatology | What do we know about 5-alpha reductase inhibitors? [surgicalcosmetic.org.br]
- 18. rcsb.org [rcsb.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. Spectrophotometric Method for the Assay of Steroid 5α-Reductase Activity of Rat Liver and Prostate Microsomes | Semantic Scholar [semanticscholar.org]
- 23. 5α-reductase inhibition assay [bio-protocol.org]
- 24. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
Finasteride: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Finasteride, a synthetic 4-azasteroid, is a potent and specific inhibitor of 5α-reductase, particularly type II and III isozymes. This mechanism of action underpins its clinical efficacy in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia. This technical guide provides an in-depth exploration of the molecular structure, physicochemical properties, and analytical methodologies pertinent to this compound. Detailed experimental protocols, quantitative data summaries, and visual representations of its mechanism and analytical workflows are presented to serve as a comprehensive resource for the scientific community.
Molecular Structure and Identification
This compound is a complex heterocyclic steroid analog. Its systematic IUPAC name is (1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide[1]. The molecule is characterized by a 4-aza-5α-androst-1-en-3-one core structure with a tert-butylcarbamoyl group at the 17β-position[2][3]. This unique structure is crucial for its specific interaction with the 5α-reductase enzyme.
Table 1: Molecular Identifiers of this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | (1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | [1] |
| CAS Registry Number | 98319-26-7 | [1] |
| Molecular Formula | C23H36N2O2 | [2][4] |
| Molecular Weight | 372.55 g/mol | [2] |
| Canonical SMILES | CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C | |
| Isomeric SMILES | C[C@]12CC[C@H]3--INVALID-LINK--CC[C@@H]4[C@@]3(C=CC(=O)N4)C | |
| InChI Key | DBEPLOCGEIEOCV-WSBQPABSSA-N | [5] |
Physicochemical Properties
This compound is a white to off-white crystalline powder[2][6]. Its lipophilic nature is a key determinant of its pharmacokinetic profile, including its absorption and distribution[7].
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | Approximately 250-257 °C | [2][8] |
| Solubility | - Practically insoluble in water- Freely soluble in chloroform and lower alcohol solvents (e.g., ethanol, methanol)- Soluble in DMSO and dimethylformamide (DMF) | [2][9][10] |
| LogP | 3.03 | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Boiling Point | 576.6 ± 50.0 °C at 760 mmHg | |
| Optical Rotation | [a]405 -59° (c = 1 in methanol) | [8] |
Mechanism of Action: Inhibition of 5α-Reductase
This compound's therapeutic effects stem from its potent and specific inhibition of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT)[11][12][13]. It primarily targets the type II and III isoforms of the enzyme[7][14]. By competitively binding to the enzyme, this compound forms a stable complex, effectively blocking the conversion of testosterone[3][11][12]. This leads to a significant reduction in circulating and tissue levels of DHT, thereby mitigating its effects on androgen-sensitive tissues like the prostate gland and hair follicles[7][11]. A daily dose of 5 mg can reduce serum DHT levels by approximately 70%[11].
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound (3) | C23H36N2O2 | CID 44338570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound = 98 HPLC, powder 98319-26-7 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound [drugfuture.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. This compound | C23H36N2O2 | CID 57363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. xyonhealth.com [xyonhealth.com]
- 13. This compound - Proteopedia, life in 3D [proteopedia.org]
- 14. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Finasteride's Attenuation of Dihydrotestosterone Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Finasteride, a synthetic 4-azasteroid, is a potent and specific inhibitor of 5α-reductase, the enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound modulates DHT synthesis, with a focus on its differential effects on the 5α-reductase isoforms and its impact on the classical and backdoor androgen synthesis pathways. This document includes a compilation of quantitative data on this compound's inhibitory activity and its in vivo effects on DHT levels, detailed experimental protocols for key assays, and visualizations of the relevant biochemical pathways and experimental workflows.
Introduction: The Role of Dihydrotestosterone and 5α-Reductase
Dihydrotestosterone (DHT) is the primary androgen responsible for the differentiation of the male external genitalia during embryogenesis and plays a significant role in prostate development, sebaceous gland activity, and hair follicle miniaturization in androgenetic alopecia.[1] The synthesis of DHT from testosterone is catalyzed by the enzyme 5α-reductase (steroid 5α-reductase).
Three distinct isoenzymes of 5α-reductase have been identified in humans:
-
Type 1 (SRD5A1): Primarily found in the skin (sebaceous glands), liver, and to a lesser extent, the scalp.
-
Type 2 (SRD5A2): Predominantly located in the prostate, seminal vesicles, epididymis, and hair follicles.[2]
-
Type 3 (SRD5A3): Expressed in various tissues and implicated in N-linked glycosylation.[3][4]
This compound's therapeutic effects in conditions like benign prostatic hyperplasia (BPH) and androgenetic alopecia stem from its ability to inhibit these enzymes, thereby reducing DHT concentrations in target tissues.
Mechanism of Action of this compound
This compound functions as a competitive and time-dependent inhibitor of 5α-reductase. It has a significantly higher affinity for the type II and type III isoforms of the enzyme compared to the type I isoform. The inhibitory action of this compound involves the formation of a stable, slowly dissociating complex with the enzyme, effectively preventing the binding and conversion of testosterone.
Dihydrotestosterone Synthesis Pathways
There are two primary pathways for the synthesis of DHT: the classical (or "frontdoor") pathway and the alternative (or "backdoor") pathway.
The Classical (Frontdoor) Pathway
The classical pathway is the principal route for DHT synthesis in adult males. In this pathway, testosterone, primarily produced by the testes, is converted to DHT in target tissues by 5α-reductase. This compound directly and potently inhibits this conversion.
The Backdoor Pathway
The backdoor pathway allows for the synthesis of DHT from earlier steroid precursors, such as 17α-hydroxyprogesterone, bypassing testosterone as an intermediate. This pathway is particularly active during fetal development and may play a role in certain pathological conditions. Key enzymes in this pathway include members of the aldo-keto reductase (AKR) family, such as AKR1C2 and AKR1C4. Current evidence suggests that this compound does not significantly inhibit the enzymes of the backdoor pathway, such as the AKR1C family.[5][6][7] This means that while this compound effectively blocks the primary source of DHT in adults, some level of DHT synthesis may persist through this alternative route.
Quantitative Data on this compound's Effects
The following tables summarize the inhibitory potency of this compound and its in vivo effects on DHT levels.
Table 1: In Vitro Inhibitory Activity of this compound and Dutasteride on 5α-Reductase Isoforms (IC50 Values)
| Compound | 5α-Reductase Type I (SRD5A1) | 5α-Reductase Type II (SRD5A2) | 5α-Reductase Type III (SRD5A3) |
| This compound | ~300 - 700 nM | ~1 - 10 nM | Inhibitory effect noted, but IC50 varies |
| Dutasteride | ~0.5 - 7 nM | ~0.1 - 5 nM | Potent inhibitor |
Table 2: In Vivo Reduction of DHT Levels by Oral this compound
| Dosage (mg/day) | Serum DHT Reduction (%) | Scalp DHT Reduction (%) | Prostatic DHT Reduction (%) |
| 0.05 | ~50% | ~62% | - |
| 0.2 | ~69% | ~57% | - |
| 1.0 | ~71% | ~64% | ~80-90% |
| 5.0 | ~72% | ~69% | ~85-90% |
Data compiled from various clinical studies. The duration of treatment and patient populations may vary.
Table 3: Reduction of DHT Levels by Topical this compound (0.25% solution)
| Application Volume (µL/day) | Equivalent Dose (mg/day) | Serum DHT Reduction (%) | Scalp DHT Reduction (%) |
| 100 | 0.2275 | ~24% | ~47% |
| 200 | 0.455 | ~26% | ~52% |
| 400 | 0.910 | ~48% | ~54% |
Data from a study evaluating a novel topical this compound solution.
Experimental Protocols
In Vitro 5α-Reductase Inhibition Assay (Spectrophotometric Method)
This protocol is based on the enzymatic cycling method which measures the consumption of the cofactor NADPH.
Materials:
-
Enzyme source: Rat liver microsomes (for Type 1) or human prostate microsomes (for Type 2).
-
Testosterone (substrate)
-
NADPH (cofactor)
-
This compound (or other inhibitors)
-
Tris-HCl buffer (pH 7.0 for Type 1, pH 5.5 for Type 2)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Enzyme Preparation: Prepare microsomal fractions from the appropriate tissue source by homogenization and differential centrifugation.
-
Reaction Mixture Preparation: In each well of the microplate, add the Tris-HCl buffer, the microsomal enzyme preparation, and varying concentrations of the inhibitor (e.g., this compound).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a pre-warmed solution of testosterone and NADPH to each well.
-
Kinetic Measurement: Immediately begin reading the absorbance at 340 nm at regular intervals (e.g., every minute for 30-60 minutes) to monitor the decrease in NADPH concentration.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
Quantification of DHT in Scalp Tissue by LC-MS/MS
This protocol outlines the general steps for the sensitive and specific measurement of DHT in scalp biopsies.
Materials:
-
Scalp biopsy sample
-
Homogenizer
-
Organic solvents (e.g., methyl tert-butyl ether (MTBE), methanol, acetonitrile)
-
Internal standard (e.g., deuterated DHT, DHT-d3)
-
Solid-phase extraction (SPE) cartridges
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Homogenization: The scalp biopsy is weighed and homogenized in a suitable buffer.
-
Internal Standard Spiking: A known amount of the internal standard is added to the homogenate to correct for extraction losses and matrix effects.
-
Liquid-Liquid Extraction (LLE): The homogenate is extracted with an organic solvent (e.g., MTBE) to separate the steroids from the aqueous phase. The organic layer is collected and evaporated to dryness.
-
Solid-Phase Extraction (SPE): The dried extract is reconstituted and passed through an SPE cartridge to further purify the sample and remove interfering substances.
-
LC-MS/MS Analysis: The purified sample is injected into the LC-MS/MS system. The liquid chromatography step separates DHT from other steroids, and the tandem mass spectrometry provides highly specific and sensitive detection and quantification.
-
Data Analysis: The concentration of DHT in the original tissue sample is calculated by comparing the peak area of the analyte to that of the internal standard and constructing a calibration curve.
Conclusion
This compound is a highly effective inhibitor of 5α-reductase, particularly the type II isoform, which is the primary enzyme responsible for the conversion of testosterone to DHT in key androgen-sensitive tissues. Its mechanism of action is well-characterized, and its clinical efficacy in reducing DHT levels is well-documented. While this compound potently inhibits the classical pathway of DHT synthesis, its lack of effect on the backdoor pathway suggests that a low level of DHT production may be maintained through this alternative route. The provided quantitative data and experimental protocols offer a valuable resource for researchers and drug development professionals working in the field of androgen metabolism and related pathologies. Further research into the long-term effects of this compound on the complete androgen synthesis network and the development of inhibitors targeting both the classical and backdoor pathways may open new avenues for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of human steroid 5α-reductase 2 with anti-androgen drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. This compound metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression of Aldo-Keto Reductase 1C3 (AKR1C3) in LNCaP Cells Diverts Androgen Metabolism towards Testosterone Resulting in Resistance to the 5α-Reductase Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpression of aldo-keto reductase 1C3 (AKR1C3) in LNCaP cells diverts androgen metabolism towards testosterone resulting in resistance to the 5α-reductase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Spectrophotometric Method for the Assay of Steroid 5α-Reductase Activity of Rat Liver and Prostate Microsomes | Semantic Scholar [semanticscholar.org]
The Genesis of a Targeted Therapy: A Technical History of Finasteride as a 5-Alpha Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Finasteride (B1672673), a potent and specific inhibitor of the enzyme 5-alpha reductase, represents a landmark in the targeted medical treatment of androgen-dependent conditions. Its development stemmed from a fascinating clinical observation and culminated in a therapeutic agent that has profoundly impacted the management of benign prostatic hyperplasia (BPH) and androgenetic alopecia. This in-depth technical guide chronicles the historical development of this compound, detailing its mechanism of action, the key experiments that elucidated its function, and the clinical trials that established its efficacy and safety.
The Spark of Discovery: The "Guevedoces" of the Dominican Republic
The story of this compound begins not in a laboratory, but in a remote village in the Dominican Republic. In the 1970s, Dr. Julianne Imperato-McGinley and her colleagues studied a group of individuals with a rare genetic condition.[1] These individuals, known locally as "Guevedoces" (meaning "penis at twelve"), were born with ambiguous genitalia and raised as girls.[1] However, at puberty, they experienced virilization, developing male secondary sexual characteristics.[1]
Subsequent research revealed that these individuals had a deficiency in the enzyme steroid 5α-reductase.[1] This enzyme is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[2] The "Guevedoces" had normal to high levels of testosterone but very low levels of DHT.[1] This crucial observation highlighted the distinct physiological roles of testosterone and DHT. While testosterone is essential for the development of internal male genitalia and virilization at puberty, DHT is critical for the development of external male genitalia in utero and, post-pubertally, contributes to conditions like BPH and male pattern baldness.[1][2]
This natural experiment provided a compelling therapeutic hypothesis: if 5-alpha reductase could be inhibited after the complete development of male genitalia, it might be possible to treat DHT-dependent conditions without blocking the systemic effects of testosterone.[1] This insight laid the groundwork for the development of a new class of drugs: 5-alpha reductase inhibitors.
The Molecular Target: 5-Alpha Reductase Isozymes
5-alpha reductase is an enzyme that catalyzes the NADPH-dependent reduction of testosterone to DHT.[3] There are two main isoenzymes of 5-alpha reductase in humans: type I and type II.[3] A third isoenzyme has also been identified.[4]
-
Type I 5-alpha reductase is primarily found in the skin, including the scalp and sebaceous glands, as well as the liver.[1]
-
Type II 5-alpha reductase is the predominant isozyme in the prostate gland, hair follicles, and other genital tissues.[1]
The discovery of these isozymes was crucial for the development of a targeted therapy. This compound was specifically designed to be a selective inhibitor of the type II isozyme, the form most implicated in the pathophysiology of BPH and androgenetic alopecia.[5]
Kinetic Properties of 5-Alpha Reductase Isozymes
The two primary isozymes exhibit different biochemical properties, which explains the targeted action of this compound.
| Property | 5-Alpha Reductase Type I | 5-Alpha Reductase Type II | Reference(s) |
| Optimal pH | Neutral to basic (7.0-9.0) | Acidic (5.0-5.5) | [3] |
| Affinity for Testosterone (Km) | Lower affinity (higher Km: ~1-5 µM) | Higher affinity (lower Km: ~4-50 nM) | [6][7] |
| This compound Inhibition (Ki) | Higher Ki (~108-330 nM) | Lower Ki (~7.3 nM) | [6] |
The Development of this compound: A Synthetic 4-Azasteroid
Following the pivotal observations in the "Guevedoces," researchers at Merck, led by chemist Gary Rasmusson and biologist Jerry Brooks, embarked on a program to develop a specific inhibitor of 5-alpha reductase.[8] This effort led to the synthesis of this compound (MK-906), a synthetic 4-aza-3-oxosteroid compound.[7]
Chemical Synthesis of this compound
One common synthetic route for this compound starts from the readily available steroid, progesterone. The synthesis involves several key steps to construct the characteristic 4-aza-5-alpha-androst-1-ene-17β-carboxamide structure.
Experimental Protocol: Synthesis of this compound from Progesterone
The following is a generalized protocol based on published synthetic routes.[2][9][10]
-
Oxidative Cleavage of Progesterone: Progesterone is treated with an oxidizing agent, such as a mixture of potassium permanganate (B83412) and sodium periodate, to cleave the A-ring between C3 and C4, yielding a dicarboxylic acid intermediate.[11]
-
Formation of the Aza-Ring: The dicarboxylic acid intermediate is then reacted with ammonia (B1221849) (or an ammonia source) to form the lactam, creating the 4-aza-A-ring structure.[2]
-
Reduction of the 5-alpha Double Bond: The intermediate is subjected to catalytic hydrogenation, for example, using a palladium on carbon (Pd/C) catalyst, to stereoselectively reduce the double bond at the 5-alpha position.[11]
-
Formation of the 17-beta-Carboxamide: The carboxylic acid at the 17-beta position is converted to an N-tert-butylcarboxamide. This is often achieved by first activating the carboxylic acid (e.g., converting it to an acid chloride or ester) and then reacting it with tert-butylamine.[11]
-
Introduction of the 1-2 Double Bond: The final step involves the introduction of a double bond between the C1 and C2 positions of the A-ring. This is typically accomplished through a dehydrogenation reaction using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of a silylating agent such as bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2][9]
Note: This is a simplified overview. Specific reaction conditions, reagents, and purification methods can vary between different published procedures.
Mechanism of Action: A Mechanism-Based Inhibitor
This compound is a potent and highly selective competitive inhibitor of type II 5-alpha reductase.[5] It acts as a mechanism-based or "suicide" inhibitor.[12]
Signaling Pathway of Androgen Action and this compound Inhibition
Caption: Androgen signaling pathway and the inhibitory action of this compound.
The mechanism involves the formation of a stable, covalent adduct between a reactive intermediate of this compound and the NADP+ cofactor within the active site of the enzyme.[12] This effectively inactivates the enzyme, preventing the conversion of testosterone to DHT.[12] A single 5 mg dose of this compound can reduce serum DHT levels by approximately 70% within 8 hours.[5]
Preclinical and Clinical Development
The development of this compound involved extensive preclinical studies and a series of well-controlled clinical trials to establish its efficacy and safety for both BPH and androgenetic alopecia.
Key Preclinical Experiments: 5-Alpha Reductase Inhibition Assay
A crucial step in the development of this compound was the establishment of a robust in vitro assay to measure its inhibitory activity against 5-alpha reductase.
Experimental Workflow: In Vitro 5-Alpha Reductase Inhibition Assay
Caption: Workflow for a typical 5-alpha reductase inhibition assay.
Detailed Experimental Protocol: Radiometric 5-Alpha Reductase Inhibition Assay
This protocol is a generalized representation based on common methodologies.[13][14]
-
Enzyme Preparation: A crude enzyme preparation can be obtained from androgen-sensitive cell lines like LNCaP cells, or purified recombinant human 5-alpha reductase can be used.[14]
-
Reaction Mixture: The assay is typically performed in a buffer at the optimal pH for the specific isozyme (e.g., pH 5.5 for type II). The reaction mixture contains the enzyme preparation, NADPH as a cofactor, and radiolabeled [3H]-testosterone as the substrate.
-
Inhibition: Varying concentrations of this compound (or other test compounds) are pre-incubated with the enzyme and NADPH before the addition of the substrate to initiate the reaction.
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Extraction: The reaction is stopped, and the steroids (testosterone and DHT) are extracted using an organic solvent such as ethyl acetate.
-
Separation: The extracted steroids are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of radiolabeled DHT produced is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.
Clinical Trials: Establishing Efficacy and Safety
Benign Prostatic Hyperplasia (BPH)
The efficacy of this compound (5 mg/day, marketed as Proscar®) for the treatment of BPH was established in several large, randomized, placebo-controlled clinical trials.
Summary of Key Clinical Trial Data for this compound (5 mg/day) in BPH
| Trial / Study | Duration | Key Efficacy Endpoints | Results (this compound vs. Placebo) | Reference(s) |
| PROSPECT Study | 2 years | Prostate Volume | -21% vs. +8.4% | [15][16] |
| Symptom Score | -2.1 points vs. -0.7 points | [15][16] | ||
| Max Urinary Flow Rate | +1.4 mL/s vs. +0.3 mL/s | [15][16] | ||
| PLESS Study | 4 years | Risk of Acute Urinary Retention | 57% reduction | [17] |
| Risk of BPH-related Surgery | 55% reduction | [17] | ||
| MTOPS Trial | >4 years | Prostate Volume Reduction | ~25% reduction | [18][19] |
| 5-Year Experience Study | 5 years | Prostate Volume | ~30% reduction | [20][21] |
| Serum DHT | ~72% reduction | [20][21] |
Androgenetic Alopecia
Following the observation of hair growth as a side effect in BPH trials, this compound was investigated for the treatment of male pattern baldness. A lower dose of 1 mg/day (marketed as Propecia®) was found to be effective.
Summary of Key Clinical Trial Data for this compound (1 mg/day) in Androgenetic Alopecia
| Trial / Study | Duration | Key Efficacy Endpoints | Results (this compound vs. Placebo) | Reference(s) |
| Phase III Trials (Vertex) | 1 year | Hair Count (in 1-inch diameter circle) | +107 hairs vs. placebo | [22][23] |
| 2 years | Hair Count (in 1-inch diameter circle) | +138 hairs vs. placebo | [22][23] | |
| Phototrichogram Study | 48 weeks | Total Hair Count (in 1 cm²) | +7 hairs vs. -10 hairs | [24][25] |
| Anagen Hair Count (in 1 cm²) | +18 hairs vs. -9 hairs | [24][25] | ||
| 5-Year Multinational Study | 5 years | Hair Growth | Durable improvements vs. progressive loss | [26] |
Regulatory Milestones
The extensive clinical data led to the approval of this compound by the U.S. Food and Drug Administration (FDA) for two indications:
-
1992: Proscar® (this compound 5 mg) approved for the treatment of symptomatic BPH.[1]
-
1997: Propecia® (this compound 1 mg) approved for the treatment of male pattern hair loss (androgenetic alopecia).[4]
Logical Flow of this compound's Development
Caption: Logical progression of this compound's development.
Conclusion
The historical development of this compound is a testament to the power of astute clinical observation coupled with targeted drug design and rigorous scientific validation. From the study of a rare genetic condition to the creation of a specific, mechanism-based enzyme inhibitor, the journey of this compound has provided a highly effective treatment for two common androgen-dependent disorders. This technical guide has outlined the key milestones, experimental underpinnings, and clinical data that have established this compound as a cornerstone in the management of BPH and androgenetic alopecia. The continued study of 5-alpha reductase and its inhibitors promises further insights into androgen physiology and the potential for new therapeutic applications.
References
- 1. xyonhealth.com [xyonhealth.com]
- 2. researchgate.net [researchgate.net]
- 3. 5α-Reductase Isozymes in the Prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. droracle.ai [droracle.ai]
- 6. benchchem.com [benchchem.com]
- 7. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound for hair loss: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN101863956A - A kind of method of synthesizing this compound - Google Patents [patents.google.com]
- 10. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pfsfoundation.org [pfsfoundation.org]
- 14. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of this compound therapy for benign prostatic hyperplasia: results of a 2-year randomized controlled trial (the PROSPECT study). PROscar Safety Plus Efficacy Canadian Two year Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of this compound therapy for benign prostatic hyperplasia: results of a 2-year randomized controlled trial (the PROSPECT study). PROscar Safety Plus Efficacy Canadian Two year Study. | Semantic Scholar [semanticscholar.org]
- 17. This compound in the treatment of patients with benign prostatic hyperplasia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Long-term treatment with this compound improves clinical progression of benign prostatic hyperplasia in men with an enlarged versus a smaller prostate: data from the MTOPS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Proscar: five-year experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. semanticscholar.org [semanticscholar.org]
- 22. This compound in the treatment of men with androgenetic alopecia. This compound Male Pattern Hair Loss Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. accessdata.fda.gov [accessdata.fda.gov]
- 24. This compound increases anagen hair in men with androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. accessdata.fda.gov [accessdata.fda.gov]
- 26. Long-term (5-year) multinational experience with this compound 1 mg in the treatment of men with androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Finasteride on Androgen-Dependent Physiological Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Finasteride, a synthetic 4-azasteroid compound, is a potent and specific inhibitor of the type II and type III 5α-reductase isoenzymes.[1][2] These enzymes are responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[3][4] By significantly reducing DHT levels, this compound serves as a critical tool for investigating androgen-dependent physiology and as a therapeutic agent for conditions driven by excess DHT, such as benign prostatic hyperplasia (BPH) and androgenetic alopecia (AGA).[2][5] This technical guide provides an in-depth review of this compound's mechanism of action, its quantitative effects on androgen levels, and its impact on key physiological processes. It includes detailed summaries of experimental protocols from pivotal clinical trials and visual representations of key pathways and workflows to support further research and development in this field.
Mechanism of Action: Competitive Inhibition of 5α-Reductase
This compound's primary mechanism of action is the competitive and specific inhibition of 5α-reductase, particularly the type II and III isoenzymes.[1] It acts as a suicide inhibitor, forming a stable complex with the enzyme and preventing it from metabolizing its natural substrate, testosterone.[6] This enzymatic blockade drastically reduces the synthesis of DHT in target tissues where type II 5α-reductase is predominant, including the prostate gland, seminal vesicles, epididymides, and hair follicles.[6][7] The result is a significant decrease in intracellular and circulating DHT concentrations.[8] While DHT levels fall, testosterone levels experience a slight, compensatory increase, generally remaining within the normal physiological range.[9][10] this compound has a low affinity for the androgen receptor and does not possess any androgenic, antiandrogenic, or other steroid hormone-related properties itself.[3][6]
Quantitative Impact on Androgen & Biomarker Levels
Treatment with this compound induces a significant and predictable shift in the balance of androgen hormones and related biomarkers. The following tables summarize the quantitative data from key clinical trials in subjects with androgenetic alopecia (AGA) and benign prostatic hyperplasia (BPH).
Table 1: Effects of this compound on Hormone & Biomarker Levels
| Parameter | Condition | Dosage | Duration | Change from Baseline/Placebo | Reference(s) |
|---|---|---|---|---|---|
| Serum DHT | Androgenetic Alopecia | 1 mg/day | 42 days | ↓ 71.4% | [8][11] |
| Benign Prostatic Hyperplasia | 5 mg/day | 5 years | ↓ 72% | [9][12] | |
| Scalp DHT | Androgenetic Alopecia | 1 mg/day | 42 days | ↓ 64.1% | [8][11] |
| Serum Testosterone | Benign Prostatic Hyperplasia | 5 mg/day | 4 years | ↑ ~10-20% vs. Placebo (significant, P <0.001) | [9][10][13] |
| Serum PSA | Benign Prostatic Hyperplasia | 5 mg/day | 12 months | ↓ ~50% (Median) | [14] |
| | Benign Prostatic Hyperplasia | 5 mg/day | 6 months | ↓ 44.26% (Median) |[15] |
Efficacy in Androgen-Dependent Pathologies
This compound's ability to lower DHT levels translates into clinical efficacy in pathologies where DHT is a primary etiological factor.
Androgenetic Alopecia (AGA)
In AGA, DHT contributes to the miniaturization of hair follicles on the scalp.[2] this compound's reduction of scalp DHT helps to arrest this process, slow hair loss, and in many cases, stimulate hair regrowth.[16]
Table 2: Efficacy of this compound in Androgenetic Alopecia (1 mg/day)
| Efficacy Endpoint | Duration | Result (Net Change vs. Placebo) | Significance | Reference(s) |
|---|---|---|---|---|
| Total Hair Count (1-cm² area) | 48 weeks | ↑ 17.3 hairs (8.3% increase) | P < 0.001 | [17][18] |
| 96 weeks | ↑ 15.4% | P < 0.01 | [19][20] | |
| Anagen Hair Count (1-cm² area) | 48 weeks | ↑ 27.0 hairs (26% increase) | P < 0.001 | [17][18] |
| Anagen to Telogen Ratio | 48 weeks | ↑ 47% | P < 0.001 | [17][18] |
| Hair Weight | 48 weeks | ↑ 25.6% | P < 0.001 | [19][20] |
| | 96 weeks | ↑ 35.8% | P < 0.001 |[19][20] |
Benign Prostatic Hyperplasia (BPH)
The prostate gland's growth is highly dependent on DHT.[6] By reducing intraprostatic DHT, this compound can decrease prostate volume, leading to an improvement in urinary flow and a reduction in BPH symptoms.[21]
Table 3: Efficacy of this compound in Benign Prostatic Hyperplasia (5 mg/day)
| Efficacy Endpoint | Duration | Result (Change from Baseline/Placebo) | Significance | Reference(s) |
|---|---|---|---|---|
| Prostate Volume | 6 months | ↓ 14% vs. Placebo | P < 0.05 | [22] |
| 2 years | ↓ 21% vs. 8.4% increase in Placebo | P ≤ 0.01 | [23] | |
| 5 years | ↓ ~30% from baseline | - | [9][12] | |
| Maximum Urinary Flow Rate | 6 months | ↑ 1.42 mL/s vs. Placebo | Significant | [22] |
| 2 years | ↑ 1.4 mL/s vs. 0.3 mL/s in Placebo | P ≤ 0.01 | [23] |
| Symptom Score | 2 years | ↓ 2.1 points vs. 0.7 points in Placebo | P ≤ 0.01 |[23] |
Key Experimental Protocols
The quantitative data presented in this guide are derived from rigorously controlled clinical trials and in vitro assays. The following sections detail the methodologies for these key experiments.
Protocol: Assessment of Hair Growth in AGA Clinical Trials
This protocol describes a standardized method for quantifying changes in hair growth, widely used in this compound clinical trials for AGA.[17][18][24]
Methodology Details:
-
Patient Selection: Subjects are typically males aged 18-41 with mild to moderate androgenetic alopecia.[2][25]
-
Target Area Identification: A 1-cm² circular area at the anterior leading edge of the vertex balding scalp is marked with a small, permanent tattoo to ensure consistent measurements over time.[24]
-
Hair Clipping and Imaging:
-
Total Hair Count: Hair within the target area is clipped to approximately 1 mm in length, and a macrophotograph is taken.[24]
-
Anagen Hair Count: The hair is then clipped again, flush with the scalp surface. After a set period (e.g., 2-3 days), another macrophotograph is taken. Hairs that have grown are identified as being in the anagen (growth) phase.[17][24]
-
-
Treatment: Patients are randomized in a double-blind fashion to receive daily oral this compound (1 mg) or a matching placebo.[2]
-
Follow-up and Analysis: The clipping and photography process is repeated at predefined intervals (e.g., 24 and 48 weeks). The photographs are analyzed to determine total hair count, anagen hair count, and the anagen-to-telogen ratio.[17][18]
Protocol: In Vitro 5α-Reductase Inhibition Assay
This protocol provides a framework for determining the inhibitory activity of a compound like this compound on the 5α-reductase enzyme in a laboratory setting.[1][4][26]
Methodology Details:
-
Enzyme Source Preparation: Microsomes containing 5α-reductase are isolated from a relevant tissue source, such as rat liver or prostate homogenates.[1][27]
-
Reaction Mixture: The assay is conducted in a buffer solution containing:
-
The enzyme preparation (prostate microsomes).
-
Radiolabeled [¹⁴C]-Testosterone as the substrate.
-
NADPH as an essential cofactor.
-
Varying concentrations of the test inhibitor (this compound) or vehicle control.
-
-
Incubation: The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination and Extraction: The reaction is stopped, typically by adding a strong base. The steroids (unconverted testosterone and the newly formed DHT) are then extracted using an organic solvent like ethyl acetate.
-
Separation and Quantification: The extracted steroids are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The radioactivity of the testosterone and DHT spots is quantified using a radioisotope scanner.
-
Data Analysis: The percentage of testosterone converted to DHT is calculated for each inhibitor concentration. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percent inhibition against the log of the inhibitor concentration.
Protocol: Measurement of Serum Androgens
Accurate measurement of testosterone and DHT is critical for evaluating the pharmacodynamic effects of this compound. While immunoassays exist, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high specificity and sensitivity.[28]
Methodology Details:
-
Sample Collection: Whole blood is collected in plain tubes (no additives) and allowed to clot. Serum is separated by centrifugation.[28]
-
Sample Pre-Treatment:
-
Chromatographic Separation: The extracted sample is injected into an LC system. The analytes (testosterone, DHT, and internal standards) are separated on a C18 reverse-phase column.[3]
-
Mass Spectrometric Detection: The separated analytes are ionized (typically using electrospray ionization - ESI) and detected by a triple quadrupole mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for each analyte, ensuring high specificity (Multiple Reaction Monitoring - MRM).[26]
-
Quantification: The concentration of testosterone and DHT in the sample is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a standard curve generated from samples with known concentrations.
Conclusion
This compound's targeted inhibition of 5α-reductase provides a powerful pharmacological model for understanding the role of dihydrotestosterone in human physiology. Its profound and specific effect on DHT synthesis has been rigorously quantified in numerous clinical trials, demonstrating its direct impact on androgen-dependent processes like hair follicle cycling and prostate growth. The established methodologies for assessing its efficacy, from in vitro enzyme assays to clinical evaluations using phototrichograms and prostate imaging, provide a robust framework for future research. This guide serves as a consolidated technical resource for scientists and developers working to further elucidate androgen pathways and develop novel therapeutics for androgen-dependent disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound in the treatment of men with androgenetic alopecia. This compound Male Pattern Hair Loss Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. ro.co [ro.co]
- 6. Long-term effects of this compound on prostate specific antigen levels: results from the prostate cancer prevention trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JaypeeDigital | Phototrichogram and TrichoScan© [jaypeedigital.com]
- 8. experts.umn.edu [experts.umn.edu]
- 9. Proscar: five-year experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound on serum testosterone and body mass index in men with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of this compound on scalp skin and serum androgen levels in men with androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 14. The effect of this compound on prostate-specific antigen in men with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound in the treatment of men with androgenetic alopecia. This compound Male Pattern Hair Loss Study Group. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 17. researchgate.net [researchgate.net]
- 18. This compound increases anagen hair in men with androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Changes in hair weight and hair count in men with androgenetic alopecia after treatment with this compound, 1 mg, daily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Changes in hair weight and hair count in men with androgenetic alopecia after treatment with this compound, 1 mg, daily. | Semantic Scholar [semanticscholar.org]
- 21. This compound in the treatment of clinical benign prostatic hyperplasia: A systematic review of randomised trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Therapeutic effects of this compound in benign prostatic hyperplasia: a randomized double-blind controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Efficacy and safety of this compound therapy for benign prostatic hyperplasia: results of a 2-year randomized controlled trial (the PROSPECT study). PROscar Safety Plus Efficacy Canadian Two year Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Scholars@Duke publication: Efficacy and tolerability of this compound 1 mg in men aged 41 to 60 years with male pattern hair loss. [scholars.duke.edu]
- 26. 5α-reductase inhibition assay [bio-protocol.org]
- 27. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Validation of a testosterone and dihydrotestosterone liquid chromatography tandem mass spectrometry assay: Interference and comparison with established methods - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Therapeutic Applications of Finasteride: A Technical Guide
An in-depth exploration of the serendipitous discovery, mechanism of action, and pivotal clinical applications of a targeted 5-alpha reductase inhibitor.
Introduction
Finasteride, a synthetic 4-azasteroid, represents a landmark in targeted therapy, born from a unique intersection of clinical observation, endocrinology, and pharmaceutical research. Initially developed for the treatment of benign prostatic hyperplasia (BPH), its therapeutic reach has expanded to include androgenetic alopecia (AGA), commonly known as male pattern baldness. This guide provides a comprehensive technical overview of the discovery, mechanism of action, and primary therapeutic applications of this compound, tailored for researchers, scientists, and drug development professionals.
The Discovery of this compound: A Tale of Rare Genetics
The journey to this compound's discovery began not in a laboratory, but in remote villages of the Dominican Republic in the 1970s. Dr. Julianne Imperato-McGinley and her team of researchers from Cornell Medical College were studying a group of children with a rare genetic condition. These individuals, locally known as "guevedoces" (which translates to "penis at twelve"), were born with ambiguous genitalia and raised as girls. However, upon reaching puberty, they experienced a surge in testosterone, leading to the development of male genitalia and other masculine characteristics.
Intriguingly, these individuals were found to have a deficiency in the enzyme 5-alpha reductase, which is responsible for converting testosterone into the more potent androgen, dihydrotestosterone (DHT). This genetic anomaly resulted in significantly lower levels of DHT throughout their lives. A key observation was that as these individuals aged, they did not develop BPH and did not experience male pattern baldness, conditions known to be androgen-dependent.
This crucial link between DHT and the development of BPH and AGA caught the attention of Dr. P. Roy Vagelos, then the head of research at Merck. Recognizing the therapeutic potential of mimicking this natural DHT deficiency, Merck embarked on a program to develop a specific inhibitor of the 5-alpha reductase enzyme. This endeavor culminated in the synthesis of this compound.
Mechanism of Action: Selective Inhibition of 5-Alpha Reductase
This compound exerts its therapeutic effects by acting as a potent and specific competitive inhibitor of the type II isoform of the 5-alpha reductase enzyme. This enzyme is primarily located in the prostate gland, seminal vesicles, epididymides, and hair follicles.
The signaling pathway is as follows:
By binding to the 5-alpha reductase enzyme, this compound blocks the conversion of testosterone to DHT. This leads to a significant reduction in both circulating and tissue levels of DHT. The decrease in DHT levels is the cornerstone of this compound's therapeutic effects in both BPH and AGA.
Primary Therapeutic Applications
This compound was first approved by the U.S. Food and Drug Administration (FDA) in 1992 for the treatment of BPH under the brand name Proscar®. Subsequently, in 1997, a lower dose was approved for the treatment of AGA under the brand name Propecia®.
Benign Prostatic Hyperplasia (BPH)
In BPH, the reduction of DHT leads to a decrease in the size of the prostate gland, improvement in urinary flow rates, and a reduction in the risk of acute urinary retention.
| Clinical Endpoint | This compound (5 mg/day) | Placebo | p-value |
| Change in Prostate Volume | |||
| 24 Months | -18% | +8% | <0.001 |
| 48 Months | -25% | +4% | <0.001 |
| Improvement in Max. Urinary Flow Rate (mL/s) | |||
| 24 Months | +1.9 | +0.2 | <0.01 |
| 48 Months | +2.2 | +0.5 | <0.01 |
| Reduction in Symptom Score | |||
| 24 Months | -3.3 | -1.3 | <0.001 |
| 48 Months | -4.0 | -1.9 | <0.001 |
| Incidence of Acute Urinary Retention (4 years) | 3% | 7% | <0.001 |
| Incidence of BPH-related Surgery (4 years) | 5% | 10% | <0.001 |
Table 1: Summary of this compound Efficacy in Benign Prostatic Hyperplasia (BPH) from Pivotal Clinical Trials.
Androgenetic Alopecia (AGA)
In AGA, the miniaturization of hair follicles is driven by DHT. By lowering scalp DHT levels, this compound can halt the progression of hair loss and, in many cases, lead to hair regrowth.
| Clinical Endpoint | This compound (1 mg/day) | Placebo | p-value |
| Change in Hair Count (per 1-inch diameter circle) | |||
| 12 Months | +107 hairs | -37 hairs | <0.001 |
| 24 Months | +138 hairs | -50 hairs | <0.001 |
| Patient Self-Assessment (Improved Hair Growth) | |||
| 24 Months | 66% | 7% | <0.001 |
| Investigator Assessment (Increased Hair Growth) | |||
| 24 Months | 80% | 47% | <0.001 |
| Global Photographic Assessment (Improved Appearance) | |||
| 24 Months | 65% | 37% | <0.001 |
Table 2: Summary of this compound Efficacy in Androgenetic Alopecia (AGA) from Pivotal Clinical Trials.
Experimental Protocols
Measurement of Serum Dihydrotestosterone (DHT) by LC-MS/MS
Objective: To quantify the concentration of DHT in serum samples.
Methodology:
-
Sample Preparation:
-
To 200 µL of serum, add an internal standard (e.g., deuterated DHT).
-
Perform liquid-liquid extraction with an organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent.
-
-
Chromatographic Separation:
-
Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) system.
-
Utilize a C18 reverse-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid).
-
-
Mass Spectrometric Detection:
-
Introduce the eluent from the HPLC into a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both DHT and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of DHT.
-
Calculate the concentration of DHT in the serum samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
The Kinetic Landscape of Finasteride: An In-Depth Guide to its In Vitro Enzymatic Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro enzymatic inhibition kinetics of finasteride, a potent inhibitor of 5α-reductase enzymes. This compound's therapeutic effects in conditions like benign prostatic hyperplasia (BPH) and androgenetic alopecia are rooted in its ability to block the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] Understanding the kinetic parameters of this inhibition is crucial for ongoing research and the development of new therapeutic agents.
Mechanism of Action: A Closer Look at Inhibition
This compound is not a simple competitive inhibitor. It is more accurately described as a mechanism-based, slow-binding inhibitor of 5α-reductase.[2][3] This means that this compound acts as a substrate for the enzyme, and through the catalytic process, it is converted into a potent intermediate that binds very tightly to the enzyme-NADP+ complex.[2] This results in a stable enzyme-inhibitor complex with a very slow dissociation rate, leading to sustained inhibition.[4][5] While initially termed a competitive inhibitor, its mechanism is now understood to be more complex, involving the formation of an NADP-dihydrothis compound adduct.[2][6]
The inhibition is specific to 5α-reductase, as this compound shows no affinity for the androgen receptor itself.[6] The formal kinetic mechanism of 5α-reductase is an ordered bi-bi reaction, where the cofactor (NADPH) binds first and NADP+ is the last to be released.[2]
Signaling Pathway of Testosterone Conversion and this compound Inhibition
The following diagram illustrates the enzymatic conversion of testosterone to DHT by 5α-reductase and the point of inhibition by this compound.
Quantitative Analysis of this compound's Inhibitory Potency
The inhibitory potential of this compound has been quantified against different isozymes of 5α-reductase, primarily Type I and Type II, and in some studies, Type III. These parameters are critical for comparing its efficacy and selectivity.
Inhibition Constants (Ki) and IC50 Values
The following table summarizes key kinetic parameters for this compound's inhibition of 5α-reductase isozymes from various in vitro studies.
| Parameter | 5α-Reductase Isozyme | Value | Tissue/Enzyme Source | Reference |
| Ki | Type II | 7 ± 3 nM | Human BPH Epithelium | [7] |
| Type II | 31 ± 3 nM | Human BPH Stroma | [7] | |
| Type II | << 10-9 M | Human Prostatic Tissue | [5] | |
| Epithelium (Androstenedione substrate) | 10 ± 1 nM (Dixon), 11 ± 2 nM (Lineweaver-Burk) | Human BPH Epithelium | [8] | |
| Stroma (Androstenedione substrate) | 33 ± 7 nM (Dixon), 28 ± 4 nM (Lineweaver-Burk) | Human BPH Stroma | [8] | |
| IC50 | Type I | 500 nM | Native Human Tissue | [9] |
| Type II | 4.2 nM | Native Human Tissue | [9] | |
| Type I | 313 nM | Human Recombinant | [10] | |
| Type II | 11.3 nM | Human Recombinant | [10] | |
| Not Specified | 1 ng/mL | Human Prostate | [11] | |
| Not Specified | 1.2 nM | Rat Prostate | [12] | |
| kon | Type II | 2.7 x 105 M-1s-1 | Human Prostatic Tissue | [5] |
Note: IC50 values are dependent on substrate concentration and may vary between different experimental setups.
This compound demonstrates a significant selectivity for the Type II isozyme, with some reports indicating a 100-fold greater affinity for Type II over Type I.[9][13] It also potently inhibits the Type III isozyme.[14][15] The inhibitory effect is more pronounced in the epithelium of hyperplastic prostatic tissue compared to the stroma.[7][8]
Experimental Protocols for In Vitro Inhibition Assays
The determination of this compound's kinetic parameters relies on robust in vitro enzymatic assays. Below are detailed methodologies synthesized from multiple cited studies.
General Experimental Workflow
The following diagram outlines a typical workflow for an in vitro 5α-reductase inhibition assay.
Detailed Methodologies
a) Enzyme Source Preparation:
-
Human Tissue: Microsomal preparations are commonly derived from human benign prostatic hyperplasia (BPH) tissue obtained during surgery.[5][7][16] The tissue is homogenized in a buffer (e.g., Tris-HCl with sucrose and EDTA) and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in 5α-reductase.
-
Recombinant Enzymes: Baculovirus-expression systems are used to produce recombinant human 5α-reductase isozymes in insect cells (e.g., Sf9).[2] This provides a cleaner system to study the kinetics of individual isozymes.
-
Cell Lines: Androgen-dependent cell lines like LNCaP can be used as a source of crude 5α-reductase.[17]
-
Animal Tissue: Rat liver and prostate microsomes are also utilized for 5α-reductase activity assays.[12][18][19]
b) Assay Conditions:
-
Substrate: Radiolabeled testosterone, such as [3H]testosterone or [4-14C]testosterone, is a common substrate.[11][16] Concentrations can range from the low nanomolar to micromolar range, often around the Km value for testosterone. For the recombinant type 2 isozyme, the Km for testosterone is approximately 24.6 nM.[2]
-
Cofactor: NADPH is the required cofactor for the reaction, typically used at a concentration of around 1 mM.[2][16]
-
Inhibitor: this compound is dissolved in a suitable solvent (e.g., DMSO or ethanol) and tested across a range of concentrations to determine dose-dependent inhibition.
-
Buffer and Incubation: The reaction is typically carried out in a phosphate or Tris-based buffer at a physiological pH (e.g., 6.5-7.2) and temperature (37°C).[2][5][19] Incubation times can vary from 20 minutes to several hours.[16]
c) Measurement of Enzyme Activity:
-
Radiometric Assays: The most common method involves quantifying the conversion of radiolabeled testosterone to radiolabeled DHT.[11][16][20]
-
After incubation, the reaction is stopped, and steroids are extracted using an organic solvent like ethyl acetate.[16]
-
The extract is then concentrated, and testosterone and its metabolites (like DHT) are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[16]
-
The radioactivity in the spots corresponding to testosterone and DHT is measured using a radiochromatogram scanner or liquid scintillation counting.[12][16]
-
The percentage of conversion is calculated to determine the enzyme activity and the level of inhibition.
-
-
Spectrophotometric Assays: An alternative method involves a spectrophotometric assay where the products, 5α-DHT and 5α-androstane-3α,17β-diol, are measured by enzymatic cycling using 3α-hydroxysteroid dehydrogenase.[18] This method tracks the accumulation of thio-NADH at 400 nm.[18]
-
Enzyme Immunoassay (EIA): The amount of remaining testosterone can also be measured spectrophotometrically using an EIA kit.[19]
d) Data Analysis:
-
The inhibitory effects are often expressed as IC50 values, which represent the concentration of this compound required to inhibit 50% of the 5α-reductase activity.
-
To determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki), kinetic data are analyzed using graphical methods like Lineweaver-Burk or Dixon plots.[8]
Logical Framework of Mechanism-Based Inhibition
The classification of this compound as a mechanism-based inhibitor follows a specific logical pathway, distinct from a simple reversible competitive inhibitor.
This guide consolidates key in vitro data and methodologies concerning this compound's enzymatic inhibition. The provided kinetic parameters, detailed protocols, and visual diagrams offer a robust resource for professionals engaged in androgen-related research and drug development.
References
- 1. Long-Term Experience with 5-α-Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pfsfoundation.org [pfsfoundation.org]
- 3. This compound metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. This compound: a slow-binding 5 alpha-reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: the first 5 alpha-reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5 alpha-reductase inhibition by this compound (Proscar) in epithelium and stroma of human benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro inhibition of androstenedione 5alpha-reduction by this compound in epithelium and stroma of human benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.megawecare.com [cdn.megawecare.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of this compound (Proscar), a 5 alpha reductase inhibitor, and various commercial plant extracts in in vitro and in vivo 5 alpha reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. jddtonline.info [jddtonline.info]
- 14. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of a novel hybrid from this compound and epristeride as 5α-reductase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. New 5alpha-reductase inhibitors: in vitro and in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on the Pharmacodynamics of Finasteride: A Technical Guide
This technical guide provides an in-depth exploration of the foundational pharmacodynamics of finasteride, a synthetic 4-azasteroid compound. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its mechanism of action, dose-dependent effects on steroid metabolism, and the experimental methodologies used to characterize its activity.
Mechanism of Action
This compound is a potent and specific competitive inhibitor of the steroid 5α-reductase enzyme, particularly the type II and type III isozymes.[1][2][3] This enzyme is responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT).[4][5][6] this compound's molecular structure is similar to that of testosterone, allowing it to bind to the active site of the 5α-reductase enzyme.[6] This binding forms a stable enzyme-inhibitor complex, which physically prevents testosterone from accessing the site and being converted to DHT.[6][7] By inhibiting 5α-reductase, this compound effectively reduces the production of DHT in target tissues such as the prostate gland, scalp, and skin.[3][7] This reduction in DHT is the primary mechanism underlying its therapeutic effects in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern hair loss).[2][4][8]
The inhibition of the type II isozyme is significantly more potent than that of the type I isozyme.[9] this compound has been shown to have an approximately 100-fold greater affinity for the type II 5α-reductase enzyme compared to the type I enzyme.[9]
Quantitative Pharmacodynamic Effects
The administration of this compound leads to significant and dose-dependent alterations in the levels of various steroid hormones, most notably DHT.
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.
| Compound | 5α-Reductase Isozyme | IC50 Value | Source of Enzyme |
| This compound | Type I | 360 nM[10] | Not Specified |
| This compound | Type II | 4.2 nM[9] | Not Specified |
| This compound | Type II | 69 nM[10] | Not Specified |
| This compound | Not Specified | 1 ng/mL[11] | Human Prostate |
This compound administration leads to a rapid and substantial reduction in DHT concentrations in both serum and target tissues. The extent of this reduction is dose-dependent, although maximal suppression is achieved at relatively low doses.
| Dose (daily) | Tissue | Mean Percent Reduction in DHT | Duration of Treatment |
| 5 mg | Serum | ~70%[2][7] | Not Specified |
| 1 mg | Serum | 71.4%[12] | 42 days |
| 0.2 mg | Serum | 68.6%[12] | 42 days |
| 0.05 mg | Serum | 49.5%[12] | 42 days |
| 5 mg | Scalp Skin | 69.4%[12] | 42 days |
| 1 mg | Scalp Skin | 64.1%[12][13] | 42 days |
| 0.2 mg | Scalp Skin | 56.5%[12] | 42 days |
| 5 mg | Prostatic Tissue | Up to 90%[2] | Not Specified |
| 0.2 - 5 mg | Prostatic Tissue | ~85%[14] | 7 days |
The inhibition of testosterone conversion to DHT leads to secondary changes in other hormone levels.
| Hormone | Dose (daily) | Mean Percent Change | Duration of Treatment |
| Testosterone | 5 mg | +15%[15] | 3 months |
| Testosterone | Not Specified | +9-15%[16] | 3-12 months |
| Testosterone | Not Specified | Up to +25%[17][18] | Not Specified |
| Luteinizing Hormone (LH) | 5 mg | -16%[15] | 3 months |
| Follicle-Stimulating Hormone (FSH) | 5 mg | -24%[15] | 3 months |
| Neurosteroids (e.g., allopregnanolone) | 5 mg | Significant Decrease[5][19][20] | 4 months |
It is noteworthy that while testosterone levels increase, they generally remain within the normal physiological range.[16][21][22] Some studies have reported no significant changes in LH and FSH levels.[21][23] this compound also impacts the synthesis of neuroactive steroids, such as allopregnanolone, by inhibiting the 5α-reduction of progesterone.[5][19] This has been linked to some of the neuropsychiatric side effects reported with this compound use.[5][24]
Experimental Protocols
The characterization of this compound's pharmacodynamics relies on a combination of in vitro enzymatic assays and in vivo clinical studies.
This experimental protocol outlines a general method for determining the IC50 value of a 5α-reductase inhibitor.
-
Enzyme Preparation: A microsomal fraction containing 5α-reductase is prepared from a relevant tissue source, such as human prostate tissue or cells engineered to express the specific isozyme (e.g., LNCaP cells).[11][25][26]
-
Incubation: The enzyme preparation is incubated with a radiolabeled substrate, typically [3H]-testosterone, in the presence of the necessary cofactor, NADPH.[11]
-
Inhibitor Addition: Varying concentrations of the test compound (this compound) are added to the incubation mixture. A control with no inhibitor is also prepared.
-
Reaction Termination and Extraction: After a set incubation period, the reaction is stopped, and the steroids are extracted from the mixture.
-
Product Separation and Quantification: The substrate (testosterone) and the product ([3H]-dihydrotestosterone) are separated using techniques like High-Performance Liquid Chromatography (HPLC).[26]
-
Activity Measurement: The amount of [3H]-dihydrotestosterone produced is measured using scintillation counting to determine the 5α-reductase activity.[11][26]
-
IC50 Calculation: The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[26]
This protocol describes a typical design for a clinical trial to assess the effects of this compound on hormone levels in human subjects.
-
Subject Recruitment: A cohort of healthy male volunteers or patients with the target condition (e.g., androgenetic alopecia) is recruited.[5][12][23]
-
Baseline Measurements: Before treatment initiation, baseline measurements of relevant hormones are taken. This includes collecting blood samples for serum analysis of testosterone, DHT, LH, and FSH.[15][23] In some studies, tissue biopsies (e.g., scalp) may be performed to measure local hormone concentrations.[12]
-
Randomization and Treatment: Subjects are randomly assigned to receive either a specific daily dose of this compound or a placebo in a double-blind manner.[12][23]
-
Treatment Period: The subjects take the assigned treatment for a predefined period, which can range from several weeks to months.[5][12][15][23]
-
Follow-up Measurements: Blood samples (and tissue biopsies, if applicable) are collected at specified intervals during and after the treatment period to measure changes in hormone levels from baseline.[15][23]
-
Data Analysis: Statistical analysis is performed to compare the changes in hormone levels between the this compound-treated groups and the placebo group to determine the pharmacodynamic effects of the drug.[27]
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. dermnetnz.org [dermnetnz.org]
- 5. This compound treatment and neuroactive steroid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. xyonhealth.com [xyonhealth.com]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of this compound (Proscar), a 5 alpha reductase inhibitor, and various commercial plant extracts in in vitro and in vivo 5 alpha reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of this compound on scalp skin and serum androgen levels in men with androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prolonged use of this compound-induced gonadal sex steroids alterations, DNA damage and menstrual bleeding in women - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of the 5 alpha-reductase inhibitor this compound on serum levels of gonadal, adrenal, and hypophyseal hormones and its clinical significance: a prospective clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. theindependentpharmacy.co.uk [theindependentpharmacy.co.uk]
- 17. oxfordonlinepharmacy.co.uk [oxfordonlinepharmacy.co.uk]
- 18. Does this compound Lower Testosterone Levels? - Wimpole Clinic [wimpoleclinic.com]
- 19. This compound Inhibits the Disease-Modifying Activity of Progesterone in the Hippocampus Kindling Model of Epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reddit - The heart of the internet [reddit.com]
- 21. Hormonal effects of a 5 alpha-reductase inhibitor (this compound) on hormonal levels in normal men and in patients with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Clinical pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]
- 25. This compound: a slow-binding 5 alpha-reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. accessdata.fda.gov [accessdata.fda.gov]
Finasteride's Off-Target Molecular Interactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of exploratory studies into the off-target molecular interactions of finasteride, a widely used 5-alpha reductase inhibitor. Beyond its well-established role in blocking the conversion of testosterone to dihydrotestosterone (DHT), emerging research indicates that this compound engages with a variety of other molecular targets, leading to a cascade of downstream effects. This document synthesizes key findings on these interactions, presenting quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways to facilitate a deeper understanding for research and drug development professionals.
Neurosteroid Synthesis and GABA-A Receptor Modulation
A significant area of investigation into this compound's off-target effects revolves around its influence on neurosteroid metabolism and subsequent modulation of the GABA-A receptor, a key player in central nervous system inhibition. This compound's inhibition of 5-alpha reductase not only affects androgen metabolism but also the synthesis of neuroactive steroids derived from progesterone and deoxycorticosterone.[1][2]
This alteration in neurosteroid levels is a plausible mechanism for some of the reported psychological side effects of this compound, such as depression and anxiety, as these neurosteroids are potent positive allosteric modulators of the GABA-A receptor.[1][2][3] A decrease in their concentration could lead to reduced GABAergic inhibition.[1]
Quantitative Data: Impact of this compound on Steroid Metabolites
The following table summarizes the significant changes observed in various steroid metabolites following this compound administration in men with benign prostatic hyperplasia.
| Steroid Metabolite Class | Specific Metabolites | Effect of this compound | Reference |
| 5α-Reduced Metabolites | 5α-dihydrotestosterone, androsterone, epiandrosterone, allopregnanolone | Significant Decrease | [4] |
| 5β-Reduced Metabolites | Most metabolites of testosterone and progesterone | Significant Increase | [1][4] |
| 7α-Hydroxy Derivatives | 7α-hydroxy-dehydroepiandrosterone | Significant Increase | [1][4] |
| 5-ene Steroids and Derivatives | Dehydroepiandrosterone, 16α-hydroxy-dehydroepiandrosterone | Significant Decrease | [4] |
Experimental Protocol: Analysis of Steroid Hormonal Profile
Objective: To determine the effect of this compound therapy on a broad spectrum of steroid hormones in men with benign prostatic hyperplasia.
Methodology:
-
Patient Cohort: A group of 20 men diagnosed with benign prostatic hyperplasia were enrolled in the study.[1]
-
Treatment Regimen: this compound was administered at a daily dose of 5 mg for a period of 4 months.[1]
-
Sample Collection: Blood samples were collected from all participants before the initiation of this compound treatment and after the 4-month treatment period.[1]
-
Hormonal Profile Analysis: The serum concentrations of a comprehensive panel of steroid hormones and their metabolites were determined using validated analytical methods, likely involving techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for accurate quantification.[1]
-
Statistical Analysis: Statistical tests were performed to compare the pre- and post-treatment hormonal profiles to identify significant changes.
Signaling Pathway: this compound's Impact on Neurosteroid Synthesis and GABA-A Receptor
Interaction with the Androgen Receptor
Emerging evidence suggests that this compound may directly interact with the androgen receptor (AR), particularly with certain mutant forms. This interaction is independent of its 5-alpha reductase inhibitory activity.[5][6] This finding is particularly relevant in the context of prostate cancer, where AR mutations can arise.
In prostate cancer cells expressing the T877A mutant AR (LNCaP and C4-2 cells), this compound has been shown to act as an AR antagonist.[5][6] It can decrease the binding of DHT to this mutant receptor, thereby inhibiting its activity and suppressing cell growth.[5] This effect was not observed in cells expressing the wild-type AR.[5]
Quantitative Data: Anti-androgenic Effects of this compound on Mutant AR
| Cell Line | AR Status | Effect of this compound | Quantitative Observation | Reference |
| LNCaP | T877A Mutant | Inhibition of DHT-stimulated cell growth | Reduced growth from 140% to 115% at day 3 with 0.5 nM DHT | [5] |
| C4-2 | T877A Mutant | Decreased DHT binding to AR and AR activity | Data qualitative in abstract | [5] |
| VCaP | Wild-Type | No significant effect on AR activity or cell growth | Resistant to this compound's growth inhibitory effects | [5] |
| PC-3 (transfected) | T877A Mutant | Inhibition of DHT binding | Sensitive to this compound inhibition | [5] |
| PC-3 (transfected) | Wild-Type | No inhibition of DHT binding | Not sensitive to this compound inhibition | [5] |
Experimental Protocol: Assessing this compound's Anti-androgenic Effect
Objective: To evaluate the potential of this compound to act as an androgen receptor antagonist in prostate cancer cells.
Methodology:
-
Cell Lines: Human prostate cancer cell lines with different AR statuses were used: LNCaP and C4-2 (T877A mutant AR), and VCaP (wild-type AR). AR-null PC-3 cells were used for transfection experiments with either wild-type or T877A mutant AR constructs.[5]
-
Cell Culture: Cells were cultured in appropriate media, and for experiments, they were maintained in a medium containing charcoal-stripped fetal bovine serum to eliminate endogenous androgens.[5]
-
DHT Binding Assay: To assess the effect of this compound on DHT binding to AR, whole-cell ligand binding assays were performed. Cells were incubated with a radiolabeled androgen (e.g., ³H-DHT) in the presence or absence of varying concentrations of this compound. The amount of bound radioligand was then quantified to determine the inhibitory effect of this compound.[5]
-
AR Activity Assay: AR transcriptional activity was measured using a reporter gene assay. Cells were transfected with a plasmid containing an androgen-responsive element (ARE) linked to a luciferase reporter gene. After treatment with DHT and/or this compound, luciferase activity was measured as an indicator of AR activation.[5]
-
Cell Growth Assay: The effect of this compound on DHT-stimulated cell proliferation was determined using standard cell viability assays (e.g., MTT or cell counting) over several days.[5]
Logical Relationship: this compound's Specificity for Mutant Androgen Receptor
Alterations in Gene Expression
This compound administration has been linked to changes in the gene expression profiles of various tissues, most notably the prostate. These alterations extend beyond the direct targets of androgen signaling and involve pathways related to metabolism, immune response, and tissue remodeling.
In a study on men with benign prostatic hyperplasia, this compound induced changes in gene expression within the prostate's transitional zone, affecting pathways involved in fatty acid metabolism, amino acid metabolism, immune response, steroid hormone metabolism, and kinase activity.[7] Furthermore, in rat models, this compound has been shown to modulate the expression of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), which are crucial for extracellular matrix remodeling.[8]
Quantitative Data: this compound's Effect on Gene Expression in Rat Ventral Prostate
| Gene | Time Point | Effect of this compound (mRNA expression) | Reference |
| MMP-2 | 7 days | Significantly Increased | [8] |
| 30 days | Returned to control levels | [8] | |
| MMP-9 | 7 days | Significantly Increased (more than MMP-2) | [8] |
| 30 days | Returned to control levels | [8] |
Note: While mRNA levels returned to baseline at 30 days, MMP-9 activity remained elevated, and MMP-2 activity was reduced.[8]
Experimental Protocol: Analysis of Gene Expression via Semi-quantitative RT-PCR
Objective: To investigate the effect of this compound on the gene expression of MMP-2 and MMP-9 in the rat ventral prostate.
Methodology:
-
Animal Model: Wistar rats were treated with this compound (25 mg/kg/day) for 7 and 30 days, with an age-matched control group receiving a vehicle.[8]
-
Tissue Collection: At the end of the treatment periods, the ventral prostates were harvested.[8]
-
RNA Extraction: Total RNA was extracted from the prostate tissue using a standard protocol (e.g., TRIzol reagent).
-
Reverse Transcription (RT): The extracted RNA was reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Polymerase Chain Reaction (PCR): The cDNA was then used as a template for PCR amplification using specific primers for MMP-2, MMP-9, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Quantification: The PCR products were separated by agarose gel electrophoresis and visualized with a DNA-binding dye. The band intensities were quantified using densitometry software. The expression levels of the target genes were normalized to the expression of the housekeeping gene.
-
Statistical Analysis: Statistical comparisons were made between the treated and control groups at each time point.
Experimental Workflow: Gene Expression Analysis
Effects on Bone Metabolism
The impact of this compound on bone metabolism remains an area of debate, with studies presenting conflicting results. While androgens are known to play a role in maintaining bone health, the specific contributions of testosterone versus DHT are not fully understood.
Some studies have reported no significant adverse effects of this compound on bone mineral density (BMD) or biochemical markers of bone turnover in men.[9][10] These findings suggest that testosterone and its aromatization product, estradiol, may be sufficient to maintain bone health in the presence of reduced DHT levels.[9] Conversely, other population-based studies have suggested a potential association between this compound use and an increased risk of osteoporosis.[11][12] These discrepancies may be due to differences in study design, patient populations, and the methods used to assess bone health.
Summary of Findings on Bone Metabolism
| Study Type | Key Findings | Conclusion | Reference |
| Randomized Controlled Trial | No change in vertebral bone mineral density or markers of bone and mineral metabolism after 12 months of this compound (1 or 5 mg/day). | This compound does not appear to adversely affect bone density or metabolism. | [9] |
| Cross-sectional Study | No significant differences in markers of bone turnover or bone density between this compound-treated men and controls. | Men taking this compound are not at an increased risk for bone loss. | [10] |
| Population-based Nested Case-Control Study | Use of this compound could increase the risk of an osteoporosis diagnosis among patients with benign prostatic hyperplasia. | Suggests a potential link between this compound and increased osteoporosis risk. | [11][12] |
| WHO Adverse Drug Reaction Database | A small number of cases of osteoporosis and pathological fractures have been reported in association with this compound use. | Limited evidence, but warrants further investigation. | [13] |
Due to the conflicting nature of the evidence, further well-designed, long-term studies are necessary to definitively elucidate the effects of this compound on bone health.
Conclusion
The off-target molecular interactions of this compound are a growing area of research with significant clinical implications. Its ability to modulate neurosteroid synthesis and interact with GABA-A receptors provides a potential molecular basis for some of its observed psychological side effects. The discovery of its antagonistic activity towards a mutant androgen receptor opens up new avenues for its potential application in specific cancer contexts. Furthermore, its influence on gene expression and the ongoing debate surrounding its effects on bone metabolism highlight the complexity of its pharmacological profile. This guide provides a foundational understanding of these off-target effects, emphasizing the need for continued investigation to fully characterize the molecular footprint of this compound and to inform its clinical use and future drug development efforts.
References
- 1. This compound treatment and neuroactive steroid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new look at the 5alpha-reductase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. The antiandrogenic effect of this compound against a mutant androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antiandrogenic effect of this compound against a mutant androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Change in prostate tissue gene expression following this compound or doxazosin administration in the medical therapy for prostatic symptoms (MTOPS) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound treatment alters MMP-2 and -9 gene expression and activity in the rat ventral prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prolonged treatment with this compound (a 5 alpha-reductase inhibitor) does not affect bone density and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound therapy does not alter bone turnover in men with benign prostatic hyperplasia--a Clinical Research Center study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Bone Health Risks Associated with this compound and Dutasteride Long-Term Use | Semantic Scholar [semanticscholar.org]
- 12. Bone Health Risks Associated with this compound and Dutasteride Long-Term Use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Does this compound have negative effects on bone mineralization or metabolism?/nBackground: A 76-year [svelic.se]
An In-Depth Technical Guide to the Cellular Uptake and Metabolism of Finasteride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental research concerning the cellular uptake and metabolism of finasteride, a synthetic 4-azasteroid compound and a potent inhibitor of 5α-reductase. The document delves into the mechanisms of its cellular entry, the enzymatic processes governing its biotransformation, and the resulting metabolites. Detailed experimental protocols for studying these phenomena are provided, alongside a compilation of relevant quantitative data. Visual representations of key pathways and experimental workflows are included to facilitate a deeper understanding of the molecular pharmacology of this compound.
Introduction
This compound is a widely prescribed therapeutic agent for the management of benign prostatic hyperplasia (BPH) and androgenetic alopecia.[1] Its mechanism of action lies in the specific inhibition of 5α-reductase, the enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] Understanding the cellular processes that govern this compound's entry into target cells and its subsequent metabolic fate is crucial for optimizing its therapeutic efficacy and safety profile. This guide synthesizes the current knowledge on the cellular uptake and metabolism of this compound, offering a technical resource for researchers in pharmacology and drug development.
Cellular Uptake of this compound
The cellular uptake of this compound is a critical first step for its pharmacological activity, as its target enzyme, 5α-reductase, is intracellular.
Predominant Mechanism: Passive Diffusion
Evidence strongly suggests that the primary mechanism of this compound's entry into cells is passive diffusion . This is supported by its physicochemical properties as a lipophilic and neutral molecule, characteristic of a Biopharmaceutics Classification System (BCS) Class II drug with high permeability and low solubility.[2] The lipophilic nature of this compound facilitates its passage across the lipid bilayer of the cell membrane, driven by the concentration gradient.
While direct studies definitively ruling out the involvement of active transport are limited, the physicochemical characteristics of this compound make passive diffusion the most probable and significant route of cellular entry.[2][3]
Experimental Protocol to Differentiate Passive and Active Transport
To experimentally confirm the mechanism of cellular uptake, the following protocol can be employed to distinguish between passive diffusion and active, carrier-mediated transport. This protocol is based on the principles that active transport is saturable and temperature-dependent.
Objective: To determine the relative contributions of passive diffusion and active transport to the cellular uptake of this compound.
Cell Lines: Prostate cancer cell lines such as LNCaP, PC3, or DU145 are suitable models.[4]
Materials:
-
Selected prostate cancer cell line
-
Cell culture medium and supplements
-
This compound
-
Radiolabeled this compound (e.g., [¹⁴C]-finasteride) or a validated LC-MS/MS method for unlabeled this compound
-
Excess unlabeled this compound
-
Cell lysis buffer
-
Scintillation counter or LC-MS/MS system
-
Temperature-controlled incubator
Protocol:
-
Cell Seeding: Seed the chosen prostate cancer cells in 24-well plates at a predetermined density and allow them to adhere and grow to confluence.
-
Temperature-Dependence Study:
-
Pre-incubate the cells at 37°C and 4°C for 30 minutes.
-
Add a known concentration of this compound (ideally radiolabeled) to the cells at both temperatures.
-
Incubate for various time points (e.g., 5, 15, 30, 60 minutes).
-
At each time point, wash the cells with ice-cold PBS to stop uptake.
-
Lyse the cells and quantify the intracellular concentration of this compound.
-
Expected Outcome: A significant reduction in uptake at 4°C compared to 37°C would suggest an energy-dependent active transport component. If uptake is similar at both temperatures, passive diffusion is the likely mechanism.[5]
-
-
Saturation Kinetics Study:
-
Prepare solutions of radiolabeled this compound at a constant concentration.
-
Prepare solutions with the same concentration of radiolabeled this compound co-incubated with increasing concentrations of unlabeled this compound (e.g., 10x, 100x, 1000x molar excess).
-
Incubate the cells with these solutions at 37°C for a fixed time point.
-
Wash, lyse, and quantify the intracellular radiolabeled this compound.
-
Expected Outcome: If an active transporter is involved, the uptake of radiolabeled this compound will decrease with increasing concentrations of unlabeled this compound due to competition for the transporter, demonstrating saturation.[5] If uptake remains proportional to the concentration gradient, passive diffusion is dominant.
-
Intracellular Metabolism of this compound
Once inside the cell, this compound is subject to metabolic biotransformation, primarily in the liver, but also potentially within target tissues such as the prostate.
Primary Metabolic Pathway
The metabolism of this compound is predominantly an oxidative process mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[6] This leads to the formation of two major metabolites:
-
ω-hydroxythis compound: Formed through hydroxylation of the t-butyl side chain.
-
This compound carboxylic acid: Further oxidation of ω-hydroxythis compound.
These metabolites have been shown to have significantly less inhibitory activity on 5α-reductase compared to the parent compound.[6]
Experimental Protocol for In Vitro Metabolism
The following protocol outlines a method for studying the metabolism of this compound in a cellular context using a prostate cancer cell line.
Objective: To characterize the metabolism of this compound and identify its major metabolites in a relevant cell model.
Cell Line: LNCaP cells are a suitable choice as they are androgen-sensitive and express 5α-reductase.[7]
Materials:
-
LNCaP cells
-
Cell culture medium and supplements
-
This compound
-
Internal standard for LC-MS/MS analysis
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
LC-MS/MS system
Protocol:
-
Cell Culture and Treatment:
-
Culture LNCaP cells in appropriate medium until they reach 80-90% confluency.
-
Treat the cells with a known concentration of this compound (e.g., 10 µM) for various time points (e.g., 0, 6, 12, 24, 48 hours).
-
-
Sample Preparation (Cell Lysate and Media):
-
Media: At each time point, collect the cell culture medium.
-
Cell Lysate:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold 80% methanol to the cells to quench metabolic activity and lyse the cells.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris.
-
-
-
Metabolite Extraction:
-
To both the collected media and the cell lysate supernatant, add a protein precipitation solvent (e.g., acetonitrile with an internal standard).
-
Vortex and centrifuge to pellet precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 ACN:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the simultaneous quantification of this compound and its expected metabolites (ω-hydroxythis compound and this compound carboxylic acid).
-
Analyze the prepared samples to determine the concentrations of the parent drug and its metabolites over time.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the pharmacokinetics and cellular effects of this compound.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference(s) |
| Bioavailability | ~63-80% | [6][8] |
| Plasma Protein Binding | ~90% | [8] |
| Volume of Distribution | ~76 L | [8] |
| Elimination Half-life | 5-6 hours (adults), >8 hours (elderly) | [9] |
| Peak Plasma Concentration (Cmax) | ~37 ng/mL (after 5 mg dose) | [9] |
| Time to Peak Concentration (Tmax) | ~1-2 hours | [8] |
Table 2: In Vitro Cellular Effects of this compound
| Cell Line | Parameter | Concentration | Effect | Reference(s) |
| LNCaP | Cell Viability | 10-50 µM | Dose-dependent decrease | [10] |
| LNCaP | Apoptosis | 10-50 µM | Induction of apoptosis | [10] |
| RWPE-1, LNCaP, PC3, DU145 | Cell Invasion | 50 µM | Inhibition | [11] |
| BPH-1 (Normal Prostate Epithelial) | Intracellular Cmax | 10 µg/mL | 0.9 ± 0.07 ng/cell | [12] |
| BPH-1 (Normal Prostate Epithelial) | Intracellular Tmax | 10 µg/mL | 4.2 ± 1.3 h | [12] |
Signaling Pathway Interactions
This compound's primary action is the inhibition of 5α-reductase, which directly impacts the androgen signaling pathway by reducing the production of DHT. DHT is the most potent natural ligand for the androgen receptor (AR).
Conclusion
This technical guide has provided a detailed examination of the cellular uptake and metabolism of this compound. The available evidence strongly supports passive diffusion as the primary mechanism of cellular entry, a consequence of its lipophilic nature. Its metabolism is well-characterized, with CYP3A4-mediated oxidation being the principal pathway. The provided experimental protocols offer a framework for researchers to further investigate the cellular pharmacology of this compound and other 5α-reductase inhibitors. A thorough understanding of these fundamental processes is essential for the continued development and optimization of therapies targeting the androgen signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Human Prostate Cancer Cell Invasion through MMP2 and MMP9 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for In Vivo Finasteride Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies of finasteride in animal models. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound for conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia.
Mechanism of Action
This compound is a competitive inhibitor of 5α-reductase, specifically isoforms II and III.[1] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). By inhibiting 5α-reductase, this compound effectively reduces DHT levels in target tissues like the prostate gland and hair follicles, thereby mitigating the androgen-driven processes that lead to BPH and hair loss.[1][2]
Androgen Signaling Pathway
The following diagram illustrates the androgen signaling pathway and the point of intervention for this compound.
References
Application Notes & Protocols: Development of Stable Topical Finasteride Formulations for Research
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Finasteride is a synthetic 4-azasteroid compound that acts as a potent and specific inhibitor of the Type II 5-alpha reductase enzyme.[1] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[2] In androgenetic alopecia (male pattern baldness), DHT contributes to the miniaturization of hair follicles.[3] By inhibiting DHT production in the scalp, this compound can slow hair loss and promote hair regrowth.[2]
Oral this compound is an effective treatment, but systemic inhibition of DHT can lead to undesirable side effects.[4] The development of stable and effective topical this compound formulations is a key research objective, aiming to deliver the active pharmaceutical ingredient (API) directly to the hair follicles in the scalp, thereby maximizing local efficacy while minimizing systemic absorption and associated risks.[5][6]
These application notes provide a comprehensive guide to the critical steps in developing and evaluating topical this compound formulations for research purposes, including pre-formulation studies, formulation preparation, and in vitro performance testing.
Mechanism of Action: 5-Alpha Reductase Inhibition
The primary mechanism of this compound involves the competitive and specific inhibition of the 5-alpha reductase isoenzyme type II. This action blocks the conversion of testosterone to DHT within the hair follicle cells. Reduced local DHT levels are the primary therapeutic goal for treating androgenetic alopecia.[5]
References
- 1. actascientific.com [actascientific.com]
- 2. A Systematic Review of Topical this compound in the Treatment of Androgenetic Alopecia in Men and Women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xyonhealth.com [xyonhealth.com]
- 4. ovid.com [ovid.com]
- 5. Topical formulations containing this compound. Part I: in vitro permeation/penetration study and in vivo pharmacokinetics in hairless rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Hair Follicle Models to Study Finasteride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgenetic alopecia (AGA) is a common hair loss condition driven by the androgen dihydrotestosterone (DHT).[1] Finasteride, a type II 5α-reductase inhibitor, is a cornerstone therapy for AGA. It functions by blocking the conversion of testosterone to DHT, thereby reducing the hormone's miniaturizing effect on susceptible hair follicles.[2] To investigate the cellular and molecular mechanisms of this compound and to screen for novel therapeutic agents, robust in vitro models that recapitulate the complexity of the hair follicle are essential.
These application notes provide an overview of key cell culture models used to study this compound's effects and deliver detailed protocols for their implementation and analysis. The models range from simple 2D monocultures to complex 3D organoids and explant cultures, each offering unique advantages for specific research questions.
Mechanism of Action: this compound's Impact on Hair Follicle Signaling
This compound's primary mechanism is the competitive inhibition of the 5α-reductase type II enzyme, which is prominently found in the dermal papilla (DP) of the hair follicle.[3] This inhibition significantly reduces local DHT concentrations in the scalp.[4][5] The downstream effects of reduced DHT are complex, involving crosstalk between androgen signaling and other critical hair growth pathways, notably the Wnt/β-catenin pathway.[1]
Reduced DHT levels lead to decreased activation of the androgen receptor (AR) in dermal papilla cells (DPCs). This mitigates the downstream transcription of androgen-dependent genes that promote follicular miniaturization, such as TGF-β.[1][6] Furthermore, studies have shown that this compound treatment can lead to the activation of the pro-growth Wnt/β-catenin signaling pathway. This occurs through the activation of protein kinase B (AKT), which subsequently leads to the accumulation of β-catenin.[7][8] this compound has also been found to enhance the "stemness" of DPCs by increasing the expression of key transcription factors like Nanog and Sox-2, which are crucial for the hair-inductive properties of these cells.[2][7]
Cell Culture Models for this compound Research
2D Dermal Papilla Cell (DPC) Culture
The simplest model involves culturing DPCs, the key mesenchymal cells that regulate the hair cycle, in a monolayer. This model is ideal for high-throughput screening, toxicity studies, and basic mechanistic investigations into signaling pathways.
-
Advantages: High reproducibility, scalability, ease of culture and analysis.
-
Limitations: DPCs can lose their hair-inductive properties and native gene expression profile after several passages in 2D culture.[9]
2D Co-Culture of DPCs and Keratinocytes
This model adds another layer of complexity by culturing DPCs with keratinocytes, the primary epithelial cells of the hair follicle. It allows for the study of the crucial epithelial-mesenchymal interactions that govern hair growth.
-
Advantages: Allows for the study of paracrine signaling between cell types.[10]
-
Limitations: Still lacks the three-dimensional architecture and complex extracellular matrix (ECM) of the native follicle.
3D DPC Spheroid Culture
To better mimic the in vivo environment, DPCs can be cultured as 3D spheroids. This method helps restore some of the lost hair-inductive capacity and promotes a more physiologically relevant gene expression profile.[11] The "hanging drop" method is commonly used to facilitate self-aggregation.[12][13]
-
Advantages: More closely resembles the DPC niche, enhances cell-cell and cell-ECM interactions, partially restores hair-inductive gene expression.[11]
-
Limitations: Can be more technically challenging and less scalable than 2D cultures.
Hair Follicle Organoids
Hair follicle organoids are self-organizing 3D structures generated from co-cultures of different follicular cell types (e.g., DPCs and keratinocytes) or differentiated from pluripotent stem cells. These models can form rudimentary hair follicles and even produce a hair shaft-like structure.
-
Advantages: Recapitulates aspects of hair follicle morphogenesis and provides a complex, multi-cellular context for drug testing.
-
Limitations: Technically demanding, can be variable, and may not fully replicate the complete hair cycle.
Hair Follicle Explant (Organ) Culture
This ex vivo model involves isolating intact anagen hair follicles from human scalp skin (e.g., from facelift or hair transplant surgeries) and maintaining them in culture. It is the most physiologically relevant model for studying the direct effects of compounds on hair shaft elongation and hair cycle progression.[14][15]
-
Advantages: Preserves the native 3D architecture, cellular diversity, and ECM of the hair follicle. Allows for direct measurement of hair growth.[14]
-
Limitations: Limited availability of human tissue, labor-intensive isolation, and finite culture duration (typically 7-10 days).
Quantitative Data Summary
The following tables summarize quantitative data from published studies on the effects of this compound in various in vitro and ex vivo models.
Table 1: Effect of this compound on Gene Expression in Human Hair Follicles (Data from a study using plucked human hair follicle bulbs stimulated with 10 nM testosterone)[1]
| Gene | This compound Concentration | Fold Change vs. Control (Mean ± SEM) | p-value |
| FGF7 | 0.015 nM | 1.00 ± 0.25 | 0.10 |
| 0.15 nM | 1.53 ± 10.04 | ||
| 1.5 nM | 1.25 ± 0.25 | ||
| IGF1 | 0.015 nM | 0.56 ± 0.78 | 0.72 |
| 0.15 nM | 4.34 ± 2.71 | ||
| 1.5 nM | 1.56 ± 0.52 | ||
| WNT5a | 0.015 nM | 1.03 ± 0.99 | 0.26 |
| 0.15 nM | 1.14 ± 0.10 | ||
| 1.5 nM | 1.11 ± 0.08 |
Note: While not statistically significant, the data shows a trend for this compound to counteract the suppressive effects of testosterone on these growth factors.[1]
Table 2: Effect of this compound on Protein Expression and Viability in Human DPCs (Data from a study using a human DPC line treated for 24 hours)[7][8]
| Parameter | This compound Concentration | Result |
| Cell Viability (MTT Assay) | 10 - 100 µM | No significant toxicity observed |
| p-AKT (Ser473) Expression | 10 - 100 µM | Significant, dose-dependent increase |
| β-Catenin Expression | 10 - 100 µM | Significant, dose-dependent increase |
| Nanog Expression | 10 - 100 µM | Significant, dose-dependent increase |
| Sox-2 Expression | 10 - 100 µM | Significant, dose-dependent increase |
| Cell Aggregation | 10 - 100 µM | Significant, dose-dependent increase |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the efficacy of this compound.
Protocol 1: Isolation and 2D Culture of Human Dermal Papilla Cells
This protocol describes the microdissection method to isolate DPs from human hair follicles.[13][16]
Materials:
-
Human scalp tissue from cosmetic surgery
-
Dulbecco's Minimal Essential Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Antibiotic-Antimycotic solution (e.g., Penicillin-Streptomycin)
-
Sterile petri dishes, scalpels, and needles (25-gauge)
-
Collagen-coated culture flasks (T-75)
-
Trypsin-EDTA
Procedure:
-
Tissue Preparation: Wash the scalp biopsy for 10 minutes in a petri dish with DMEM containing 2% antibiotic-antimycotic solution. Transfer to a new dish with DMEM + 1% antibiotic-antimycotic.[13]
-
Follicle Isolation: Under a dissecting microscope, use a scalpel to cut the tissue into smaller pieces. Isolate individual anagen hair follicles by trimming away excess dermal and fat tissue.
-
Bulb Transection: Transect the hair follicle just above the dermal papilla bulb. Place the isolated bulbs into a drop of fresh media.
-
Papilla Isolation: Using two sterile 25-gauge needles, secure the hair bulb with one needle and invert the epithelial portion with the other to expose the dermal papilla. Carefully dissect the DP away from the surrounding dermal sheath and epithelial cells.[13]
-
Explant Culture: Transfer isolated DPs (approx. 8 per 35-mm dish) into a dish containing DMEM with 20% FBS and 1% antibiotic-antimycotic. To adhere the DP to the dish, gently scratch through the papilla with a needle.[13]
-
Incubation: Incubate at 37°C and 5% CO₂ undisturbed for 7-10 days. DPCs will begin to migrate out from the explant.
-
Subculture: Once cells reach ~80% confluency, wash with PBS, detach with Trypsin-EDTA, and subculture into a collagen-coated T-75 flask with DMEM + 10% FBS. Seed at a density of 6,000-10,000 cells/cm².[17]
Protocol 2: 3D Dermal Papilla Cell Spheroid Culture (Hanging Drop Method)
This protocol is for generating 3D spheroids from established 2D DPC cultures.[12]
Materials:
-
Confluent DPCs from Protocol 1
-
DMEM with 10% FBS
-
100-mm petri dish
-
Sterile PBS
Procedure:
-
Cell Preparation: Trypsinize confluent DPCs and centrifuge at 200 x g for 5 minutes. Resuspend the pellet in culture medium to a final concentration of 1.5 x 10⁵ cells/mL (to yield ~3000 cells per 20 µL drop).
-
Hanging Drops: Pipette 20 µL drops of the cell suspension onto the inverted lid of a 100-mm petri dish.
-
Humidity Chamber: Add sterile PBS to the bottom of the petri dish to create a humidified chamber and prevent the drops from evaporating. Place the lid back on the dish.
-
Incubation: Carefully incubate the plate at 37°C and 5% CO₂. Spheroids will form via self-aggregation at the bottom of each drop within 24-48 hours.
-
Treatment: Compounds like this compound can be added directly to the culture medium used to make the drops or added to the drops after spheroid formation.
Protocol 3: Hair Follicle Explant Culture and Hair Shaft Elongation Assay
This protocol details the culture of intact human hair follicles.[14]
Materials:
-
Human anagen hair follicles
-
Williams E Medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics
-
24-well culture plates
-
Calibrated stereomicroscope with an imaging system
Procedure:
-
Isolation: Microdissect anagen VI hair follicles from human scalp skin, ensuring the entire bulb and dermal papilla are intact.
-
Culturing: Place one follicle per well into a 24-well plate containing 1-2 mL of supplemented Williams E Medium. Ensure the follicle is submerged.
-
Treatment: Add this compound or other test compounds to the medium at the desired final concentrations. Include a vehicle control.
-
Incubation: Culture the follicles at 37°C and 5% CO₂ for 7-10 days, changing the medium every 2-3 days.
-
Measurement: On Day 0 and every subsequent day, capture an image of each hair follicle using the stereomicroscope. Measure the length of the hair shaft extending from a fixed point on the follicle bulb.
-
Analysis: Calculate the total elongation over the culture period for each treatment group and compare it to the vehicle control.
Protocol 4: Analysis of Protein Expression by Western Blot
This protocol is for analyzing changes in key signaling proteins in DPCs.
Materials:
-
DPC cultures (2D or 3D) treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-β-catenin, anti-Nanog, anti-Sox-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate and imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Wash again and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal. Use a loading control (e.g., β-actin) to normalize the data. Quantify band intensity using densitometry software.
Protocol 5: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxicity of this compound on DPCs.[4]
Materials:
-
DPCs seeded in a 96-well plate
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seeding: Seed DPCs in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound and controls. Incubate for the desired exposure time (e.g., 24-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration ~0.5 mg/mL).
-
Incubation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[18]
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
References
- 1. Change in hair growth-related gene expression profile in human isolated hair follicles induced by 5-alpha reductase inhibitors – dutasteride and this compound – in the presence of testosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Enhances Stem Cell Signals of Human Dermal Papilla Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
- 9. Hair Follicle Culture | Springer Nature Experiments [experiments.springernature.com]
- 10. Keratinocytes maintain compartmentalization between dermal papilla and fibroblasts in 3D heterotypic tri‐cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Screening of 3-Dimensional Co-culture Hair Follicle Mimetic Tissue with an Enhanced Extracellular Matrix for the Screening of Hair Growth-Promoting Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methods for the isolation and 3D culture of dermal papilla cells from human hair follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Human hair follicle organ culture: theory, application and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isolating Dermal Papilla Cells from Human Hair Follicles Using Microdissection and Enzyme Digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Human Follicle Dermal Papilla Cells (HFDPC) Culture Protocol [sigmaaldrich.com]
- 18. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for Assessing 5-Alpha Reductase Activity in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-alpha reductase (5αR) is a critical enzyme in steroid metabolism, primarily known for catalyzing the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[1][2][3] This enzymatic reaction is a pivotal step in the androgen signaling pathway and plays a significant role in the pathophysiology of various androgen-dependent conditions, including benign prostatic hyperplasia (BPH), prostate cancer, and androgenetic alopecia.[1][4] Consequently, the accurate assessment of 5αR activity in tissue samples is essential for basic research, clinical diagnostics, and the development of novel therapeutic inhibitors.
There are three main isozymes of 5-alpha reductase: SRD5A1, SRD5A2, and SRD5A3.[1][5][6] These isozymes exhibit distinct tissue distribution and biochemical properties.[2][5][7] For instance, type 1 is predominantly found in the skin and liver, while type 2 is the primary isozyme in the prostate.[2][7][8]
This document provides detailed application notes and protocols for a range of techniques used to assess 5-alpha reductase activity in tissue samples, designed to guide researchers, scientists, and drug development professionals in selecting and implementing the most suitable methods for their specific research needs.
Signaling Pathway
The 5-alpha reductase enzyme is a key component of the androgen signaling pathway. Testosterone, synthesized in the testes, circulates in the bloodstream and enters target cells.[1] Within the cytoplasm, 5-alpha reductase converts testosterone to DHT.[1] DHT has a higher binding affinity for the androgen receptor (AR) than testosterone.[1] Upon binding DHT, the AR translocates to the nucleus, where it regulates the transcription of target genes responsible for the development and maintenance of male characteristics and the growth of androgen-sensitive tissues.[1]
References
- 1. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5alpha-reductase activity in the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 5α-Reductase - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. cuaj.ca [cuaj.ca]
- 8. researchgate.net [researchgate.net]
Application of Finasteride in Prostate Cancer Cell Line Research
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
Finasteride is a synthetic 4-azasteroid compound that acts as a competitive inhibitor of 5α-reductase, primarily the type II isozyme.[1][2] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), within the prostate gland.[3][4] As the growth and progression of many prostate cancers are androgen-dependent, this compound's ability to significantly reduce intraprostatic DHT levels has made it a key subject of investigation in prostate cancer research and chemoprevention.[3][5]
These application notes provide a comprehensive overview of the use of this compound in in-vitro prostate cancer cell line models. It details the methodologies to assess its effects on cell viability, apoptosis, invasion, and androgen receptor signaling, supported by quantitative data and detailed experimental protocols.
Mechanism of Action
This compound's primary mechanism is the inhibition of 5α-reductase type 2, which drastically reduces the concentration of DHT, the principal androgen responsible for prostate growth.[4] This reduction in DHT levels can lead to decreased proliferation and induction of apoptosis in androgen-sensitive prostate cancer cells.[1][6] Additionally, some studies suggest that this compound may have off-target effects, including direct interaction with the androgen receptor (AR), particularly mutant forms found in certain cell lines like LNCaP.[7]
Data Summary
Table 1: Effect of this compound on Cell Viability and Proliferation
| Cell Line | Androgen Receptor Status | This compound Concentration | Treatment Duration | Effect on Viability/Proliferation | Reference |
| LNCaP | Androgen-sensitive (T877A mutant) | 1 µM | 8-10 days | Significant decrease in cell viability | [1] |
| 10 µM | 4-10 days | Significant decrease in cell viability | [1] | ||
| 50 µM | 4-10 days | Significant decrease in cell viability | [1] | ||
| DU145 | Androgen-insensitive | 12.5 µ g/well (~25 µM) | 72 hours | 43% reduction in cell growth | [8] |
| 25 µ g/well (~50 µM) | 72 hours | 47% reduction in cell growth | [8] | ||
| 50 µ g/well (~100 µM) | 72 hours | 41% reduction in cell growth | [8] | ||
| 0.4 - 3.2 µ g/well | 72 hours | Significant increase in cell growth | [8] | ||
| PC-3 | Androgen-insensitive (AR-null) | 50 µM | 72 hours | No significant effect on viability | [9] |
| 0.4 - 1.6 µ g/well | 72 hours | Significant increase in cell growth | [8] | ||
| RWPE-1 | Normal Prostate Epithelial | 50 µM | 72 hours | No significant effect on viability | [9] |
Table 2: Effect of this compound on Cell Invasion and Migration
| Cell Line | Assay | This compound Concentration | Treatment Duration | Effect | Reference |
| LNCaP | Invasion | 50 µM | 72 hours | Significant inhibition (p<0.05) | [9][10] |
| Migration | 50 µM | 72 hours | Significant inhibition (p<0.05) | [9][10][11] | |
| PC-3 | Invasion | 50 µM | 72 hours | Significant inhibition (p<0.001) | [9][10] |
| Migration | 50 µM | 72 hours | No significant inhibition | [9][10][11] | |
| DU145 | Invasion | 50 µM | 72 hours | Significant inhibition (p<0.001) | [9][10] |
| Migration | 50 µM | 72 hours | No significant inhibition | [9][10][11] | |
| RWPE-1 | Invasion | 50 µM | 72 hours | Significant inhibition (p<0.01) | [9][10] |
| Migration | 50 µM | 72 hours | Significant inhibition (p<0.01) | [9][10][11] |
Table 3: Effect of this compound on Apoptosis-Related Proteins in LNCaP Cells (4-day treatment)
| Protein | Function | Effect of this compound (Concentration-dependent) | Reference |
| Bcl-2 | Anti-apoptotic | Significantly reduced expression | [1][12] |
| Bcl-xL | Anti-apoptotic | Significantly reduced expression | [1][12] |
| Bax | Pro-apoptotic | Markedly increased expression | [1][12] |
| Procaspase-3 | Inactive Caspase | Significant decrease (indicating activation to Caspase-3) | [1][12] |
Key Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Culture LNCaP, PC-3, or DU145 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.[1][13]
-
Plating: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows them to reach 60-70% confluency before treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50 µM).[1]
-
Treatment: Replace the existing medium with the this compound-containing medium. Include a vehicle control group treated with the same concentration of DMSO without this compound.[1]
-
Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours, or up to 10 days depending on the assay).[1][9]
Cell Viability (MTT) Assay
This protocol is based on the principle that mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.
-
Seeding: Seed cells in a 96-well plate at a density of 2x10⁴ cells/cm².[9]
-
Treatment: Treat cells with various concentrations of this compound as described above for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle-treated control cells, which represents 100% viability.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Collection: Following this compound treatment in 6-well plates, collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.[15]
-
Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at 500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.[15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This protocol allows for the detection and semi-quantification of specific proteins, such as the androgen receptor (AR) and apoptosis-related proteins.[16][17]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[18]
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-AR, anti-Bcl-2, anti-Bax) overnight at 4°C.[19]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Normalization: To ensure equal loading, strip the membrane and re-probe with an antibody for a loading control protein, such as GAPDH or β-actin.[16]
Cell Invasion Assay (Matrigel Transwell)
This assay measures the ability of cells to invade through a basement membrane matrix.[9]
-
Insert Preparation: Rehydrate Matrigel-coated Boyden chamber inserts (8 µm pore size) with serum-free medium.
-
Cell Seeding: After a 72-hour pre-treatment with 50 µM this compound or vehicle, harvest cells and resuspend them in serum-free medium (containing this compound or vehicle). Seed 1x10⁵ cells into the upper chamber of the insert.[9][10]
-
Chemoattractant: Fill the lower chamber with a medium containing 10% FBS as a chemoattractant.
-
Incubation: Incubate the plate for 22-24 hours at 37°C.
-
Cell Removal: Carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the bottom of the membrane with methanol and stain with a solution like crystal violet.
-
Quantification: Count the number of stained, invaded cells in several random fields under a microscope. Express the results as the average number of invaded cells per field.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xyonhealth.com [xyonhealth.com]
- 5. Conversation on Prostate Cancer Prevention and this compound - NCI [cancer.gov]
- 6. This compound dose-dependently reduces the proliferation rate of the LnCap human prostatic cancer cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. ispub.com [ispub.com]
- 9. This compound Inhibits Human Prostate Cancer Cell Invasion through MMP2 and MMP9 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Inhibits Human Prostate Cancer Cell Invasion through MMP2 and MMP9 Downregulation | PLOS One [journals.plos.org]
- 11. This compound Inhibits Human Prostate Cancer Cell Invasion through MMP2 and MMP9 Downregulation | PLOS One [journals.plos.org]
- 12. This compound induces apoptosis via Bcl-2, Bcl-xL, Bax and caspase-3 proteins in LNCaP human prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound upregulates expression of androgen receptor in hyperplastic prostate and LNCaP cells: implications for chemoprevention of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Membrane-associated androgen receptor (AR) potentiates its transcriptional activities by activating heat shock protein 27 (HSP27) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Androgen Receptor Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Long-Term Finasteride Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the long-term administration of finasteride in rodent models. This document is intended to guide researchers in designing and executing studies to investigate the chronic effects of this compound.
Introduction
This compound is a potent inhibitor of 5α-reductase, the enzyme responsible for converting testosterone to dihydrotestosterone (DHT). It is widely used in clinical practice for the treatment of benign prostatic hyperplasia and androgenetic alopecia.[1][2][3] Long-term studies in rodent models are crucial for understanding the broader physiological and potential adverse effects of chronic 5α-reductase inhibition.[4] These protocols outline common methodologies for drug administration and subsequent evaluation of its effects.
Data Presentation: Quantitative Parameters for this compound Administration
The following tables summarize key quantitative data from various studies involving the long-term administration of this compound to rodents.
Table 1: this compound Dosing and Administration in Rat Models
| Strain | Dosage | Administration Route | Vehicle | Duration | Key Findings | Reference |
| Wistar | 1 mg/rat/day | Subcutaneous | Sesame oil and ethanol (5% v/v) | 20 days | Altered gene expression in hypothalamus and hippocampus.[1] | [1] |
| Wistar | 3, 10, or 30 mg/kg | Subcutaneous | 20% w/v Hydroxypropyl-β-cyclodextrin (HPβCD) | 21 days | Induced depression-like behavior.[5] | [5] |
| Wistar | 5 or 100 mg/kg | Oral | Not specified | 2 weeks | Dosing time influenced safety but not efficacy on prostate weight.[6] | [6] |
| Not Specified | Not Specified | Oral | Saline solution | 10 months | Reduced prostate weight.[7] | [7] |
| Sprague-Dawley | Not Specified | Oral | Not specified | 4 weeks | Reduced corpus cavernosum and prostate weight.[8] | [8] |
| Wistar | Not Specified | Not Specified | Not specified | 14 weeks | Suppression of c-Fos-related neural activity. | [9] |
| Albino | 0.016 or 0.032 mg/kg | Oral | Normal saline (0.9% N.S) | 30 days | Decreased sperm count and motility; reduced testosterone, LH, and FSH levels.[10] | [10] |
| Albino | 5 or 10 mg/kg | Oral | Distilled water | 8 weeks | Decreased body and reproductive organ weights; histological changes in testes.[11] | [11] |
| Sprague-Dawley | 1 mg/kg/day | Oral | Not specified | 90 days | Induced apoptosis in testis.[3] | [3] |
| Wistar | 1 mg/rat/day | Subcutaneous | Sesame oil and ethanol (5% v/v) | 20 days | Increased plasma norepinephrine and decreased epinephrine.[12] | [12] |
Table 2: this compound Dosing and Administration in Mouse Models
| Strain | Dosage | Administration Route | Vehicle | Duration | Key Findings | Reference |
| Mature Fertile Mice | 0.006, 0.03, or 0.06 mg/day | Oral | Distil water | 90 days | Altered prostate weight; reduced fertility and aggression.[13] | [13] |
| Nude Mice | 40 mg/kg | Subcutaneous injection | Sesame oil and propylene glycol | Daily | Enhanced efficacy of intermittent androgen ablation therapy.[14] | [14] |
| C57BL/6 | 0.1 mg/ml (oral) or 15 mg/ml (subcutaneous microspheres) | Oral or Subcutaneous | Not specified | 8 weeks | Promoted hair follicle growth in a testosterone-induced alopecia model.[15] | [15] |
Experimental Protocols
This compound Solution Preparation and Administration
Objective: To prepare and administer this compound to rodent models for long-term studies.
Materials:
-
This compound powder
-
Vehicle (e.g., sesame oil with 5% ethanol, 20% w/v HPβCD, distilled water, normal saline)
-
Syringes and needles (for injection) or gavage needles (for oral administration)
-
Scale
-
Vortex mixer
-
Rodent restraints
Protocol for Subcutaneous Administration:
-
Preparation of this compound Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in the chosen vehicle. For example, to prepare a 1 mg/100 µL solution in sesame oil and ethanol, dissolve 10 mg of this compound in 950 µL of sesame oil and 50 µL of ethanol.[1]
-
Vortex the solution until the this compound is completely dissolved.
-
-
Animal Handling and Injection:
-
Gently restrain the rat or mouse.[16]
-
Lift the loose skin on the back of the neck to form a tent.[16]
-
Insert the needle into the base of the skin tent, parallel to the spine.
-
Administer the calculated volume of the this compound solution subcutaneously.
-
Withdraw the needle and gently massage the injection site to aid dispersal.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Protocol for Oral Administration (Gavage):
-
Preparation of this compound Suspension:
-
Weigh the required amount of this compound powder.
-
Suspend the powder in the chosen vehicle (e.g., distilled water, normal saline).
-
Ensure the suspension is homogenous before each administration.
-
-
Animal Handling and Gavage:
-
Gently restrain the animal.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the length of the gavage needle to be inserted.
-
Insert the gavage needle gently into the mouth and advance it along the roof of the mouth towards the esophagus.
-
Administer the this compound suspension directly into the stomach.[17]
-
Carefully remove the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress.
-
Assessment of Depressive-Like Behavior: Forced Swim Test (FST)
Objective: To evaluate depressive-like behavior in rodents following long-term this compound administration.[5][18]
Materials:
-
Cylindrical container (e.g., 40 cm high, 20 cm in diameter for rats)
-
Water (23-25°C)
-
Video recording equipment
-
Stopwatch
Protocol:
-
Fill the cylindrical container with water to a depth where the animal cannot touch the bottom with its tail or paws.
-
Gently place the animal into the water.
-
Record the animal's behavior for a total of 6 minutes.
-
The first 2 minutes are considered an adaptation period and are not scored.
-
During the subsequent 4 minutes, measure the duration of immobility. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.
-
Increased immobility time is interpreted as a sign of depressive-like behavior.[18]
-
After the test, remove the animal from the water, dry it with a towel, and return it to its home cage.
Histological Analysis of Prostate Tissue
Objective: To examine the morphological changes in the prostate gland following chronic this compound treatment.[7][8]
Materials:
-
Dissection tools
-
4% paraformaldehyde (PFA) or 10% neutral buffered formalin
-
Ethanol series (for dehydration)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Staining reagents (e.g., Hematoxylin and Eosin)
-
Microscope with an image analyzer
Protocol:
-
Tissue Collection and Fixation:
-
Euthanize the animal according to approved protocols.
-
Carefully dissect the prostate gland and weigh it.
-
Fix the tissue in 4% PFA or 10% formalin for 24-48 hours.
-
-
Tissue Processing and Embedding:
-
Dehydrate the fixed tissue through a graded series of ethanol.
-
Clear the tissue in xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Sectioning and Staining:
-
Cut 5 µm thick sections using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize cellular structures.
-
-
Histomorphometric Analysis:
-
Examine the stained sections under a microscope.
-
Use an image analyzer to quantify parameters such as the percentage of epithelial and stromal components, epithelial thickness, and acinar area.[7]
-
Visualization of Pathways and Workflows
This compound's Mechanism of Action
References
- 1. Analysis of the this compound treatment and its withdrawal in the rat hypothalamus and hippocampus at whole-transcriptome level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. dovepress.com [dovepress.com]
- 4. Health Risks Associated with Long-Term this compound and Dutasteride Use: It's Time to Sound the Alarm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of dosing time on the efficacy and safety of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the chronic use of this compound and doxazosin mesylate on the histomorphometric characteristics of the prostate: experimental study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of oral this compound on erectile function in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. air.unimi.it [air.unimi.it]
- 13. researchgate.net [researchgate.net]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. Development of this compound polymer microspheres for systemic application in androgenic alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 17. youtube.com [youtube.com]
- 18. Repeated this compound administration induces depression-like behavior in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodology for Gene Expression Analysis in Tissues Treated with Finasteride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for analyzing gene expression changes in tissues following treatment with finasteride. This compound, a 5α-reductase inhibitor, is widely used in clinical practice, and understanding its impact on gene expression is crucial for elucidating its mechanism of action, identifying biomarkers, and developing novel therapeutic strategies.
Introduction
This compound primarily works by inhibiting the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] This hormonal modulation leads to significant changes in gene expression in androgen-responsive tissues such as the prostate and hair follicles. This document outlines the key methodologies for quantifying these changes, from sample preparation to data analysis and interpretation.
Key Signaling Pathways Affected by this compound
This compound treatment has been shown to impact several key signaling pathways that regulate cell growth, differentiation, and apoptosis. Understanding these pathways is essential for interpreting gene expression data.
-
Androgen Receptor (AR) Signaling: As a direct consequence of reduced DHT levels, this compound treatment significantly alters the activity of the androgen receptor, a key transcription factor for numerous genes.[2]
-
Wnt/β-catenin Signaling: This pathway is crucial for hair follicle development and cycling. This compound has been shown to modulate Wnt/β-catenin signaling in dermal papilla cells.[3]
-
Transforming Growth Factor-β (TGF-β) Signaling: TGF-β signaling is involved in prostate cell growth and fibrosis. This compound can influence the expression of components of this pathway.[4]
Experimental Protocols
This section provides detailed step-by-step protocols for the key experiments involved in gene expression analysis of this compound-treated tissues.
Tissue Collection and RNA Isolation
High-quality RNA is the prerequisite for reliable gene expression analysis.
Protocol: RNA Isolation from Prostate Tissue
-
Tissue Homogenization:
-
Phase Separation:
-
Homogenize the sample by vortexing and incubate at room temperature for 5 minutes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.[6]
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol used. Mix and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
-
RNA Wash and Resuspension:
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol per 1 mL of TRIzol used.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry as this will make the RNA difficult to dissolve.
-
Resuspend the RNA in RNase-free water.
-
-
RNA Quality and Quantity Assessment:
-
Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Assess RNA integrity by running an aliquot on an agarose gel or using a Bioanalyzer. The presence of sharp 28S and 18S ribosomal RNA bands indicates intact RNA.
-
Reverse Transcription and Quantitative Real-Time PCR (qPCR)
qPCR is a sensitive and specific method for quantifying the expression of a targeted set of genes.
Protocol: Two-Step RT-qPCR
-
Reverse Transcription (cDNA Synthesis):
-
Use a commercial reverse transcription kit (e.g., from Invitrogen, Bio-Rad) and follow the manufacturer's instructions.
-
Typically, 1 µg of total RNA is used as a template.
-
The reaction mixture includes reverse transcriptase, dNTPs, a mix of oligo(dT) and random primers, and an RNase inhibitor.[7]
-
Incubate the reaction at the recommended temperature and time (e.g., 25°C for 10 min, 50°C for 50 min, followed by enzyme inactivation at 85°C for 5 min).[7]
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing:
-
cDNA template (diluted as appropriate)
-
Forward and reverse primers for the gene of interest
-
SYBR Green or a probe-based master mix (e.g., TaqMan)[8]
-
Nuclease-free water
-
-
Use a real-time PCR instrument to perform the amplification. A typical cycling protocol is:
-
Include no-template controls (NTCs) to check for contamination and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
RNA Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive, unbiased view of the entire transcriptome.
Protocol: RNA-Seq Workflow
-
Library Preparation:
-
Start with high-quality total RNA (RIN > 7).
-
Deplete ribosomal RNA (rRNA) or enrich for messenger RNA (mRNA) using poly-A selection.
-
Fragment the RNA and synthesize first- and second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
Assess the quality and quantity of the library using a Bioanalyzer and qPCR.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR or HISAT2.[10]
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.[10]
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between this compound-treated and control groups.[11]
-
Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG) on the list of differentially expressed genes to identify enriched biological processes and pathways.
-
Data Presentation
Quantitative data from gene expression studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Example of qPCR Data Summary for Gene Expression Changes in Prostate Tissue Treated with this compound
| Gene | Treatment Group | Fold Change (vs. Control) | p-value |
| MMP-2 | This compound (7 days) | ↑ 2.5 | < 0.05 |
| This compound (30 days) | ↓ 0.8 | > 0.05 | |
| MMP-9 | This compound (7 days) | ↑ 4.2 | < 0.01 |
| This compound (30 days) | ↑ 1.5 | < 0.05 | |
| TGF-β1 | This compound (30 days) | ↑ 1.8 | < 0.05 |
Data adapted from a study on rat ventral prostate.[12]
Table 2: Example of RNA-Seq Data Summary for Differentially Expressed Genes in Hair Follicles Treated with this compound
| Gene | Log2 Fold Change (this compound vs. Control) | Adjusted p-value |
| FGF7 | 0.61 | 0.10 |
| IGF1 | 2.12 | 0.72 |
| WNT5A | 0.19 | 0.26 |
Data represents a trend and is adapted from a study on isolated human hair follicles.[13]
Mandatory Visualizations
Diagrams of signaling pathways and experimental workflows are provided below in the DOT language for Graphviz.
Caption: Androgen Receptor Signaling Pathway and the effect of this compound.
Caption: Wnt/β-catenin Signaling Pathway in Hair Follicles.
Caption: TGF-β Signaling Pathway in Prostate Tissue.
Caption: Experimental Workflow for Gene Expression Analysis.
References
- 1. Change in prostate tissue gene expression following this compound or doxazosin administration in the medical therapy for prostatic symptoms (MTOPS) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Treatment Alters Tissue Specific Androgen Receptor Expression in Prostate Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. addgene.org [addgene.org]
- 7. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gene-quantification.de [gene-quantification.de]
- 9. 定量PCRの基礎 [sigmaaldrich.com]
- 10. RNA-Seq workflow: gene-level exploratory analysis and differential expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNA-seq workflow: gene-level exploratory analysis and differential expression [csama2025.bioconductor.eu]
- 12. This compound treatment alters MMP-2 and -9 gene expression and activity in the rat ventral prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Change in hair growth-related gene expression profile in human isolated hair follicles induced by 5-alpha reductase inhibitors – dutasteride and this compound – in the presence of testosterone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Finasteride as a Tool Compound in Neurosteroid Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Finasteride (B1672673), a potent inhibitor of the enzyme 5α-reductase, serves as a critical tool compound in the field of neurosteroid research. By blocking the conversion of progenitor steroids into their 5α-reduced metabolites, this compound allows for the elucidation of the physiological and pathophysiological roles of key neurosteroids such as allopregnanolone (B1667786) (AP), dihydrotestosterone (B1667394) (DHT), and allotetrahydrodeoxycorticosterone (THDOC). These neurosteroids are potent modulators of neuronal function, primarily through their interaction with GABA-A and NMDA receptors.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate neurosteroid signaling pathways.
Mechanism of Action
This compound is a synthetic 4-azasteroid that competitively and irreversibly inhibits 5α-reductase, the enzyme responsible for catalyzing the reduction of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (DHT).[3] In neurosteroid research, its significance lies in its ability to also block the conversion of progesterone (B1679170) and deoxycorticosterone to their respective 5α-reduced metabolites, which are precursors to potent neuroactive steroids.[1][4] There are two main isoforms of 5α-reductase; Type I is more prevalent in the brain, while Type II is predominant in androgen-sensitive tissues like the prostate.[4] In rodents, this compound effectively inhibits both isoforms, providing maximal inhibition of neurosteroid synthesis via this pathway.[4] By inhibiting 5α-reductase, this compound leads to a decrease in the levels of 5α-reduced neurosteroids and a concurrent increase in the levels of their 5β-reduced metabolites.[1][2]
Applications in Neurosteroid Research
This compound is an invaluable tool for investigating the roles of 5α-reduced neurosteroids in a variety of neurological and psychiatric processes, including:
-
Anxiety and Depression: By depleting allopregnanolone, a potent positive allosteric modulator of the GABA-A receptor with anxiolytic and antidepressant properties, this compound can be used to model conditions of neurosteroid deficiency and explore the contribution of this pathway to mood disorders.[5][6]
-
Epilepsy and Seizure Threshold: Neurosteroids like allopregnanolone have anticonvulsant effects.[1] this compound can be used to study how the inhibition of neurosteroid synthesis affects seizure susceptibility and the efficacy of anticonvulsant therapies.[4]
-
Learning and Memory: The modulation of GABAergic and glutamatergic systems by neurosteroids suggests their involvement in cognitive processes.[7] this compound can be employed to investigate the role of specific neurosteroids in learning and memory formation.
-
Neurodevelopment and Plasticity: Neurosteroids are known to influence neuronal plasticity.[8] Studies using this compound have shown an impact on adult hippocampal neurogenesis, suggesting a role for 5α-reduced steroids in brain development and repair.[8]
-
Post-Finasteride Syndrome (PFS): The study of persistent sexual, neurological, and psychiatric side effects after this compound discontinuation is an emerging area of research.[9][10] this compound itself is the primary tool to induce animal models that may mimic aspects of this condition to understand its underlying pathophysiology.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on neurosteroid levels as reported in various experimental studies.
Table 1: Effects of this compound on Neurosteroid Levels in Animal Models
| Animal Model | This compound Dose | Treatment Duration | Brain Region | Neurosteroid | Observed Effect | Reference |
| Male Wistar Rats | 10 mg/kg (i.p.) | Single dose | Whole Brain | Allopregnanolone (AP) | Almost complete depletion | [11] |
| Male Mice | 50 mg/kg (i.p.) | Once daily | Hippocampus | Allopregnanolone (AP) | 95% reduction in progesterone-treated mice | [4] |
| Male C57BL/6N Mice | Not specified | 7 days | Brain | 5α-dihydrotestosterone (DHT) | Significant decrease | [8] |
| Male Rats | Not specified | Subchronic | Cerebellum | Dihydrotestosterone (DHT) | Decreased | [12] |
| Male Rats | Not specified | Subchronic | Cerebellum | 3β-androstanediol | Increased | [12] |
| Male Rats | Not specified | Subchronic | Plasma | Dihydrotestosterone (DHT) | Reduced | [12] |
Table 2: Effects of this compound on Neurosteroid Levels in Humans
| Study Population | This compound Dose | Treatment Duration | Sample Type | Neurosteroid | Observed Effect | Reference |
| Men with Benign Prostatic Hyperplasia | 5 mg/day | 4 months | Plasma | 5α-reduced metabolites (DHT, androsterone, allopregnanolone) | Significant decrease | [1][2] |
| Men with Benign Prostatic Hyperplasia | 5 mg/day | 4 months | Plasma | 5β-reduced metabolites (epietiocholanolone) | Significant increase | [2] |
| Post-Finasteride Patients | Not specified | Discontinued | Cerebrospinal Fluid (CSF) | Progesterone, Dihydroprogesterone, Tetrahydroprogesterone, Dihydrotestosterone | Decreased | [13] |
| Post-Finasteride Patients | Not specified | Discontinued | Cerebrospinal Fluid (CSF) | Pregnenolone, Testosterone, 3α-androstanediol | Increased | [13] |
| Post-Finasteride Patients | Not specified | Discontinued | Plasma | Dihydroprogesterone, Tetrahydroprogesterone | Decreased | [13] |
| Post-Finasteride Patients | Not specified | Discontinued | Plasma | Pregnenolone, Testosterone, 3α-androstanediol, 3β-androstanediol, 17β-estradiol | Increased | [13] |
Experimental Protocols
Protocol 1: Acute Inhibition of Neurosteroid Synthesis in Rodents
Objective: To investigate the acute behavioral or physiological effects of depleting 5α-reduced neurosteroids.
Materials:
-
This compound powder
-
Vehicle (e.g., 2-hydroxypropyl-β-cyclodextrin, sesame oil)
-
Experimental animals (e.g., male Wistar rats or C57BL/6 mice)
-
Syringes and needles for injection (intraperitoneal or subcutaneous)
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in the chosen vehicle to the desired concentration (e.g., for a 10 mg/kg dose in a 10 ml/kg injection volume, prepare a 1 mg/ml solution). Sonication may be required to aid dissolution.
-
Animal Handling: Acclimatize animals to the experimental environment to minimize stress.
-
Administration: Administer this compound (e.g., 10-50 mg/kg) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[4][11] Administer an equivalent volume of vehicle to the control group.
-
Timing: Conduct behavioral testing or tissue collection at the time of expected peak effect. For example, some studies administer this compound 1 hour prior to a stressor or behavioral test.[7]
-
Tissue Collection and Analysis: For neurochemical analysis, euthanize animals and rapidly dissect the brain region of interest (e.g., hippocampus, cortex, cerebellum). Immediately freeze tissues on dry ice or in liquid nitrogen and store at -80°C until analysis. Analyze neurosteroid levels using methods such as LC-MS/MS or GC-MS.
Protocol 2: Chronic Inhibition of Neurosteroid Synthesis in Rodents
Objective: To study the long-term consequences of 5α-reduced neurosteroid depletion on behavior, neurogenesis, or gene expression.
Materials:
-
Same as Protocol 1.
Procedure:
-
Preparation of this compound Solution: As in Protocol 1.
-
Animal Handling: As in Protocol 1.
-
Administration: Administer this compound or vehicle daily for the desired duration (e.g., 7 days to 4 weeks).[8]
-
Monitoring: Monitor animals for any adverse effects throughout the treatment period.
-
Washout Period (Optional): To study persistent effects, include a washout period after the final dose before behavioral testing or tissue collection (e.g., 1 to 35 days).[8]
-
Tissue Collection and Analysis: As in Protocol 1.
Protocol 3: In Vitro Inhibition of 5α-Reductase in Cell Culture
Objective: To investigate the effects of this compound on neurosteroid synthesis in a controlled cellular environment (e.g., glioblastoma cell lines or primary neuronal/glial cultures).[14]
Materials:
-
This compound powder
-
DMSO (for stock solution)
-
Cell culture medium
-
Cultured cells (e.g., U87 or C6 glioblastoma cells)[14]
-
Tritiated steroid precursors (e.g., [3H]-cholesterol, [3H]-androstenedione) for metabolic studies[14]
-
Thin-layer chromatography (TLC) equipment or LC-MS/MS for analysis
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution.
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere.
-
Treatment: Add increasing concentrations of this compound (or vehicle control) to the cell culture medium.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).[14]
-
Sample Collection: Collect the cell culture medium and/or cell lysates.
-
Analysis:
-
For metabolic studies with radiolabeled precursors, extract steroids and separate them using TLC. Quantify the radioactivity in the spots corresponding to different steroids.
-
For direct quantification of neurosteroids, use LC-MS/MS analysis of the culture medium or cell lysates.
-
Visualizations
Caption: this compound inhibits 5α-reductase, blocking neurosteroid synthesis.
Caption: General workflow for using this compound in neurosteroid research.
Caption: Logical cascade of this compound's action on neurosteroid pathways.
References
- 1. This compound treatment and neuroactive steroid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. citeseerx.ist.psu.edu [citeseerx.ist.psu.edu]
- 3. urology-textbook.com [urology-textbook.com]
- 4. This compound Inhibits the Disease-Modifying Activity of Progesterone in the Hippocampus Kindling Model of Epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound ‘Causes Several Alterations’ in the Section of the Brain Responsible for Processing Long-term Memory and Emotional Responses, New Animal-model Study Demonstrates – The Post-Finasteride Syndrome Foundation [pfsfoundation.org]
- 10. researchgate.net [researchgate.net]
- 11. Studies on neurosteroids XXV. Influence of a 5alpha-reductase inhibitor, this compound, on rat brain neurosteroid levels and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. Patients treated for male pattern hair with this compound show, after discontinuation of the drug, altered levels of neuroactive steroids in cerebrospinal fluid and plasma [boa.unimib.it]
- 14. The effect of this compound and dutasteride on the synthesis of neurosteroids by glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Finasteride Resistance in Prostate Cancer Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with finasteride resistance in prostate cancer models.
Troubleshooting Guides
Issue 1: this compound treatment is ineffective in reducing tumor cell proliferation in our in vitro model.
Possible Cause & Solution
-
Cell Line Choice: The anti-proliferative effects of this compound can be cell-line specific.[1] For instance, this compound has been shown to inhibit dihydrotestosterone (DHT)-stimulated growth in LNCaP and C4-2 cells, which express the mutant T877A androgen receptor (AR), but not in VCaP cells that have a wild-type AR.[2][3]
-
Recommendation: Verify the AR status of your cell line. Consider using a panel of cell lines with different AR mutations (e.g., LNCaP, 22Rv1) and wild-type AR (e.g., LAPC4, VCaP) to assess the drug's efficacy.[1]
-
-
Alternative Androgen Synthesis: Prostate cancer cells can develop resistance by activating alternative pathways for DHT synthesis that bypass the 5α-reductase enzyme, the target of this compound.[4][5][6]
-
Off-Target Effects: The sensitivity of cell lines to this compound's direct anti-AR activity is not solely dependent on AR mutations but also on other cellular factors.[1][2]
-
Recommendation: Characterize the downstream AR signaling pathway in your model to identify potential bypass mechanisms.
-
Issue 2: We observe tumor progression in our in vivo xenograft model despite this compound treatment.
Possible Cause & Solution
-
Tumor Microenvironment: The tumor microenvironment can contribute to this compound resistance. Stromal cells may interact with cancer cells, promoting survival pathways.[7]
-
Recommendation: When possible, utilize patient-derived xenograft (PDX) models that better recapitulate the human tumor microenvironment.
-
-
AR Gene Amplification: Prostate cancers can adapt to low androgen environments by amplifying the AR gene, leading to hypersensitivity to low levels of androgens.[8]
-
Recommendation: Analyze AR gene copy number in your resistant tumors using techniques like fluorescence in situ hybridization (FISH) or quantitative PCR.
-
-
Upregulation of Bypass Pathways: The cancer cells may have activated alternative survival pathways that are independent of AR signaling, such as those involving growth factors like EGF and IGF1.[9]
-
Recommendation: Perform pathway analysis (e.g., RNA sequencing, proteomics) on resistant tumors to identify activated bypass pathways. This may reveal novel targets for combination therapy.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in prostate cancer?
A1: The primary mechanisms of this compound resistance include:
-
Alternative Androgen Synthesis Pathways: Prostate cancer cells can utilize "alternative" or "backdoor" pathways to produce DHT from adrenal androgens, bypassing the need for testosterone conversion by 5α-reductase.[4][5][6]
-
Androgen Receptor (AR) Alterations: These include:
-
Mutations: Specific mutations in the AR, such as the T877A mutation found in LNCaP cells, can alter ligand specificity and sensitivity.[2][3] Interestingly, this compound can act as an antagonist to this mutant AR.[2]
-
Amplification: Increased copy number of the AR gene can make cancer cells hypersensitive to low levels of androgens.[8]
-
Splice Variants: The expression of constitutively active AR splice variants that do not require ligand binding can drive tumor growth.
-
-
Bypass Signaling Pathways: Activation of other signaling pathways, such as those mediated by growth factors (e.g., EGF, IGF1), can promote cancer cell survival and proliferation independently of the AR pathway.[9]
Q2: Which prostate cancer cell lines are suitable for studying this compound resistance?
A2: A panel of cell lines is recommended to model the heterogeneity of prostate cancer:
-
LNCaP: Androgen-sensitive, expresses the T877A mutant AR. This compound can inhibit DHT-stimulated growth in these cells.[2][3]
-
C4-2: A castration-resistant subline of LNCaP, also with the T877A mutation.[2]
-
VCaP: Expresses wild-type AR and is less sensitive to the AR-antagonistic effects of this compound.[2]
-
LAPC4: Expresses wild-type AR.[1]
-
22Rv1: Expresses the H874Y mutant AR.[1]
-
PC-3 and DU145: AR-negative cell lines that can be used as controls or for transfection studies with different AR variants.[2][10]
Q3: What are some strategies to overcome this compound resistance in experimental models?
A3: Promising strategies include:
-
Combination Therapy:
-
Combining this compound with a non-steroidal anti-androgen like flutamide has shown efficacy in some studies.[11][12]
-
Dual inhibition of 5α-reductase isoforms with dutasteride may be more effective than this compound alone, as dutasteride inhibits both type 1 and type 2 isoforms.[1][13]
-
Targeting alternative androgen synthesis pathways with inhibitors of enzymes like CYP17A1 (e.g., abiraterone) can be effective.[13]
-
-
Targeting Bypass Pathways: Once identified, activated bypass signaling pathways can be targeted with specific inhibitors.
-
Targeting AR Co-factors: Proteins that facilitate AR function, such as peroxiredoxin-1 (Prx1), could be potential therapeutic targets. Knockdown of Prx1 in combination with this compound has shown a greater inhibitory effect on AR activity.[2][3]
Data Presentation
Table 1: Effects of this compound on Prostate Cancer Cell Lines
| Cell Line | AR Status | Effect of this compound on DHT-Stimulated Growth | Reference |
| LNCaP | T877A mutant | Inhibition | [2][3] |
| C4-2 | T877A mutant | Inhibition | [2] |
| VCaP | Wild-type | No significant inhibition | [2] |
| LAPC4 | Wild-type | Intermediate sensitivity to AR inhibition | [1] |
| 22Rv1 | H874Y mutant | Least sensitive to AR inhibition | [1] |
| PC-3 | AR-null | Not applicable | [2] |
| DU145 | AR-null | Not applicable | [10] |
Table 2: Clinical Trial Data on this compound for Prostate Cancer Prevention
| Trial | Intervention | Key Finding | Reference |
| Prostate Cancer Prevention Trial (PCPT) | This compound vs. Placebo | 24.8% reduction in the risk of prostate cancer. | [14][15] |
| PCPT (Long-term follow-up) | This compound vs. Placebo | 30% reduction in prostate cancer rates over an 18-year period. |
Experimental Protocols
1. Androgen Receptor (AR) Activity Assay (ARE-Luciferase Assay)
-
Objective: To quantify the transcriptional activity of the androgen receptor in response to treatment.
-
Methodology:
-
Prostate cancer cells are transiently co-transfected with a luciferase reporter plasmid containing androgen response elements (AREs) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
After transfection, cells are treated with DHT in the presence or absence of this compound or other compounds for 24-48 hours.
-
Cells are lysed, and luciferase activity is measured using a luminometer.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency.
-
2. DHT Binding Assay
-
Objective: To assess the ability of a compound to interfere with the binding of DHT to the androgen receptor.
-
Methodology:
-
Prepare cytosolic extracts from prostate cancer cells.
-
Incubate the extracts with a radiolabeled androgen (e.g., ³H-DHT) in the presence or absence of varying concentrations of this compound or a known competitor (e.g., unlabeled DHT).
-
Separate the bound from unbound radioligand using a method like dextran-coated charcoal.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
A decrease in radioactivity in the presence of the test compound indicates inhibition of DHT binding.
-
3. Cell Proliferation/Viability Assay (MTT Assay)
-
Objective: To determine the effect of this compound on the proliferation and viability of prostate cancer cells.
-
Methodology:
-
Seed prostate cancer cells in 96-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Visualizations
Caption: Alternative androgen synthesis pathways contributing to this compound resistance.
Caption: Bypass signaling pathways promoting this compound-resistant prostate cancer growth.
References
- 1. urotoday.com [urotoday.com]
- 2. The antiandrogenic effect of this compound against a mutant androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antiandrogenic effect of this compound against a mutant androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Androgen biosynthesis in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Androgen Metabolism and Response in Prostate Cancer Anti-Androgen Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Androgen synthesis in castration-resistant prostate cancer | ASPIRE-PC Project | Results in Brief | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 7. Molecular profiles of this compound effects on prostate carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Bypass Mechanisms of the Androgen Receptor Pathway in Therapy-Resistant Prostate Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Inhibits Human Prostate Cancer Cell Invasion through MMP2 and MMP9 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment of advanced prostate cancer with the combination of this compound plus flutamide: early results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound and flutamide therapy in patients with advanced prostate cancer: response to subsequent castration and long-term follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Conversation on Prostate Cancer Prevention and this compound - NCI [cancer.gov]
- 15. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Finasteride Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at improving the bioavailability of oral finasteride formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges with the oral bioavailability of this compound?
This compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug.[1][2][3] This means it has high permeability but low aqueous solubility.[1][2][3] The poor water solubility is a significant factor limiting its dissolution in the gastrointestinal tract, which in turn can lead to incomplete absorption and variable bioavailability, which is approximately 63-65%.[4][5]
Q2: What are the most common strategies to enhance the oral bioavailability of this compound?
Common and effective strategies focus on improving the solubility and dissolution rate of this compound. These include:
-
Nanoparticle-Based Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area, leading to enhanced solubility and dissolution.[4][6] This category includes:
-
Nanosuspensions: Dispersions of pure drug nanoparticles stabilized by surfactants or polymers.[4]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate the drug, offering improved solubility and controlled release.[7][8][9][10]
-
-
Solid Dispersions (SDs): This technique involves dispersing this compound in a hydrophilic polymer matrix at a molecular level.[1][2][11] This can convert the crystalline drug into a more soluble amorphous state.[1][2][11]
-
Microemulsions: These are thermodynamically stable, isotropic systems of oil, water, and surfactant that can increase the solubility of lipophilic drugs like this compound.[12]
Troubleshooting Guides
Nanoparticle Formulations (SLNs, NLCs, Nanosuspensions)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent or large particle size (>500 nm) | 1. Inefficient homogenization or sonication. 2. Inappropriate surfactant/stabilizer concentration. 3. Ostwald ripening (crystal growth in nanosuspensions).[4][13] | 1. Optimize homogenization speed/time or sonication amplitude/duration. 2. Screen different surfactants/stabilizers and optimize their concentration. 3. For nanosuspensions, consider lyophilization (freeze-drying) to prevent crystal growth during storage.[4][13] |
| Low encapsulation efficiency (<70%) | 1. Poor drug solubility in the lipid matrix (for SLNs/NLCs). 2. Drug leakage into the external aqueous phase during preparation. 3. Inaccurate measurement technique. | 1. Select lipids in which this compound has higher solubility. 2. Optimize the homogenization process to ensure rapid lipid solidification and drug entrapment. 3. Ensure complete separation of the nanoparticles from the aqueous phase before quantification. |
| Particle aggregation during storage | 1. Insufficient surface charge (low zeta potential). 2. Inadequate steric stabilization. | 1. Use a stabilizer that imparts a higher zeta potential (ideally > ±30 mV). 2. Incorporate polymers that provide steric hindrance (e.g., PVA, Poloxamer). |
Solid Dispersion Formulations
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Incomplete conversion to amorphous state | 1. Insufficient polymer-to-drug ratio. 2. Incompatible drug-polymer pairing. 3. Inefficient solvent evaporation or melting process. | 1. Increase the proportion of the hydrophilic polymer in the formulation. 2. Screen different polymers (e.g., PEG 6000, HPMC, Kollidon K25) to find one with better interaction with this compound.[1][2][11] 3. Ensure complete solvent removal in the solvent evaporation method or adequate mixing in the fusion method. |
| Low dissolution rate improvement | 1. Recrystallization of the amorphous drug. 2. Poor wettability of the solid dispersion. | 1. Confirm the amorphous state using DSC or XRPD. If recrystallization has occurred, re-evaluate the polymer choice and ratio. 2. Incorporate a small amount of a surfactant in the dissolution medium or the solid dispersion formulation itself. |
| Phase separation during storage | 1. Thermodynamic instability of the drug-polymer mixture. 2. Absorption of moisture leading to recrystallization. | 1. Select a polymer with strong hydrogen bonding potential with this compound. 2. Store the solid dispersion in a desiccator or with a desiccant to protect from humidity. |
Experimental Protocols
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
This protocol is based on methodologies described in the literature for preparing this compound solid dispersions with polymers like HPMC or PEG 6000.
-
Dissolution: Accurately weigh this compound and the chosen polymer (e.g., HPMC) in a specific ratio (e.g., 1:1, 1:2.5, 1:5 w/w).[2] Dissolve both components in a suitable solvent or solvent mixture, such as methanol or a water:ethanol mixture.[11]
-
Solvent Evaporation: Pour the solution into a petri dish and place it in an oven at a controlled temperature (e.g., 50°C) until the solvent has completely evaporated. Alternatively, a rotary evaporator can be used for more efficient solvent removal.
-
Drying and Pulverization: Place the resulting solid mass in a desiccator to remove any residual solvent. Once completely dry, scrape the solid dispersion and pulverize it using a mortar and pestle.
-
Sieving and Storage: Sieve the powdered solid dispersion to obtain a uniform particle size. Store in an airtight container with a desiccant to prevent moisture absorption.
Characterization of Formulations
| Technique | Purpose |
| Dynamic Light Scattering (DLS) | To determine the mean particle size, polydispersity index (PDI), and zeta potential of nanoparticle formulations.[7] |
| Differential Scanning Calorimetry (DSC) | To investigate the thermal behavior and confirm the amorphous state of this compound in solid dispersions by observing the disappearance of its characteristic melting peak.[1][2][11] |
| X-Ray Powder Diffraction (XRPD) | To analyze the crystalline structure. A halo pattern indicates an amorphous state, while sharp peaks indicate crystallinity.[2][4][13] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify potential molecular interactions (e.g., hydrogen bonding) between this compound and the carrier polymer in solid dispersions.[2][4][11] |
| In Vitro Dissolution Studies | To compare the dissolution rate of the enhanced formulation against the pure drug. A standard USP dissolution apparatus (e.g., basket or paddle) is used with a suitable dissolution medium.[14] |
| Pharmacokinetic Studies | To evaluate the in vivo bioavailability by measuring drug concentration in animal plasma over time after oral administration.[4][15] |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on enhancing this compound bioavailability.
Table 1: Nanoparticle Formulation Characteristics
| Formulation Type | Stabilizer/Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| Nanostructured Lipid Carriers (NLC) | Vegetable source lipids, block copolymers | 119.56 ± 1.07 | 0.186 | >90% | [7] |
| Lecithin/Chitosan Nanoparticles (LCN) | Lecithin, Chitosan | 245.5 ± 7.60 | - | 71.73 ± 1.46 | [15] |
| Freeze-Dried Nanosuspension | Polyvinyl Alcohol (PVA) | 200 - 600 | - | - | [4] |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Animal Models
| Formulation | Animal Model | Cmax (ng/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability Enhancement | Reference |
| Pure Drug | Rabbits | - | - | - | Baseline | [4] |
| Nanoparticles | Rabbits | Superior to pure drug | - | Superior to pure drug | - | [4][13] |
| Lecithin/Chitosan Nanoparticles | Wistar Rats | - | - | - | Optimum bioavailability observed | [15] |
Table 3: Dissolution Enhancement with Solid Dispersions
| Polymer Carrier | Drug:Polymer Ratio | Method | Dissolution Enhancement | Reference |
| HPMC | 1:1 (200mg:200mg) | Solvent Evaporation | Showed best release profile | |
| PEG 6000 | - | Solvent Evaporation | Significantly greater than pure drug | [1][11] |
| Kollidon K25 | - | Solvent Evaporation | Significantly greater than pure drug | [1][11] |
| HPMC | 1:5 | Cyclone-enhanced nitrogen blowing | Best improvement in solubility and dissolution | [2] |
Visualizations
Caption: Workflow for developing and evaluating enhanced oral this compound formulations.
Caption: Pathway from formulation strategy to enhanced this compound bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of this compound capsules-loaded drug nanoparticles: formulation, optimization, in vitro, and pharmacokinetic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effect of this compound particle size reduction on its pharmacokinetic, tissue distribution and cellular permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bjhp.crfmg.org.br [bjhp.crfmg.org.br]
- 8. researchgate.net [researchgate.net]
- 9. Novel delivery strategy: this compound-loaded solid lipid nanoparticles for improved androgenetic alopecia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel delivery strategy: this compound-loaded solid lipid nanoparticles for improved androgenetic alopecia therapy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Enhancement of Dermal Delivery of this compound Using Microemulsion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of this compound capsules-loaded drug nanoparticles: formulation, optimization, in vitro, and pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. jddtonline.info [jddtonline.info]
minimizing systemic absorption of topical finasteride preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on minimizing the systemic absorption of topical finasteride preparations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for minimizing systemic absorption of topical this compound?
The main goal of topical this compound formulations is to deliver the drug directly to the hair follicles in the scalp while limiting its passage into the bloodstream.[1] This is achieved by designing formulations that enhance localized penetration into the skin and hair follicles without facilitating deep tissue permeation and subsequent uptake by the systemic circulation.[2]
Q2: How significant is the reduction in systemic exposure with topical this compound compared to oral administration?
Clinical studies have demonstrated a substantial reduction in systemic exposure. For instance, a phase III clinical trial showed that maximum plasma this compound concentrations were over 100 times lower with a topical formulation compared to oral this compound.[1][3][4] While oral this compound can reduce serum dihydrotestosterone (DHT) levels by approximately 70%, topical formulations typically result in a more moderate reduction of about 25-45%, indicating less systemic impact.[3][5]
Q3: What are the main factors influencing the systemic absorption of topical this compound?
Several factors can influence the degree of systemic absorption:
-
Formulation Vehicle: The type of vehicle (e.g., gel, solution, liposomes, nanoparticles) significantly affects the penetration rate of this compound.[1][2] For example, solutions may penetrate better than gels.[5]
-
Penetration Enhancers: The presence of penetration enhancers, such as propylene glycol or Transcutol P, can increase the percutaneous absorption of this compound.[1][6]
-
Concentration: Higher concentrations of this compound in the topical preparation can lead to increased systemic absorption.[5]
-
Application Site Condition: The integrity of the skin barrier is crucial; application to damaged or irritated skin can increase systemic uptake.[5]
-
Application Frequency and Dose: More frequent application or a larger dose per application will increase the cumulative systemic exposure.[1][7]
Q4: Are there novel drug delivery systems being explored to minimize systemic absorption?
Yes, several advanced drug delivery systems are under investigation to improve the localized delivery of this compound. These include:
-
Nanoparticles: Solid lipid nanoparticles (SLNs) and liquid crystalline nanoparticles (LCNs) are being developed to enhance skin retention and control the release of this compound.[8][9]
-
Liposomes and Ethosomes: These vesicular carriers can improve the delivery of this compound into the skin layers while potentially limiting transdermal flux.[2][10]
-
Microneedle Arrays: These devices create micropores in the skin, allowing for sustained and localized drug delivery.[11]
Q5: What are the typical side effects associated with topical this compound, and how do they compare to the oral form?
Side effects of topical this compound are generally localized to the application site and may include scalp pruritus, a burning sensation, irritation, contact dermatitis, and erythema.[1] Systemic side effects commonly associated with oral this compound, such as decreased libido and erectile dysfunction, are reported much less frequently with topical formulations due to the lower systemic exposure.[1][3][12] However, it is important to note that some systemic absorption does occur, and thus systemic side effects, though rare, are still possible.[12][13]
Troubleshooting Guides
Scenario 1: High variability in plasma this compound levels in a preclinical in vivo study.
Q: We are observing significant inter-subject variability in plasma this compound concentrations in our animal model study. What could be the cause, and how can we troubleshoot this?
A: High variability in plasma levels can stem from several factors. Here is a systematic approach to troubleshooting this issue:
-
Application Technique:
-
Issue: Inconsistent application volume or area.
-
Solution: Ensure a standardized protocol for application, including the precise volume of the formulation and a clearly defined application area on the scalp. Use of a template can be beneficial.
-
-
Skin Integrity:
-
Issue: Minor abrasions or variations in skin barrier function among subjects.
-
Solution: Carefully inspect the application site for any signs of irritation or damage before applying the formulation. Consider measuring transepidermal water loss (TEWL) to assess baseline skin barrier function and exclude subjects with compromised barriers.
-
-
Formulation Stability and Homogeneity:
-
Issue: The this compound may not be uniformly distributed within the vehicle, or the formulation may be unstable.
-
Solution: Verify the homogeneity of your formulation by analyzing samples from different batches and from different parts of the same container. Assess the physical and chemical stability of the formulation under your experimental conditions.
-
-
Grooming Behavior (in animal models):
-
Issue: Animals may be licking the application site, leading to oral ingestion.
-
Solution: Use of an Elizabethan collar for a period post-application can prevent grooming behavior.
-
Scenario 2: In vitro skin permeation results are not correlating with in vivo data.
Q: Our in vitro Franz cell diffusion studies showed low systemic absorption, but our subsequent in vivo studies in rats show higher than expected plasma concentrations. What could explain this discrepancy?
A: Discrepancies between in vitro and in vivo data are not uncommon. Here are some potential reasons and troubleshooting steps:
-
Skin Model:
-
Issue: The in vitro skin model (e.g., human cadaver skin, synthetic membranes) may not accurately reflect the in vivo skin barrier of the animal model.
-
Solution: If possible, use skin from the same species and anatomical location as your in vivo model for your in vitro studies to improve correlation.
-
-
Metabolism:
-
Issue: The in vitro setup lacks the metabolic activity present in viable skin.
-
Solution: While this compound is primarily metabolized in the liver, some cutaneous metabolism can occur. Using fresh skin explants in in vitro studies can provide a more physiologically relevant model.
-
-
Blood Flow:
-
Issue: The static nature of the in vitro Franz cell setup does not account for the dynamic nature of blood flow in vivo, which constantly removes the drug from the dermal layer, maintaining a steep concentration gradient.
-
Solution: This is an inherent limitation of the in vitro model. Computational modeling can sometimes help to bridge the gap between in vitro and in vivo data by incorporating physiological parameters like blood flow.
-
-
Reservoir Effect:
-
Issue: The formulation may create a reservoir of this compound in the stratum corneum in vivo, leading to prolonged absorption that is not fully captured in a shorter-term in vitro experiment.
-
Solution: Extend the duration of your in vitro studies and include skin retention and distribution analysis at multiple time points.
-
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters for Oral vs. Topical this compound
| Parameter | Oral this compound (1 mg) | Topical this compound (0.25% solution) | Reference(s) |
| Max. Plasma Concentration (Cmax) | ~7.17 ng/mL | ~0.048 ng/mL (>100x lower) | [3] |
| Bioavailability | ~63-65% | 1-5% of applied dose | [1][5][14] |
| Serum DHT Reduction | ~55.6% - 70% | ~34.5% | [1][3][5] |
| Scalp DHT Reduction | Significant | Similar to oral | [15][16] |
Table 2: Influence of Formulation on this compound Permeation
| Formulation Type | Vehicle Components | Transdermal Flux (μg/cm²/h) | Reference(s) |
| Liposomal Gel | 2% Methyl Cellulose | 28.4 ± 1.3 | [2] |
| Poloxamer Gel | Poloxamer P407 | 23.1 ± 1.4 | [1][2] |
| Ethosomes | Phospholipids, Ethanol, Water | 1.34 ± 0.11 | |
| Conventional Liposomes | Phospholipids, Water | ~0.42 | [10] |
| Hydroethanolic Solution | Ethanol, Water | ~0.52 | [10] |
| Aqueous Solution | Water | ~0.18 | [10] |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To quantify the percutaneous absorption and skin retention of a topical this compound formulation.
Materials:
-
Franz diffusion cells
-
Human or animal skin membrane (e.g., full-thickness abdominal skin)
-
Receiver fluid (e.g., phosphate-buffered saline with a solubility enhancer like polysorbate 80)
-
Topical this compound formulation
-
HPLC system for this compound quantification
-
Water bath/circulator
-
Magnetic stirrers
Methodology:
-
Skin Preparation: Thaw frozen skin at room temperature. Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
Cell Assembly: Mount the skin sections onto the Franz cells with the stratum corneum facing the donor compartment. Ensure there are no air bubbles between the skin and the receiver fluid.
-
Equilibration: Equilibrate the assembled cells in a water bath at 32°C for at least 30 minutes. The receiver fluid should be continuously stirred.
-
Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the topical this compound formulation to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receiver compartment. Immediately replace the withdrawn volume with fresh, pre-warmed receiver fluid.
-
Terminal Procedures (at 24 hours):
-
Dismount the skin from the cell.
-
Remove any excess formulation from the skin surface with a cotton swab.
-
Separate the epidermis from the dermis (e.g., using heat or enzymatic digestion).
-
Extract this compound from the different skin layers (epidermis, dermis) and the cotton swab using a suitable solvent (e.g., methanol, acetonitrile).
-
-
Quantification: Analyze the concentration of this compound in the receiver fluid samples and skin extracts using a validated HPLC method.[17]
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux (Jss). Calculate the amount of this compound retained in each skin layer.
Visualizations
Caption: Mechanism of action of topical this compound.
Caption: Workflow for an in vitro skin permeation study.
Caption: Decision logic for formulation strategy.
References
- 1. droracle.ai [droracle.ai]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Efficacy and safety of topical this compound spray solution for male androgenetic alopecia: a phase III, randomized, controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of topical this compound spray solution for male androgenetic alopecia: a phase III, randomized, controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Enhancement of percutaneous absorption of this compound by cosolvents, cosurfactant and surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Systematic Review of Topical this compound in the Treatment of Androgenetic Alopecia in Men and Women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and In Vitro Evaluation of this compound-Loaded Liquid Crystalline Nanoparticles for Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel delivery strategy: this compound-loaded solid lipid nanoparticles for improved androgenetic alopecia therapy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. In Vitro Percutaneous Permeation and Skin Accumulation of this compound Using Vesicular Ethosomal Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hairlosscure2020.com [hairlosscure2020.com]
- 12. Access Restricted, But More Awaits! [georestrictions.getlabtest.com]
- 13. baumanmedical.com [baumanmedical.com]
- 14. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. dcapharmacy.com [dcapharmacy.com]
- 17. seejph.com [seejph.com]
Technical Support Center: Addressing Variability in Experimental Results with Finasteride
Welcome to the technical support center for researchers utilizing finasteride in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic 4-azasteroid compound that acts as a potent and specific inhibitor of 5α-reductase, an enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][2] It primarily targets the type II and type III isoforms of 5α-reductase.[1] The inhibition is competitive and time-dependent, leading to a stable enzyme-inhibitor complex.[1][3] By reducing DHT levels, this compound can modulate androgen-responsive processes in various tissues.
Q2: How should I prepare and store this compound stock solutions for in vitro experiments?
This compound is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide (DMF).[1][4] For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO. To prepare a stock solution, dissolve this compound in the chosen solvent, which should be purged with an inert gas.[1] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C for long-term stability (stable for at least two years).[4] this compound is sparingly soluble in aqueous buffers, and it is not recommended to store aqueous solutions for more than a day.[1][4]
Q3: Why am I observing inconsistent IC50 values for this compound in my cell-based assays?
Variability in IC50 values is a common issue in in vitro studies and can arise from several factors:
-
Cell Line-Specific Sensitivity: Different cell lines express varying levels of 5α-reductase isozymes and may have different sensitivities to this compound.[5][6]
-
Cell Culture Conditions: Factors such as cell passage number, confluency, and the concentration of serum in the culture medium can influence enzyme expression and drug response.
-
Compound Stability and Handling: Ensure that your this compound stock solution is properly stored and that working dilutions are freshly prepared for each experiment to avoid degradation.
-
Assay Protocol Variations: Minor differences in incubation times, reagent concentrations, and cell seeding densities can lead to significant variations in results.[7]
-
Data Analysis: The method used for curve fitting and IC50 calculation can impact the final value.[8]
Q4: Can this compound affect cell viability in my experiments?
The effect of this compound on cell viability is cell-line dependent. For some prostate cancer cell lines like LNCaP, this compound has been shown to dose-dependently inhibit cell proliferation.[6] However, in other cell lines such as PC3 and DU145, this compound at concentrations up to 50 µM did not significantly affect cell viability.[9] It is crucial to perform a dose-response cell viability assay (e.g., MTT or trypan blue exclusion) for your specific cell line to determine the non-toxic concentration range for your experiments.
Troubleshooting Guides
Issue 1: Inconsistent 5α-Reductase Inhibition
Problem: You are observing high variability in the percentage of 5α-reductase inhibition between replicate experiments.
| Possible Cause | Troubleshooting Steps |
| Inaccurate Substrate or Cofactor Concentration | Calibrate pipettes regularly. Prepare fresh substrate (testosterone) and cofactor (NADPH) solutions for each experiment. Ensure consistent final concentrations across all wells. |
| Enzyme Source Variability | If using tissue homogenates or cell lysates, ensure consistent protein concentration in each assay. For whole-cell assays, maintain consistent cell numbers and confluency at the time of the experiment. |
| This compound Degradation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid prolonged exposure of working solutions to light and room temperature. |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handler to start all reactions simultaneously. Ensure precise and consistent incubation times for all samples. |
Issue 2: Unexpected Effects on Hormone Levels
Problem: The measured changes in testosterone and DHT levels after this compound treatment are not consistent with expected outcomes.
| Possible Cause | Troubleshooting Steps |
| Sample Collection and Processing | Standardize your sample collection protocol. For cell culture media, centrifuge to remove debris before storage. For tissue homogenates, ensure complete homogenization and consistent sample weight-to-buffer ratios. Store all samples at -80°C to prevent degradation. |
| Assay Sensitivity and Specificity | Verify the limit of detection and cross-reactivity of your ELISA or LC-MS method. Ensure that the assay can accurately quantify the expected physiological or experimental concentrations of testosterone and DHT. |
| Cell Line Androgen Metabolism | Be aware that some cell lines can metabolize androgens through pathways other than 5α-reductase. Characterize the androgen metabolic profile of your specific cell line. |
| Feedback Mechanisms | In in vivo models, inhibition of DHT production can lead to a compensatory increase in testosterone levels.[9] Consider this physiological feedback loop when interpreting your data. |
Issue 3: Variability in Animal Model Studies
Problem: You are observing high inter-animal variability in response to this compound treatment in your in vivo experiments.
| Possible Cause | Troubleshooting Steps |
| Genetic Background of Animals | Use inbred strains of animals to minimize genetic variability. If using outbred stocks, be aware that there may be significant inter-individual differences in drug metabolism and response.[10] |
| Drug Administration | Ensure accurate and consistent dosing for all animals. For oral gavage, be mindful of potential differences in absorption. For slow-release pellets, verify the consistency of drug release.[11] |
| Environmental Stressors | House animals under standardized conditions (light-dark cycle, temperature, humidity) to minimize stress, which can influence hormonal baselines and drug response.[12] |
| Age and Weight of Animals | Use animals of a consistent age and weight range, as these factors can affect drug metabolism and pharmacokinetics. |
Data Presentation
Table 1: IC50 Values of this compound for 5α-Reductase Inhibition
| Enzyme/Cell Source | Substrate | IC50 (nM) | Reference |
| Human Prostate 5α-Reductase | Testosterone | 1 | [2] |
| 5α-Reductase Type II | - | 4.2 | [1] |
| Rat Ventral Prostate Epithelial Cells | Testosterone | 7.4 | [13] |
| Rat Ventral Prostate Stromal Cells | Testosterone | 9.0 | [13] |
| Human BPH Epithelium | Testosterone | ~7 | [3] |
| Human BPH Stroma | Testosterone | ~31 | [3] |
| SRD5A1-overexpressing HEK cells | - | 1.27 | [5] |
| SRD5A2-overexpressing HEK cells | - | 1.16 | [5] |
Table 2: Effect of this compound on DHT Levels
| Treatment Group | Duration | DHT Reduction (Serum) | DHT Reduction (Scalp) | Reference |
| Oral this compound (1 mg/day) | 24 weeks | 55.6% | - | [14][15] |
| Topical this compound Spray | 24 weeks | 34.5% | - | [14][15] |
| Oral this compound (1 mg/day) | - | ~68% | ~64% | [16] |
Experimental Protocols
Protocol 1: In Vitro 5α-Reductase Activity Assay (Cell Lysate)
This protocol is a generalized method for determining 5α-reductase activity in cell lysates.
1. Enzyme Preparation: a. Culture cells (e.g., LNCaP, DU145) to near confluency. b. Harvest cells and wash with ice-cold PBS. c. Resuspend the cell pellet in a suitable lysis buffer (e.g., Tris-HCl with protease inhibitors). d. Lyse the cells by sonication or freeze-thaw cycles on ice. e. Centrifuge the lysate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris. f. Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., Bradford assay).
2. Enzymatic Reaction: a. In a microcentrifuge tube, prepare the reaction mixture containing:
- Cell lysate (containing a standardized amount of protein)
- NADPH (cofactor)
- Testosterone (substrate)
- This compound or vehicle control (at desired concentrations)
- Reaction buffer (e.g., phosphate buffer, pH 6.5) b. Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes).
3. Reaction Termination and Product Extraction: a. Stop the reaction by adding a quench solution (e.g., 1 N HCl or an organic solvent like ethyl acetate). b. Extract the steroids from the aqueous phase using an organic solvent (e.g., ethyl acetate). c. Evaporate the organic solvent to dryness under a stream of nitrogen.
4. Quantification of DHT: a. Reconstitute the dried extract in a suitable solvent. b. Quantify the amount of DHT produced using a validated method such as ELISA or LC-MS/MS.
5. Data Analysis: a. Calculate the rate of DHT formation (pmol/mg protein/min). b. Determine the percentage of inhibition for each this compound concentration relative to the vehicle control. c. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Protocol 2: Quantification of Testosterone and DHT in Cell Culture Media by ELISA
This protocol provides a general outline for quantifying steroid hormones in cell culture supernatant using a competitive ELISA kit.
1. Sample Preparation: a. Culture cells under the desired experimental conditions (with or without this compound treatment). b. Collect the cell culture medium at the end of the experiment. c. Centrifuge the medium at 1,000 x g for 15 minutes to remove cells and debris. d. Collect the supernatant and store at -80°C until analysis.
2. ELISA Procedure (follow manufacturer's instructions): a. Prepare standards and samples. A dilution of the cell culture supernatant may be necessary. b. Add standards and samples to the wells of the antibody-coated microplate. c. Add the HRP-conjugated hormone (e.g., DHT-HRP) to each well (except the blank). d. Incubate the plate as per the kit's instructions to allow for competitive binding. e. Wash the plate to remove unbound reagents. f. Add the substrate solution and incubate to allow for color development. g. Stop the reaction with the provided stop solution.
3. Data Acquisition and Analysis: a. Read the absorbance of each well at the appropriate wavelength (typically 450 nm) using a microplate reader. b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. c. Determine the concentration of testosterone or DHT in the samples by interpolating their absorbance values from the standard curve.
Mandatory Visualizations
Caption: this compound's mechanism of action.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Key experimental variables and their relationships.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Comparison of this compound (Proscar), a 5 alpha reductase inhibitor, and various commercial plant extracts in in vitro and in vivo 5 alpha reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5 alpha-reductase inhibition by this compound (Proscar) in epithelium and stroma of human benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound dose-dependently reduces the proliferation rate of the LnCap human prostatic cancer cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of a 4-methyl-4-aza steroid on androgen metabolism by rat ventral prostate epithelial and stromal cell cultures: selective inhibition of 5 alpha-reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of topical this compound spray solution for male androgenetic alopecia: a phase III, randomized, controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of topical this compound spray solution for male androgenetic alopecia: a phase III, randomized, controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iv.iiarjournals.org [iv.iiarjournals.org]
Technical Support Center: Optimizing Finasteride Dosage in Pre-clinical Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with finasteride in pre-clinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in rodent models (rats, mice)?
A1: The optimal dose of this compound is highly dependent on the animal model, the research question, and the intended therapeutic effect. Doses in published studies vary widely. For initial dose-ranging studies, a common starting point is 1 mg/kg/day, administered orally or subcutaneously.[1][2] It is crucial to perform a pilot study to determine the optimal dose for your specific experimental conditions.
Q2: How should I prepare and administer this compound for my animal studies?
A2: this compound is typically administered orally (gavage) or via subcutaneous injection.[1][2][3] For oral administration, it can be suspended in a vehicle like 0.5% methylcellulose.[1] For subcutaneous injection, it can be dissolved in a vehicle solution of sesame oil and ethanol (e.g., 5% v/v).[2][4] When preparing solutions, ensure this compound is fully dissolved or evenly suspended to guarantee consistent dosing. Due to its hazardous nature, always wear gloves when handling the medication and avoid crushing tablets to prevent airborne powder.[5]
Q3: What are the common side effects of this compound observed in animal models?
A3: Common side effects in male rodents can include decreased libido, erectile dysfunction, and ejaculation problems.[6][7] Some studies in rats have reported a significant decrease in sperm count and motility, as well as a reduction in reproductive hormones like testosterone, LH, and FSH.[7] It is also important to note that this compound can cause abnormalities in the external genitalia of male offspring if administered during pregnancy.[6][8]
Q4: How can I measure the efficacy of this compound in my pre-clinical study?
A4: Efficacy endpoints depend on the disease model. For benign prostatic hyperplasia (BPH) models, a key endpoint is the reduction in prostate weight.[9] For androgenic alopecia models, efficacy can be assessed by hair counts, hair weight, and photographic analysis.[10][11][12] Measurement of serum and tissue dihydrotestosterone (DHT) levels is a direct indicator of this compound's pharmacological activity.[13][14]
Troubleshooting Guides
Problem 1: Inconsistent or unexpected serum testosterone levels after this compound administration.
-
Possible Cause: While this compound primarily inhibits the conversion of testosterone to DHT, some studies have reported unexpected fluctuations in serum testosterone levels.[3] This could be due to compensatory mechanisms or interactions with other hormonal pathways.
-
Solution:
-
Increase Sample Size: Ensure your study is adequately powered to detect statistically significant changes. Some initial studies with small animal numbers have reported non-significant changes.[3]
-
Standardize Collection Time: Collect blood samples at the same time each day to minimize diurnal variations in hormone levels.
-
Measure Both T and DHT: Always measure both testosterone and DHT to get a complete picture of the hormonal changes. A significant decrease in DHT with stable or slightly increased testosterone is the expected outcome.
-
Problem 2: Difficulty with long-term, consistent delivery of this compound.
-
Possible Cause: Daily injections or oral gavage over several months can be stressful for the animals and labor-intensive.[15] Subcutaneous injections of large volumes of oil-based vehicles can also be detrimental.[15]
-
Solution:
-
Slow-Releasing Pellets: Consider using slow-releasing pellets for continuous drug delivery. These can be implanted subcutaneously and provide sustained release over a defined period.[3][15]
-
Long-Acting Injectable Formulations: Explore the development of long-acting injectable (LAI) formulations, which can provide sustained release for a month or longer.[16]
-
Data Presentation
Table 1: Reported Dosages of this compound in Pre-clinical Animal Studies
| Animal Model | Dosage | Administration Route | Study Focus | Reference |
| Male Sprague Dawley Rats | 1 mg/kg, once daily | Oral (gavage) | Benign Prostatic Hyperplasia | [1] |
| Male Sprague Dawley Rats | 1 mg/rat/day | Subcutaneous | Neurological Effects | [2][4] |
| Male Rats | 40 mg/kg, daily | Subcutaneous | Prostate Regrowth | |
| Male Wistar Rats | 5 or 100 mg/kg | Oral | Dosing Time Efficacy | [9] |
| Balding Stumptail Macaques | 0.5 mg/day | Oral | Hair Growth | [13] |
| Male Rats | 0.016 mg/kg & 0.032 mg/kg | Oral | Fertility Effects |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Rat Model of Benign Prostatic Hyperplasia (BPH)
-
Animal Model: Use adult male Sprague Dawley rats.
-
BPH Induction: Induce BPH by subcutaneous administration of testosterone propionate (TP) and estradiol benzoate (EB) for a specified period (e.g., 35 consecutive days).[1]
-
This compound Administration:
-
Monitoring: Record animal body weight weekly.[1]
-
Endpoint Analysis:
-
At the end of the study, humanely sacrifice the animals.
-
Excise the prostate gland and seminal vesicles and record their weights.
-
Calculate the relative organ weights with respect to the final body weight.
-
Perform histological analysis of the ventral lobes of the prostate.
-
Measure serum testosterone and DHT levels via ELISA or LC-MS/MS.
-
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for a BPH animal study.
References
- 1. Frontiers | Prostogrit mitigates testosterone/estradiol induced prostatic enlargement/remodeling in rat model of benign prostatic hyperplasia and fine-tunes prostatic expression of Adra1a and Il6 genes [frontiersin.org]
- 2. Analysis of the this compound treatment and its withdrawal in the rat hypothalamus and hippocampus at whole-transcriptome level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. air.unimi.it [air.unimi.it]
- 5. This compound | VCA Animal Hospitals [vcahospitals.com]
- 6. This compound oral tablet side effects: How to manage them [medicalnewstoday.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Influence of dosing time on the efficacy and safety of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.umn.edu [experts.umn.edu]
- 11. Clinical dose ranging studies with this compound, a type 2 5alpha-reductase inhibitor, in men with male pattern hair loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of topical this compound spray solution for male androgenetic alopecia: a phase III, randomized, controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hair growth effects of oral administration of this compound, a steroid 5 alpha-reductase inhibitor, alone and in combination with topical minoxidil in the balding stumptail macaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. Approaches for estimating the clinical starting dose of new dosage forms: An example of a long-acting injectable formulation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Finasteride Stability in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with finasteride. Our goal is to help you address common stability issues to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why did my this compound precipitate out of my aqueous buffer solution?
A1: this compound has very low solubility in aqueous buffers.[1][2] Precipitation upon addition to an aqueous medium is a common issue if the proper dissolution procedure is not followed. This compound is a lipophilic compound and requires an organic solvent for initial dissolution.
Troubleshooting Steps:
-
Incorrect Dissolution Method: You likely added solid this compound directly to the aqueous buffer. The correct method is to first dissolve this compound in a suitable organic solvent such as ethanol, DMSO, or dimethylformamide (DMF) to create a concentrated stock solution.[1][2]
-
Exceeding Solubility Limits: Even when using a co-solvent, the final concentration in the aqueous buffer may have exceeded its solubility limit. For a 1:1 solution of ethanol:PBS (pH 7.2), the solubility is approximately 0.5 mg/mL.[1][2]
-
Low Temperature: Storing aqueous solutions at lower temperatures (e.g., 4°C) can decrease the solubility of this compound, leading to precipitation.
Solution Workflow:
References
Technical Support Center: Identifying and Mitigating Off-Target Effects of Finasteride In Vitro
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, identifying, and mitigating the off-target effects of finasteride (B1672673) in a laboratory setting. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known primary and off-target effects of this compound in vitro?
This compound is a 5α-reductase inhibitor, primarily designed to block the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[1][2] Its on-target effect is the inhibition of 5α-reductase isoenzymes, particularly type II.[1][2] However, in vitro studies have revealed several off-target effects, including:
-
Direct interaction with the Androgen Receptor (AR): this compound, due to its structural similarity to testosterone and DHT, can directly interact with the AR. This interaction can be antagonistic, interfering with DHT binding and subsequent AR-mediated gene transcription.[3][4] This effect has been observed to be cell-line specific.[4]
-
Inhibition of Phenylethanolamine N-Methyltransferase (PNMT): Computational screening and subsequent in vitro and in vivo validation have identified PNMT as a novel off-target of this compound.[5][6] PNMT is the enzyme responsible for the conversion of norepinephrine (B1679862) to epinephrine.
-
Modulation of Matrix Metalloproteinases (MMPs): Studies in prostate cancer cell lines have shown that this compound can downregulate the activity of MMP-2 and MMP-9, enzymes involved in extracellular matrix degradation and cell invasion.[7][8]
-
Induction of Nrf2 and HO-1 Proteins: In some prostate cancer cell lines (PC-3 and DU-145), this compound has been observed to induce the expression of Nrf2 (Nuclear factor erythroid 2-related factor 2) and HO-1 (Heme oxygenase-1), proteins involved in the cellular stress response.[9]
Q2: How can I choose the right cell line for my in vitro study of this compound's off-target effects?
The choice of cell line is critical and depends on the specific off-target effect you wish to investigate.
-
Androgen Receptor Interaction: To study this compound's effects on the AR, use cell lines with well-characterized AR expression.
-
LNCaP: Expresses a mutant AR (T877A) and is sensitive to androgens. This compound has been shown to inhibit DHT-stimulated AR activity in these cells.[4]
-
PC-3 and DU-145: These are androgen-independent prostate cancer cell lines with low to negligible AR expression, making them suitable as negative controls for AR-mediated effects.[10] However, this compound has been shown to have other effects in these cells, such as modulating MMP activity and inducing Nrf2/HO-1.[8][9]
-
VCaP: Expresses wild-type AR and can be used to compare effects with the mutant AR in LNCaP cells.[4]
-
-
PNMT Inhibition: To investigate the inhibition of PNMT, you would typically use a cell-free enzymatic assay with recombinant human PNMT. If a cell-based model is desired, a cell line endogenously expressing PNMT or engineered to overexpress it would be necessary.
-
MMP Modulation: Prostate cancer cell lines like PC-3 and DU-145 are suitable for studying the effects of this compound on MMP-2 and MMP-9 activity and cell invasion.[7][8]
Q3: What are some general strategies to minimize off-target effects in my cell culture experiments?
Minimizing off-target effects is crucial for the validity of your results.[7] Here are some key strategies:
-
Dose-Response Analysis: Conduct a thorough dose-response curve to identify the optimal concentration range where the on-target effect is maximized while minimizing off-target effects and general cytotoxicity.[7]
-
Use of Controls:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent used to dissolve this compound.
-
Positive and Negative Controls: Use known inhibitors or activators of the pathway of interest as positive controls. For off-target validation, use a structurally unrelated compound with the same primary target if available.[7]
-
-
Optimize Exposure Time: Vary the incubation time to find a window that allows for the desired on-target effect without inducing significant off-target responses or cytotoxicity.[7]
-
Compound Stability: Assess the stability of this compound in your specific cell culture media and conditions over the duration of the experiment.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or unexpected cell viability results (e.g., increased proliferation at low doses) | 1. Off-target effects: this compound has been reported to cause an increase in cellular proliferation in some cell lines at low concentrations. 2. Compound precipitation: this compound has low aqueous solubility, which can lead to precipitation at higher concentrations, affecting its effective concentration.[1] 3. Cell line-specific sensitivity: Different cell lines exhibit varying sensitivities to this compound.[4][10] | 1. Perform a comprehensive dose-response curve (e.g., using an MTT assay) to characterize the full range of effects. 2. Visually inspect the culture medium for any signs of precipitation. Consider using a solubility-enhancing agent (with appropriate controls) if necessary.[1] 3. Carefully select cell lines based on the specific research question and characterize their response to this compound. |
| Difficulty dissolving this compound for in vitro experiments | Poor aqueous solubility: this compound is sparingly soluble in water.[1] | 1. Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or ethanol.[11] 2. When diluting the stock solution into the culture medium, ensure rapid and thorough mixing to prevent precipitation. 3. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[7] |
| Variability in Androgen Receptor (AR) activity assays | 1. Cell passage number: The expression and activity of AR can change with increasing cell passage number. 2. Serum batch variability: Different batches of fetal bovine serum (FBS) can contain varying levels of endogenous androgens, affecting AR activity. | 1. Use cells within a consistent and low passage number range for all experiments.[7] 2. Use charcoal-stripped FBS to remove endogenous steroids and supplement with a known concentration of DHT for stimulation.[4] |
| Observed phenotype does not align with expected 5α-reductase inhibition | Dominant off-target effect: The observed cellular response may be primarily driven by an off-target interaction, such as direct AR antagonism or PNMT inhibition.[5] | 1. Investigate potential off-target pathways using techniques like Western blotting for key signaling proteins or specific enzyme activity assays.[7] 2. Use a different 5α-reductase inhibitor with a distinct chemical structure to see if the same phenotype is observed.[7] |
Quantitative Data Summary
The following tables summarize quantitative data on the off-target effects of this compound from in vitro studies.
Table 1: Inhibition of Dihydrotestosterone (DHT) Binding to the Androgen Receptor (AR)
| Cell Line | This compound Concentration | % Inhibition of DHT Binding | Reference |
| LNCaP | 0.5 µM | 40% | [4] |
| C4-2 | 0.5 µM | 25% | [4] |
| VCaP | 0.5 µM | Marginal | [4] |
Table 2: Effect of this compound on Matrix Metalloproteinase (MMP) Activity
| Cell Line | This compound Concentration | Treatment Duration | % Downregulation of MMP-2 Activity | % Downregulation of MMP-9 Activity | Reference |
| RWPE-1 | 10 µM | 72 hours | 25% | 30% | [7] |
| RWPE-1 | 50 µM | 72 hours | 90% | 55% | [7] |
| PC3 | 50 µM | 72 hours | Significant downregulation | Up to 70% reduction | [12] |
| DU145 | 50 µM | 72 hours | Up to 43% | - | [12] |
Table 3: Inhibition of 5α-Reductase Activity (IC50 Values)
| Enzyme/Cell Source | IC50 (ng/mL) | Reference |
| Human Prostate 5α-reductase | 1 | [9] |
Experimental Protocols
Protocol 1: In Vitro PNMT Inhibition Assay
This protocol is adapted from a study that identified PNMT as a this compound off-target.[11][13]
Principle:
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant human phenylethanolamine N-methyltransferase (PNMT). The activity is determined by measuring the formation of the product, metanephrine, from the substrate, norepinephrine, using a fluorescent detection method.
Materials:
-
Recombinant human PNMT
-
This compound
-
Norepinephrine (substrate)
-
S-adenosyl-L-methionine (SAM; methyl donor)
-
PNMT assay buffer
-
Known PNMT inhibitor (e.g., LY78335) as a positive control
-
DMSO (vehicle)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in all wells should be kept constant and low (e.g., <1%).
-
Assay Setup:
-
Blank wells: Add assay buffer only.
-
Control (Basal Activity) wells: Add assay buffer, PNMT, and vehicle (DMSO).
-
Positive Control wells: Add assay buffer, PNMT, and the known PNMT inhibitor.
-
Test Compound wells: Add assay buffer, PNMT, and the desired concentrations of this compound.
-
-
Pre-incubation: Pre-incubate the plate with the enzyme and inhibitors (or vehicle) for 30 minutes at 25°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (norepinephrine) and the methyl donor (SAM) to all wells except the blank wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction according to the specific assay kit instructions (this may involve adding a stop solution).
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (basal activity) wells.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound on cultured cells.[5][14][15][16]
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be solubilized and quantified by spectrophotometry.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Off-target signaling pathways of this compound.
Caption: Experimental workflow for off-target identification.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. jocpr.com [jocpr.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The antiandrogenic effect of this compound against a mutant androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Three-Dimensional Proteome-Wide Scale Screening for the 5-Alpha Reductase Inhibitor this compound: Identification of a Novel Off-Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Human Prostate Cancer Cell Invasion through MMP2 and MMP9 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of this compound (Proscar), a 5 alpha reductase inhibitor, and various commercial plant extracts in in vitro and in vivo 5 alpha reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ispub.com [ispub.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. journals.plos.org [journals.plos.org]
- 13. Three-Dimensional Proteome-Wide Scale Screening for the 5-Alpha Reductase Inhibitor this compound: Identification of a Novel Off-Target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
Technical Support Center: Refining Analytical Methods for Low-Level Finasteride Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refining of analytical methods for low-level finasteride detection.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting low-level this compound in biological matrices?
The most prevalent and sensitive methods for quantifying low-level this compound in biological samples, such as plasma and serum, are hyphenated chromatographic techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity.[1][2][3] Other methods include gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with UV detection, although the latter may lack the required sensitivity for very low concentrations.[4][5] Immunoassays like ELISA are also used, but may be more susceptible to cross-reactivity.
Q2: What is a typical limit of quantification (LOQ) for this compound in plasma using LC-MS/MS?
Modern LC-MS/MS methods can achieve very low limits of quantification for this compound in human plasma, often in the picogram per milliliter (pg/mL) range. Several validated methods report LOQs between 0.1 ng/mL and 1 ng/mL.[1][3][6] With specialized interfaces and optimized conditions, it is possible to reach an LOQ of 25 pg/mL.
Q3: What is the primary mechanism of action of this compound?
This compound is a competitive and specific inhibitor of the enzyme 5α-reductase, particularly the type II and III isozymes. This enzyme is responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT). By inhibiting 5α-reductase, this compound significantly reduces circulating and tissue levels of DHT.
Troubleshooting Guides
LC-MS/MS Method Development
Problem: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause 1: Secondary Interactions with Column Silanols: this compound, with its polar functional groups, can interact with residual silanol groups on the C18 column packing material, leading to peak tailing.
-
Solution: Use an end-capped column. Incorporate a small amount of a weak acid, like 0.1% formic acid, into the mobile phase to suppress the ionization of silanol groups.
-
-
Possible Cause 2: Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.
-
Solution: Optimize the mobile phase pH. A slightly acidic mobile phase (e.g., using ammonium formate or acetate buffer) is often effective.
-
-
Possible Cause 3: Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.
-
Solution: Dilute the sample or reduce the injection volume.
-
Problem: High Background Noise or Matrix Effects
-
Possible Cause 1: Ion Suppression from Co-eluting Matrix Components: Endogenous components from biological matrices like plasma can co-elute with this compound and suppress its ionization in the mass spectrometer source, leading to reduced sensitivity and inaccurate quantification.
-
Solution 1: Improve Chromatographic Separation: Increase the chromatographic retention of this compound to better separate it from early-eluting matrix components. This can be achieved by using a longer column, a shallower gradient, or a weaker mobile phase.
-
Solution 2: Enhance Sample Preparation: Employ a more selective sample preparation technique. While protein precipitation is fast, it may not be sufficient for removing all interfering components. Consider using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample extract.
-
-
Possible Cause 2: Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents can contribute to high background noise.
-
Solution: Use high-purity, HPLC or LC-MS grade solvents and freshly prepared reagents.
-
Problem: Low Recovery During Sample Preparation
-
Possible Cause 1 (LLE): Incorrect Extraction Solvent or pH: The choice of organic solvent and the pH of the aqueous phase are critical for efficient partitioning of this compound.
-
Solution: Optimize the LLE protocol. Ethyl acetate and methyl tert-butyl ether are commonly used effective solvents for this compound extraction.[1] Adjusting the pH of the plasma sample to a slightly basic condition can improve the extraction efficiency of this compound.
-
-
Possible Cause 2 (SPE): Inappropriate Sorbent or Elution Solvent: The selection of the SPE cartridge and the elution solvent must be suitable for the chemical properties of this compound.
-
Solution: For this compound, a C18 or a mixed-mode cation exchange sorbent can be effective. Ensure the elution solvent is strong enough to desorb this compound from the sorbent. A mixture of methanol or acetonitrile with a small amount of acid or base may be required.
-
-
Possible Cause 3 (SPE): Cartridge Drying Out: If the SPE cartridge bed dries out before sample loading, the retention of the analyte can be inconsistent, leading to low and variable recovery.
-
Solution: Ensure the sorbent bed remains wetted throughout the conditioning and sample loading steps.
-
GC-MS Method Development
Problem: No or Low Signal for this compound
-
Possible Cause 1: Thermal Degradation: this compound may be thermally labile and degrade in the high-temperature environment of the GC injector or column.
-
Solution: Optimize the injector and oven temperature programs. Use a lower injection temperature if possible. One study suggests that this compound can be analyzed without derivatization, indicating it has some thermal stability.
-
-
Possible Cause 2: Poor Volatility: this compound is a relatively large and polar molecule, which can result in poor volatility.
-
Solution: Chemical derivatization can be employed to increase volatility and thermal stability. Silylation is a common derivatization technique for compounds with active hydrogens.
-
Problem: Irreproducible Results
-
Possible Cause 1: Incomplete Derivatization: If derivatization is used, the reaction may be incomplete or inconsistent.
-
Solution: Optimize the derivatization reaction conditions, including the reagent, temperature, and time. Ensure the sample is completely dry before adding the derivatization reagent, as moisture can interfere with the reaction.
-
-
Possible Cause 2: Active Sites in the GC System: Active sites in the injector liner, column, or detector can cause adsorption of the analyte, leading to poor peak shape and reproducibility.
-
Solution: Use a deactivated injector liner and a high-quality, low-bleed GC column. Regular maintenance of the GC system is crucial.
-
ELISA Method Development
Problem: High Background Signal
-
Possible Cause 1: Non-specific Binding of Antibodies: The detection antibody may be binding non-specifically to the plate surface.
-
Solution: Optimize the blocking step by using an appropriate blocking buffer (e.g., BSA or non-fat dry milk) and ensuring sufficient incubation time.
-
-
Possible Cause 2: Insufficient Washing: Inadequate washing between steps can leave unbound reagents in the wells.
-
Solution: Increase the number of wash cycles and ensure complete aspiration of the wash buffer from the wells.
-
Problem: Low Signal or Poor Sensitivity
-
Possible Cause 1: Suboptimal Antibody Concentrations: The concentrations of the capture or detection antibodies may not be optimal.
-
Solution: Perform a checkerboard titration to determine the optimal concentrations of both antibodies.
-
-
Possible Cause 2: Inactive Enzyme Conjugate: The enzyme conjugated to the detection antibody may have lost its activity.
-
Solution: Use a fresh batch of enzyme conjugate and store it properly according to the manufacturer's instructions.
-
Data Presentation
Table 1: Performance Characteristics of LC-MS/MS Methods for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Sample Preparation | Liquid-Liquid Extraction (Ethyl Acetate) | Liquid-Liquid Extraction (Methyl tert-butyl ether) | Solid-Phase Extraction (C18) |
| Linearity Range | 1 - 100 ng/mL | 0.2 - 100 ng/mL[1] | 0.1 - 30 ng/mL[3] |
| LOQ | 1 ng/mL | 0.2 ng/mL[1] | 0.1 ng/mL[3] |
| Intra-day Precision (%RSD) | 3.4 - 7.3% | 2.4 - 8.0%[1] | < 15%[3] |
| Inter-day Precision (%RSD) | Not Reported | 2.4 - 8.0%[1] | < 15%[3] |
| Accuracy | 95.2 - 101% | 94.3 - 105.8%[1] | -6.0% to 2.31%[3] |
| Recovery | ~88% | > 82.7%[1] | > 83%[3] |
Experimental Protocols
Detailed Methodology: LC-MS/MS Analysis of this compound in Human Plasma
This protocol is a composite based on several published methods.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of internal standard working solution (e.g., a structurally similar compound not present in the sample).
-
Vortex mix for 10 seconds.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix for 30 seconds and transfer to an autosampler vial for injection.
2. Chromatographic Conditions
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 30% B to 90% B over 5 minutes, followed by a 2-minute hold at 90% B, and then re-equilibration at 30% B for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 373.3 -> Product ion (m/z) 305.3
-
Internal Standard: Dependent on the chosen standard.
-
Mandatory Visualization
Caption: this compound's mechanism of action.
Caption: Experimental workflow for LC-MS/MS analysis.
References
- 1. Determination of this compound in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry with flow rate gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. Rapid determination of this compound in human plasma by UPLC-MS/MS and its application to clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in biological fluids: extraction and separation by a graphitized carbon black cartridge and quantification by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Follicular Penetration of Topical Finasteride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the follicular penetration of topical finasteride.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to enhance the follicular penetration of topical this compound?
A1: The primary strategies focus on overcoming the stratum corneum barrier and targeting the hair follicle unit. These can be broadly categorized into:
-
Nanocarrier-based delivery systems: Encapsulating this compound in nanoparticles can improve its stability and facilitate targeted delivery to the hair follicles.[1][2][3][4] These carriers can naturally accumulate in follicular openings.[2][5]
-
Chemical Penetration Enhancers: Incorporating certain chemicals into the formulation can reversibly disrupt the stratum corneum, allowing for deeper penetration of this compound.[6][7]
-
Physical Enhancement Techniques: The application of external stimuli, such as heat, can increase skin permeability and enhance drug delivery to the hair follicles.[7][8]
-
Vehicle Optimization: The choice of solvent and other excipients in the formulation significantly impacts this compound's solubility, thermodynamic activity, and subsequent skin permeation.[7][9]
Q2: My topical this compound formulation shows poor skin permeation in in vitro studies. What are the potential causes and troubleshooting steps?
A2: Poor skin permeation is a common issue. Consider the following:
-
Suboptimal Vehicle: The vehicle may not be effectively solubilizing the this compound or promoting its partitioning into the stratum corneum.
-
Inadequate Penetration Enhancers: The type or concentration of the penetration enhancer may be insufficient.
-
Troubleshooting: Screen a panel of penetration enhancers from different classes (e.g., fatty acids, alcohols, terpenes). Clove oil has been shown to significantly increase this compound flux.[6]
-
-
Experimental Model Limitations: The choice of skin model can influence results.
Q3: How can I specifically quantify the amount of this compound that has penetrated into the hair follicles versus the surrounding dermis?
A3: Several techniques can be employed to differentiate between follicular and interfollicular penetration:
-
Differential Stripping: This method involves a combination of tape stripping to remove the stratum corneum and cyanoacrylate skin surface biopsy to remove the contents of the follicular infundibula.[11][12] Subsequent analysis of the strips and biopsy material allows for quantification of the drug in each compartment.
-
Selective Follicle Blocking: In this technique, the openings of the hair follicles are sealed with a polymer-wax mixture before applying the topical formulation.[11][13] By comparing the drug permeation in blocked versus unblocked skin, the contribution of the follicular route can be determined.
-
Confocal Laser Scanning Microscopy (CLSM): This imaging technique allows for the visualization and semi-quantitative analysis of fluorescently-labeled this compound or nanocarriers within the different layers of the skin and hair follicle structures.[11][14]
Q4: I am developing a nanocarrier-based formulation. What are the critical parameters to consider for effective follicular targeting?
A4: For successful follicular targeting with nanocarriers, the following parameters are crucial:
-
Particle Size: The optimal size for deep follicular penetration is reported to be in the range of 400-700 nm.[15] Smaller particles may penetrate into the deeper skin layers, while larger particles might remain on the skin surface.[15]
-
Surface Charge: The charge of the nanocarrier can influence its interaction with the skin and hair follicles. Anionic liposomes have been shown to retain more this compound in the skin with less systemic penetration compared to cationic liposomes.[16]
-
Composition: The materials used to formulate the nanocarriers (e.g., lipids, polymers) will affect their stability, drug loading capacity, and release characteristics.[3][4]
Troubleshooting Guides
Issue 1: Low this compound Deposition in the Scalp Skin
| Potential Cause | Troubleshooting Steps |
| Poor Formulation Stability | Characterize the formulation for any signs of drug precipitation or degradation over time and under experimental conditions. |
| High Systemic Absorption | Modify the formulation to favor cutaneous retention over transdermal permeation. Anionic liposomes have shown promise in this regard.[16] |
| Incorrect Application Technique | Ensure a consistent and uniform application of the formulation to the skin surface in your experimental setup. For clinical relevance, consider factors like application time and rubbing.[17][18] |
Issue 2: Inconsistent Results in Follicular Penetration Studies
| Potential Cause | Troubleshooting Steps |
| Variability in Skin Samples | Use skin samples from the same donor and anatomical site to minimize biological variability. Account for follicular density differences between donors. |
| Inadequate Experimental Controls | Include a control formulation (e.g., a simple solution of this compound) to benchmark the performance of your enhanced formulation.[1][2] |
| Issues with Quantification Method | Validate your analytical method for drug extraction and quantification from skin matrices to ensure accuracy and reproducibility. |
Quantitative Data Summary
Table 1: Effect of Chemical Penetration Enhancers on this compound Permeation
| Penetration Enhancer | Pretreatment Time (hours) | Flux Increase (fold change vs. control) | Reference |
| Clove Oil | 2 | 10.09 | [6] |
| Clove Oil | 4 | 14.35 | [6] |
| Urea | 2 | - | [6] |
| Urea | 4 | - | [6] |
| LPGSE | 2 | - | [6] |
| LPGSE | 4 | - | [6] |
*Lyophilized Powder of Grape Seed Extract
Table 2: Follicular Targeting of this compound with Nanocarriers
| Nanocarrier System | Animal Model | Follicular Targeting Index/Result | Reference |
| Iron Oxide Nanocarriers | Porcine Ear Skin | 1.5-fold increase in follicular penetration | [5] |
| Niosomes | Golden Syrian Hamster Ear | 0.38 | [5] |
| Liposomes | Golden Syrian Hamster Ear | 0.27 | [5] |
| Hydroalcoholic Solution | Golden Syrian Hamster Ear | <0.10 | [5] |
Table 3: Impact of Heat on Topical this compound Permeation
| Vehicle | Temperature (°C) | Cumulative Permeation at 24h (μg/cm²) | Reference |
| DMI | 32 | 17.82 ± 1.36 | [7] |
| PG | 32 | 80.58 ± 7.30 | [7] |
| Various Solvents | 45 | Increased drug delivery observed for all vehicles | [7] |
Experimental Protocols
Key Experiment: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To quantify the permeation of this compound from a topical formulation through the skin and its retention within the skin layers.
Methodology:
-
Skin Preparation: Obtain full-thickness human scalp skin or a suitable animal model like porcine ear skin.[7][10] Excise the subcutaneous fat and cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
Franz Cell Assembly: Mount the skin between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Fluid: Fill the receptor chamber with a suitable buffer (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions). Ensure the receptor fluid is constantly stirred and maintained at a physiological temperature (32°C or 37°C).[7][8]
-
Formulation Application: Apply a known quantity of the topical this compound formulation to the skin surface in the donor chamber.
-
Sampling: At predetermined time intervals, collect aliquots from the receptor fluid for analysis. Replace the collected volume with fresh receptor fluid.
-
Skin Analysis: At the end of the experiment, dismount the skin. Separate the different skin layers (stratum corneum, epidermis, dermis) if required. Extract the this compound from the skin tissues using a suitable solvent.
-
Quantification: Analyze the concentration of this compound in the receptor fluid samples and skin extracts using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[16]
Key Experiment: Differential Stripping for Follicular Deposition
Objective: To quantify the amount of this compound localized in the stratum corneum versus the hair follicles.
Methodology:
-
Formulation Application and Penetration: Apply the topical this compound formulation to the skin surface for a defined period (in vivo or ex vivo).
-
Tape Stripping: After the penetration time, remove the excess formulation from the skin surface. Sequentially apply and remove adhesive tapes to the treated area to strip off the layers of the stratum corneum.[12]
-
Cyanoacrylate Biopsy: Following tape stripping, apply a drop of cyanoacrylate adhesive to the skin surface and press a slide against it. After the adhesive has set, peel it off to remove the contents of the follicular openings.[11][12]
-
Drug Extraction and Analysis: Extract the this compound from the collected tapes and the cyanoacrylate biopsy material using an appropriate solvent. Quantify the amount of this compound in each fraction using a validated analytical method.
Visualizations
Caption: A generalized experimental workflow for in vitro skin permeation studies.
Caption: Schematic of the primary routes of topical drug penetration into the skin.
Caption: A logical troubleshooting guide for addressing poor follicular penetration.
References
- 1. An update on nanocarriers for follicular-targeted drug delivery for androgenetic alopecia topical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound-loaded nano-lipidic carriers for follicular drug delivery: preformulation screening and Box-Behnken experim… [ouci.dntb.gov.ua]
- 4. karger.com [karger.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Altered Skin Permeation of this compound Using Clove Oil, Urea, and Lyophilized Powder of Grape Seed Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Follicular Delivery of this compound to Human Scalp Skin Using Heat and Chemical Penetration Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Follicular Delivery of this compound to Human Scalp Skin Using Heat and Chemical Penetration Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Hair Follicle Targeting and Dermal Drug Delivery with Curcumin Drug Nanocrystals—Essential Influence of Excipients | MDPI [mdpi.com]
- 11. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 12. Topical formulations containing this compound. Part II: determination of this compound penetration into hair follicles using the differential stripping technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Follicular Penetration: Development of a Method to Block the Follicles Selectively against the Penetration of Topically Applied Substances | Semantic Scholar [semanticscholar.org]
- 14. Methodologies to Evaluate the Hair Follicle-Targeted Drug Delivery Provided by Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hair follicle-targeting drug delivery strategies for the management of hair follicle-associated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Charge Carrier Lipid on Skin Penetration, Retention, and Hair Growth of Topically Applied this compound-Containing Liposomes -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 17. How to Apply Topical this compound - Perfect Hair Health [perfecthairhealth.com]
- 18. The Best Way to Apply Topical this compound For Excellent Results [wimpoleclinic.com]
Technical Support Center: Managing Confounding Variables in Finasteride Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing confounding variables in clinical trials involving finasteride for androgenetic alopecia (AGA) and benign prostatic hyperplasia (BPH).
Frequently Asked Questions (FAQs)
Q1: What are the most common confounding variables to consider in this compound clinical trials?
A1: In clinical trials of this compound for both AGA and BPH, it is crucial to identify and control for confounding variables that can influence the outcomes and lead to biased results. Key confounders include:
-
Age: The incidence of both AGA and BPH increases with age. Age can also independently influence sexual function and other reported side effects.[1]
-
Psychological Factors and the Nocebo Effect: Patient expectations and awareness of potential side effects can significantly impact the reporting of adverse events, particularly sexual dysfunction and mood changes. This is known as the nocebo effect, where negative expectations lead to the perception of negative symptoms.[2][3][4][5]
-
Baseline Hormonal Status: Baseline levels of testosterone and dihydrotestosterone (DHT) can vary among individuals and may influence the efficacy of this compound. While this compound is known to increase testosterone levels by inhibiting its conversion to DHT, the initial hormonal environment can be a confounder.
-
Body Mass Index (BMI): Higher BMI has been identified as a potential predictor of a less favorable response to this compound in some BPH studies.[6]
-
Prostate Specific Antigen (PSA) Levels (for BPH trials): this compound is known to decrease PSA levels by approximately 50%. Therefore, baseline PSA and changes in PSA during the trial need to be carefully managed to avoid confounding the interpretation of BPH progression or prostate cancer risk.
-
Comorbidities: The presence of other medical conditions, such as cardiovascular disease, diabetes, and depression, can confound the assessment of both the efficacy and safety of this compound.
-
Concomitant Medications: Use of other medications that may affect hair growth, urinary function, or sexual function can interfere with the trial outcomes.
Q2: How does the nocebo effect specifically impact the reporting of sexual side effects in this compound trials?
A2: The nocebo effect plays a significant role in the reporting of sexual adverse events in this compound trials. Studies have shown that patients who are counseled about the potential for sexual side effects are significantly more likely to report them compared to patients who are not.[2][5] This suggests that the expectation of side effects can lead to their perception, independent of the pharmacological action of the drug. This psychological component can be a major confounder when assessing the true incidence of this compound-induced sexual dysfunction.
Q3: How does this compound affect Prostate-Specific Antigen (PSA) levels, and how should this be managed in BPH trials?
A3: this compound systematically lowers serum PSA levels by about 50% in men with BPH. This is a critical factor to manage in clinical trials for this indication. To account for this, it is standard practice to multiply the PSA values of patients on this compound by a factor of two to get an adjusted value that can be compared to baseline or to the PSA levels of a placebo group. Failure to adjust for this effect can lead to a misinterpretation of PSA as a marker for prostate cancer risk or BPH progression.
Troubleshooting Guides
Problem: High incidence of reported sexual dysfunction in the treatment arm, potentially inflated by the nocebo effect.
Solution:
-
Blinding and Placebo Control: Implement a robust double-blind, placebo-controlled design. This is the most effective way to minimize bias from patient and investigator expectations.
-
Standardized Questionnaires: Use validated, standardized questionnaires to assess sexual function at baseline and throughout the study. This provides a more objective measure than spontaneous reporting.
-
Neutral Phrasing in Informed Consent: While it is ethically necessary to inform patients of potential side effects, the language used in the informed consent documents should be neutral and avoid creating negative expectations.
-
Statistical Analysis: In the statistical analysis plan, pre-specify methods to analyze and potentially adjust for the nocebo effect. This could involve comparing the incidence of side effects between the this compound and placebo groups while considering the impact of counseling on side effect reporting.
Problem: Difficulty in determining the true effect of this compound on mood and depression due to confounding psychological factors.
Solution:
-
Baseline Psychological Assessment: Conduct a thorough psychological assessment at baseline to screen for pre-existing conditions like depression and anxiety. Standardized scales such as the Beck Depression Inventory (BDI) or the Hospital Anxiety and Depression Scale (HADS) can be used.
-
Longitudinal Monitoring: Monitor psychological well-being at regular intervals throughout the trial using the same standardized scales.
-
Stratification: In the analysis, stratify participants based on their baseline psychological status to assess the effect of this compound in different subgroups.
-
Multivariate Analysis: Use multivariate regression models to adjust for baseline psychological scores and other potential confounders when analyzing the incidence of mood-related adverse events.
Data Presentation
Table 1: Impact of Nocebo Effect on Reported Sexual Side Effects of this compound (5mg)
| Side Effect | Incidence without Counseling on Side Effects | Incidence with Counseling on Side Effects |
| Any Sexual Side Effect | 15.3% | 43.6% |
| Erectile Dysfunction | 9.6% | 30.9% |
| Decreased Libido | 7.7% | 23.6% |
| Ejaculation Disorder | 5.7% | 16.3% |
Source: Data synthesized from a study on the nocebo effect in this compound trials.[2][5]
Table 2: Effect of this compound on PSA Levels in Men with BPH
| Parameter | Approximate Reduction with this compound |
| Total PSA | 50% |
| Free PSA | 41% |
Source: Data from studies on the effect of this compound on PSA levels.
Experimental Protocols
While full clinical trial protocols are proprietary, the following outlines a detailed methodology for a key experiment in a this compound clinical trial for Androgenetic Alopecia, based on common practices and guidelines such as the SPIRIT and CONSORT statements.
Experiment: Assessing the Efficacy of this compound in Promoting Hair Growth in Men with Androgenetic Alopecia
1. Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
2. Participant Selection:
-
Inclusion Criteria: Healthy males aged 18 to 41 years with mild to moderate androgenetic alopecia.
-
Exclusion Criteria: History of hair transplant surgery, use of other hair growth treatments within the last 6 months, known hypersensitivity to this compound, or any significant medical conditions.
3. Randomization and Blinding:
-
Participants are randomly assigned in a 1:1 ratio to receive either this compound (1 mg daily) or a matching placebo.
-
Randomization is performed using a central, computer-generated schedule.
-
Both participants and investigators are blinded to the treatment allocation.
4. Intervention:
-
Treatment Group: this compound 1 mg oral tablet, taken once daily.
-
Control Group: Identical-looking placebo tablet, taken once daily.
-
Duration: 12 months.
5. Efficacy Assessments:
-
Primary Efficacy Endpoint: Change from baseline in target area hair count at 12 months.
-
Methodology: A 1-inch diameter circular area of the scalp with active hair loss is identified and tattooed at baseline. Hair counts within this area are performed at baseline, 6 months, and 12 months using a validated photographic technique (phototrichogram).
-
-
Secondary Efficacy Endpoints:
-
Patient Self-Assessment: Participants complete a validated questionnaire at each visit to assess their perception of hair growth, hair loss, and appearance.
-
Investigator Assessment: The investigator assesses hair growth and appearance at each visit using a standardized rating scale.
-
Global Photographic Assessment: Standardized photographs of the scalp are taken at baseline, 6 months, and 12 months. A blinded panel of experts reviews these photographs to assess changes in hair growth.
-
6. Statistical Analysis Plan for Confounding Variables:
-
Primary Analysis: An analysis of covariance (ANCOVA) will be used to compare the mean change in hair count between the this compound and placebo groups, with the baseline hair count as a covariate.
-
Adjustment for Confounders: The ANCOVA model will be extended to include other potential confounding variables such as age and baseline testosterone levels as covariates.
-
Subgroup Analyses: Pre-specified subgroup analyses will be conducted to evaluate the consistency of the treatment effect across different age groups and baseline hair loss severity.
Mandatory Visualizations
References
Validation & Comparative
A Comparative Analysis of Finasteride and Dutasteride on 5-Alpha Reductase Isozymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biochemical and pharmacological properties of finasteride and dutasteride, two widely used inhibitors of the 5-alpha reductase (5AR) enzyme. The focus is on their differential efficacy against the 5AR isozymes, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and laboratory workflows.
Introduction
The 5-alpha reductase enzyme family is critical in androgen metabolism, catalyzing the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT).[1] This conversion is a key step in the pathophysiology of several androgen-dependent conditions, including benign prostatic hyperplasia (BPH) and androgenetic alopecia. Three distinct 5AR isozymes have been identified in humans: SRD5A1 (type 1), SRD5A2 (type 2), and SRD5A3 (type 3).[2] this compound and dutasteride are both 4-azasteroid competitive inhibitors of 5AR, but they exhibit significantly different inhibition profiles across these isozymes, leading to distinct pharmacological effects.[3]
Comparative Efficacy on 5AR Isozymes
The primary distinction between dutasteride and this compound lies in their breadth and potency of 5AR inhibition. Dutasteride is a pan-inhibitor, targeting all three known 5AR isozymes, whereas this compound is selective, primarily targeting the type 2 and 3 isozymes with significantly less activity against type 1.[2][3] This broader inhibition profile results in dutasteride being a more potent suppressor of DHT.
Data Presentation: In Vitro Inhibitory Activity & In Vivo DHT Suppression
The following tables summarize the quantitative differences in inhibitory concentration (IC50) and the resulting impact on DHT levels.
Table 1: Comparative In Vitro Inhibitory Activity (IC50) Against 5AR Isozymes
| Compound | 5α-Reductase Type 1 IC50 (nM) | 5α-Reductase Type 2 IC50 (nM) | 5α-Reductase Type 3 IC50 (nM) |
|---|---|---|---|
| This compound | ~360[3] | ~6 - 69[2][4] | ~17.4[3] |
| Dutasteride | ~7[3] | ~6[3] | ~0.33[3] |
Note: IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50% and can vary based on experimental conditions.
Table 2: Comparative In Vivo DHT Suppression
| Compound & Dosage | Serum DHT Reduction | Intraprostatic DHT Reduction |
|---|---|---|
| This compound (5 mg/day) | ~71%[2][3] | ~85%[3] |
| Dutasteride (0.5 mg/day) | >90% (up to 94.7%)[2][3] | up to 99%[2] |
Signaling Pathway and Mechanism of Action
The conversion of testosterone to DHT is the rate-limiting step in amplifying the androgen signal in many target tissues. This process requires the cofactor NADPH, which acts as a hydride donor.[5] Once synthesized, DHT binds to the androgen receptor (AR) in the cytoplasm. This binding event triggers the dissociation of heat shock proteins (HSPs), leading to receptor dimerization and translocation into the nucleus. Inside the nucleus, the DHT-AR complex binds to specific DNA sequences known as Androgen Response Elements (AREs), recruiting co-activators and initiating the transcription of androgen-dependent genes.[1][6][7] Both this compound and dutasteride act by competitively inhibiting the 5AR enzyme, thereby blocking the production of DHT and attenuating this entire downstream signaling cascade.
Differential Inhibition Logic
The clinical and pharmacological differences between the two inhibitors are a direct result of their distinct targets among the 5AR isozymes. Dutasteride's comprehensive inhibition leads to a more profound and consistent reduction in total body DHT.
Experimental Protocols
Determining the inhibitory activity (IC50) of compounds like this compound and dutasteride requires a robust and reproducible in vitro enzyme assay. The following is a generalized protocol based on common methodologies using tissue homogenates as the enzyme source and quantification via High-Performance Liquid Chromatography (HPLC).
Protocol: In Vitro 5α-Reductase Inhibition Assay
1. Enzyme Preparation (Rat Prostate Microsomes)
-
a. Tissue Homogenization: Euthanize male Sprague-Dawley rats and excise ventral prostates. Mince the tissue on ice and homogenize in 3-5 volumes of ice-cold buffer (e.g., 20 mM potassium phosphate, pH 6.5, 0.32 M sucrose, 1 mM dithiothreitol).
-
b. Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cellular debris.
-
c. Microsome Isolation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.
-
d. Resuspension: Discard the supernatant and resuspend the microsomal pellet in the homogenization buffer. Determine the protein concentration using a standard method (e.g., Bradford assay). Store aliquots at -80°C.
2. Inhibition Assay Reaction
-
a. Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Phosphate buffer (pH 6.5)
-
NADPH (final concentration ~0.5-1 mM)
-
Microsomal enzyme preparation (~100-200 µg protein)
-
Test inhibitor (this compound or Dutasteride) at various concentrations, or vehicle control (e.g., DMSO).
-
-
b. Pre-incubation: Pre-incubate the reaction mixture at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[5]
-
c. Reaction Initiation: Initiate the reaction by adding the substrate, testosterone (e.g., final concentration ~1-5 µM), which can include a radiolabeled tracer like [¹⁴C]-Testosterone for easier detection.
-
d. Incubation: Incubate the reaction at 37°C for 30-60 minutes.
3. Reaction Termination and Steroid Extraction
-
a. Termination: Stop the reaction by adding 2-3 volumes of an organic solvent, such as ethyl acetate or dichloromethane, to precipitate the protein and extract the steroids.
-
b. Extraction: Vortex vigorously and centrifuge to separate the organic and aqueous phases.
-
c. Drying: Carefully transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
4. Product Quantification (HPLC)
-
a. Reconstitution: Reconstitute the dried steroid extract in a mobile phase solution (e.g., methanol/water mixture).
-
b. HPLC Analysis: Inject the sample into an HPLC system equipped with a C18 column. Use an isocratic mobile phase (e.g., 75% methanol, 25% water) at a constant flow rate.[8]
-
c. Detection: Monitor the elution of testosterone and the product, DHT, using a UV detector (e.g., at 240 nm) or a radiometric detector if a radiolabeled substrate was used.
-
d. Calculation: Quantify the peak areas corresponding to testosterone and DHT. The rate of reaction is determined by the amount of DHT formed.
5. Data Analysis (IC50 Determination)
-
a. Calculate Percent Inhibition: For each inhibitor concentration, calculate the percentage of inhibition relative to the vehicle control reaction.
-
% Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control))
-
-
b. Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
c. IC50 Calculation: Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
Conclusion
Dutasteride and this compound are potent inhibitors of the 5-alpha reductase enzyme family, but they are not interchangeable. Dutasteride's dual inhibition of type 1 and type 2 isozymes, along with potent inhibition of type 3, results in a more comprehensive and powerful suppression of DHT throughout the body compared to the more selective action of this compound. This fundamental pharmacological difference underlies the observed variations in their clinical efficacy and should be a primary consideration in research and drug development contexts targeting the androgen signaling pathway. The selection of an appropriate inhibitor and the use of robust enzymatic assays are crucial for accurately investigating the roles of specific 5AR isozymes in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. 5α-Reductase - Wikipedia [en.wikipedia.org]
- 3. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. 5α-reductase inhibition assay [bio-protocol.org]
Long-Term Finasteride Treatment and Its Impact on Prostate Tissue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the long-term effects of finasteride on prostate tissue, offering a comparative perspective against placebo and other alternatives. The information is supported by data from pivotal clinical trials, with a focus on quantitative outcomes, detailed experimental methodologies, and the underlying biological pathways.
Executive Summary
This compound, a 5-alpha-reductase inhibitor, has been extensively studied for its long-term effects on the prostate. It effectively reduces prostate volume and serum prostate-specific antigen (PSA) levels. Histologically, long-term administration induces significant changes in the prostate's cellular composition, primarily through the atrophy of epithelial cells. The landmark Prostate Cancer Prevention Trial (PCPT) demonstrated that this compound reduces the incidence of low-grade prostate cancer. While an initial increase in high-grade cancers was observed, further analysis suggested this was likely due to improved detection rather than a direct causative effect. When compared to dutasteride, another 5-alpha-reductase inhibitor, both drugs show similar efficacy in reducing prostate volume and improving symptoms of benign prostatic hyperplasia (BPH), though dutasteride may lead to a more significant reduction in dihydrotestosterone (DHT).
Quantitative Data Summary
The following tables summarize the long-term effects of this compound on key prostate parameters based on data from significant clinical trials.
Table 1: Long-Term Effects of this compound on Prostate Volume and PSA Levels
| Parameter | Treatment Group | Duration of Treatment | Mean Change from Baseline | Study |
| Prostate Volume | This compound (5 mg/day) | 4 years | -24% | PLESS[1] |
| Placebo | 4 years | +14% | PLESS[2] | |
| This compound (5 mg/day) | 7-8 years | -28% | [3] | |
| Dutasteride (0.5 mg/day) | 12 months | Similar reduction to this compound | EPICS[2] | |
| Serum PSA | This compound (5 mg/day) | 12 months | ~ -50% | [3] |
| This compound (5 mg/day) | 7-8 years | -54% | [3] | |
| Placebo (in men without cancer) | >1 year | 3% annual increase | PCPT[4][5] | |
| This compound (in men without cancer) | >1 year | 2% annual decrease | PCPT[4][5] |
Table 2: Histological Changes in Prostate Tissue with Long-Term this compound Treatment
| Histological Finding | Treatment Group | Duration of Treatment | Observation | Study |
| Epithelial Tissue Percentage | This compound | 24-30 months | Progressive decrease from 19.2% to 6.4% | [6][7] |
| Stroma-to-Epithelial Ratio | This compound | 24-30 months | Progressive increase from 3.2 to 17.4 | [6][7] |
| Epithelial Atrophy | This compound | 2 weeks to 4 years | Significantly higher compared to no treatment | [8] |
| Apoptosis (Programmed Cell Death) | This compound | 23-73 days | Transient increase in epithelial cells | [9] |
Table 3: Comparison of this compound and Dutasteride on DHT Suppression and Prostate Volume
| Parameter | This compound (5 mg/day) | Dutasteride (0.5 mg/day) | Key Finding | Study |
| Serum DHT Reduction | ~70% | >90% | Dutasteride leads to greater DHT suppression. | [10] |
| Prostate Volume Reduction | Similar to Dutasteride | Similar to this compound | Both are effective in reducing prostate volume. | [10][11] |
Signaling Pathway
This compound's primary mechanism of action is the inhibition of 5-alpha-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT). This reduction in DHT levels within the prostate gland leads to the observed changes in tissue morphology and function.
Caption: Androgen signaling pathway and the inhibitory action of this compound.
Experimental Workflows and Protocols
Experimental Workflow: Long-Term this compound Clinical Trial
The following diagram illustrates a typical workflow for a long-term clinical trial, such as the Prostate Cancer Prevention Trial (PCPT), designed to evaluate the effects of this compound.
Caption: A typical workflow for a long-term this compound clinical trial.
Detailed Experimental Protocols
1. Prostate Volume Measurement by MRI (Ellipsoid Formula Method)
-
Imaging: T2-weighted magnetic resonance imaging (MRI) is performed.
-
Image Acquisition:
-
Axial and sagittal T2-weighted sequences are acquired.
-
Slice thickness is typically 3-5 mm.
-
-
Measurement:
-
Maximum transverse diameter: Measured on the axial image at the widest point of the prostate.
-
Maximum anteroposterior diameter: Measured on the midsagittal image from the anterior to the posterior aspect of the prostate.
-
Maximum longitudinal (craniocaudal) diameter: Measured on the midsagittal image from the base to the apex of the prostate.
-
-
Calculation: The prostate volume is calculated using the ellipsoid formula:
2. Histological Analysis of Prostate Biopsy Samples
-
Tissue Preparation:
-
Prostate biopsy cores are fixed in 10% neutral buffered formalin.
-
Tissues are processed and embedded in paraffin wax.
-
Sections of 4-5 µm thickness are cut using a microtome.
-
-
Hematoxylin and Eosin (H&E) Staining:
-
Deparaffinization and Rehydration: Slides are passed through xylene and a graded series of alcohol to water.
-
Hematoxylin Staining: Slides are immersed in hematoxylin solution to stain cell nuclei blue/purple.
-
Differentiation: Excess hematoxylin is removed with a weak acid solution.
-
Bluing: Slides are rinsed in a weak alkaline solution to turn the nuclei blue.
-
Eosin Staining: Slides are counterstained with eosin to stain cytoplasm and extracellular matrix pink/red.[8][15]
-
Dehydration and Mounting: Slides are dehydrated through a graded series of alcohol and xylene, and a coverslip is applied.
-
-
Immunohistochemistry (IHC) for Androgen Receptor (AR):
-
Deparaffinization and Rehydration: As described for H&E staining.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigen.
-
Peroxidase Blocking: Endogenous peroxidase activity is blocked.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for the androgen receptor.[9]
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a substrate-chromogen system to produce a colored precipitate at the site of the antigen.
-
Counterstaining, Dehydration, and Mounting: As described for H&E staining.
-
3. Quantitative Morphometric Analysis
-
Image Acquisition: Stained slides are digitized using a whole-slide scanner.
-
Image Analysis:
-
Specialized software is used to identify and segment different tissue components (e.g., epithelium, stroma, and lumen).
-
The area of each component is measured.
-
-
Calculation of Parameters:
Conclusion
Long-term this compound treatment induces significant and durable changes in prostate tissue, primarily characterized by a reduction in prostate volume and a shift in the cellular composition towards a more stromal-dominant environment. These effects are a direct consequence of the drug's inhibition of 5-alpha-reductase and the subsequent reduction in intraprostatic DHT. The data from extensive clinical trials provide a robust foundation for understanding the histological and clinical impact of this compound, informing its use in the management of BPH and as a chemopreventive agent for prostate cancer. The methodologies outlined in this guide offer a standardized approach for researchers to further investigate the nuanced effects of this compound and other 5-alpha-reductase inhibitors on prostate biology.
References
- 1. Proscar: five-year experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. urofrance.org [urofrance.org]
- 3. genomeme.ca [genomeme.ca]
- 4. Quantitative morphometric analysis of the microcirculation in prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of Prostate Volume with MRI (A Guide for the Perplexed): Biproximate Method with Analysis of Precision and Accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative determination of prostatic epithelial and stromal hyperplasia by a new technique. Biomorphometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Histomorphometric Features of Prostate Cancer Predict Patients Who Biochemically Recur Following Prostatectomy. [escholarship.org]
- 8. The Symphony protocol for H&E staining of prostatic adenocarcinoma on needle biopsy: a multicentre analysis of 120 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunohistochemistry of the androgen receptor in human benign and malignant prostate tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. youtube.com [youtube.com]
- 12. prostatecanceruk.org [prostatecanceruk.org]
- 13. researchgate.net [researchgate.net]
- 14. Prostate gland volume estimation: anteroposterior diameters measured on axial versus sagittal ultrasonography and magnetic resonance images - PMC [pmc.ncbi.nlm.nih.gov]
- 15. clyte.tech [clyte.tech]
- 16. Quantitative morphometric analysis of individual resected prostatic tissue specimens, using immunohistochemical staining and colour-image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Morphometric quantitation of stroma in human benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
Oral vs. Topical Finasteride: A Head-to-Head Comparison in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Finasteride, a potent 5α-reductase inhibitor, is a cornerstone in the management of androgenetic alopecia (AGA). Its mechanism of action involves the blockage of testosterone's conversion to dihydrotestosterone (DHT), the primary androgen implicated in hair follicle miniaturization. While the oral formulation of this compound has long been the standard of care, concerns over systemic side effects have spurred the development of topical formulations aimed at delivering the drug directly to the scalp, thereby maximizing local efficacy while minimizing systemic exposure. This guide provides a comprehensive head-to-head comparison of oral and topical this compound, drawing upon key experimental data from preclinical animal models to objectively assess their performance and underlying pharmacological profiles.
Data Presentation: Quantitative Comparison
Table 1: Efficacy of Oral this compound on Hair Growth in the Balding Stumptail Macaque
| Parameter | Vehicle Control | Oral this compound (1 mg/kg/day) | Percentage Change vs. Control |
| Mean Hair Weight (mg/in²) after 6 months | Baseline: 75.3, 6 months: 68.7 | Baseline: 78.5, 6 months: 92.3 | +34.3% |
Data extracted from Rhodes L, et al. J Clin Endocrinol Metab. 1994.
Table 2: Effect of Oral this compound on Serum Dihydrotestosterone (DHT) in the Stumptail Macaque
| Parameter | Pre-treatment | Post-treatment (6 months) | Percentage Reduction |
| Serum DHT (ng/dL) | 18.2 | 5.8 | -68.1% |
Data extracted from Rhodes L, et al. J Clin Endocrinol Metab. 1994.
Table 3: Local and Systemic Effects of Topical this compound in the Hamster Flank Organ Model (4 weeks of treatment)
| Parameter | Control | Topical this compound (0.05 mg/day) | Percentage Change vs. Control |
| Sebaceous Gland Area (Treated Side) | 100% | ~70% | ~ -30% |
| Sebaceous Gland Area (Untreated Side) | 100% | ~75% | ~ -25% |
| Ventral Prostate Weight | 100% | ~70% | ~ -30% |
Data interpretation from Chen W, et al. J Invest Dermatol. 1995. This study demonstrates the systemic absorption of topical this compound, as evidenced by effects on the untreated contralateral side and the prostate.
Experimental Protocols
Oral this compound Administration in Stumptail Macaques (Rhodes et al., 1994):
-
Animal Model: Adult male and female stumptail macaques (Macaca arctoides) with visible frontal balding.
-
Drug Administration: this compound was administered orally at a dose of 1 mg/kg/day for 6 months. A control group received a vehicle.
-
Efficacy Evaluation: Hair growth was assessed by measuring the hair weight from a defined 1-inch² area of the frontal scalp at baseline and at regular intervals during the treatment period.
-
Hormonal Analysis: Serum levels of testosterone and DHT were measured by radioimmunoassay at baseline and at the end of the study.
Topical this compound Application in the Hamster Flank Organ Model (Chen et al., 1995):
-
Animal Model: Male golden Syrian hamsters. The flank organ is a sebaceous gland structure sensitive to androgens.
-
Drug Administration: this compound was administered topically to the right flank organ twice daily for 4 weeks.
-
Local Effect Evaluation: The size of the sebaceous glands in both the treated (right) and untreated (left) flank organs was measured.
-
Systemic Effect Evaluation: The weights of the ventral and dorsal prostate lobes were measured at the end of the study to assess systemic anti-androgenic effects.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Comparative Analysis
Caption: Idealized experimental workflow.
Logical Relationship: Administration Route, Exposure, and Efficacy
Caption: Route, exposure, and efficacy relationship.
Conclusion
The available preclinical data from animal models suggests that both oral and topical this compound are effective in exerting anti-androgenic effects. Oral administration leads to significant systemic DHT reduction and proven efficacy in promoting hair growth in the stumptail macaque model.[1] Conversely, studies on the hamster flank organ model indicate that topical this compound, while targeting local tissues, undergoes systemic absorption, leading to effects on distant, androgen-sensitive organs such as the prostate.[2]
References
- 1. The effects of this compound (Proscar) on hair growth, hair cycle stage, and serum testosterone and dihydrotestosterone in adult male and female stumptail macaques (Macaca arctoides) [pubmed.ncbi.nlm.nih.gov]
- 2. Local and systemic reduction by topical this compound or flutamide of hamster flank organ size and enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Action of Finasteride and Minoxidil in Hair Growth: A Comparative Guide for Researchers
Abstract
Androgenetic alopecia (AGA) is a prevalent hair loss disorder characterized by a progressive miniaturization of hair follicles. While monotherapies with finasteride and minoxidil have demonstrated efficacy, a growing body of evidence points towards a synergistic effect when these treatments are combined. This guide provides a comprehensive comparison of combination therapy versus monotherapy, supported by quantitative data from key clinical trials. Detailed experimental protocols and an exploration of the underlying signaling pathways are presented to inform researchers, scientists, and drug development professionals in the field of hair restoration.
Introduction: The Rationale for Combination Therapy
This compound, a 5-alpha reductase inhibitor, and minoxidil, a potassium channel opener, address androgenetic alopecia through distinct mechanisms of action. This compound systemically reduces the conversion of testosterone to dihydrotestosterone (DHT), a key androgen implicated in hair follicle miniaturization.[1] In contrast, minoxidil is a vasodilator that is thought to enhance microcirculation to the hair follicles and prolong the anagen (growth) phase of the hair cycle.[1] The complementary pathways of these two agents provide a strong rationale for their combined use to achieve a potentially synergistic therapeutic outcome.
Comparative Efficacy: Insights from Clinical Studies
Numerous randomized controlled trials (RCTs) and subsequent meta-analyses have consistently demonstrated the superior efficacy of combining this compound and minoxidil over either treatment alone.[2] The combination therapy has shown significant improvements in several key hair growth parameters.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from pivotal studies comparing combination therapy with this compound and/or minoxidil monotherapy.
Table 1: Comparison of Efficacy in Male Androgenetic Alopecia
| Study (Year) | Treatment Groups | Duration | Outcome Measure | Results |
| Hu et al. (2015) | 1. Oral this compound (1mg/day) + Topical Minoxidil (5%) 2. Oral this compound (1mg/day) 3. Topical Minoxidil (5%) | 12 Months | Improvement Rate (Physician Assessment) | 1. 94.1% 2. 80.5% 3. 59.0% |
| Suchonwanit et al. (2018) | 1. Topical this compound (0.25%) + Topical Minoxidil (3%) 2. Topical Minoxidil (3%) | 24 Weeks | Change in Hair Density (hairs/cm²) | 1. +38.4 2. +24.2 (p < 0.05) |
| Suchonwanit et al. (2018) | 1. Topical this compound (0.25%) + Topical Minoxidil (3%) 2. Topical Minoxidil (3%) | 24 Weeks | Change in Hair Diameter (µm) | 1. +10.3 2. +6.8 (p < 0.05) |
| Gur et al. (2019) | 1. Oral this compound (1mg/day) + Topical Minoxidil (5%) 2. Oral this compound (1mg/day) | 12 Months | Mean Hair Count Increase (per cm²) | 1. 25.4 2. 18.7 |
| Clinical Trial NCT05990400 | 1. Topical this compound (0.1%) + Topical Minoxidil (5%) 2. Topical Minoxidil (5%) | 12 Weeks | Change in Hair Density (hairs/cm²) | Data collection ongoing |
Table 2: Safety Profile Comparison
| Study (Year) | Treatment Groups | Common Adverse Events |
| Hu et al. (2015) | Combination, this compound alone, Minoxidil alone | Decreased libido (this compound groups), scalp irritation (Minoxidil groups). No significant increase in adverse events with combination therapy. |
| Suchonwanit et al. (2018) | Combination, Minoxidil alone | Local irritation, pruritus. No systemic side effects reported in either group. |
| Gur et al. (2019) | Combination, this compound alone | Sexual side effects were reported in the this compound groups, with no significant difference between combination and monotherapy. |
Experimental Protocols: A Closer Look at the Methodologies
The following sections detail the experimental protocols from key studies to provide a deeper understanding of the data presented.
Study by Hu et al. (2015): A Randomized Comparative Study
-
Objective: To compare the efficacy and safety of oral this compound, topical minoxidil, and their combination in Chinese men with AGA.
-
Study Design: A 12-month, randomized, open-label, parallel-group study.
-
Participants: 450 Chinese male patients with AGA (Norwood-Hamilton scale II-V).
-
Interventions:
-
Group 1 (n=160): Oral this compound (1 mg/day) plus twice-daily application of 5% topical minoxidil solution.
-
Group 2 (n=160): Oral this compound (1 mg/day).
-
Group 3 (n=130): Twice-daily application of 5% topical minoxidil solution.
-
-
Efficacy Assessment:
-
Global Photographic Assessment: Standardized photographs of the scalp were taken at baseline and at months 3, 6, 9, and 12. These were assessed by an expert panel blinded to the treatment allocation using a 7-point scale (-3 to +3).
-
-
Safety Assessment: Adverse events were recorded at each follow-up visit.
-
Statistical Analysis: The chi-square test was used to compare improvement rates among the three groups. A p-value of <0.05 was considered statistically significant.
Study by Suchonwanit et al. (2018): Topical Combination Therapy
-
Objective: To evaluate the efficacy and safety of a topical solution of 0.25% this compound combined with 3% minoxidil versus 3% minoxidil solution alone in men with AGA.[3]
-
Study Design: A 24-week, randomized, double-blind, controlled study.[3]
-
Participants: 40 men aged 18-60 years with AGA (Hamilton-Norwood scale IIIv, IV, or V).[3]
-
Interventions:
-
Efficacy Assessment:
-
Phototrichogram: Hair density and diameter were measured in a target area of the scalp using a phototrichogram at baseline and at week 24.
-
Global Photographic Assessment: Assessed by both investigators and subjects at week 24.[3]
-
-
Safety Assessment: Plasma DHT levels were measured at baseline and at week 24. Adverse events were recorded throughout the study.[3]
-
Statistical Analysis: An independent sample t-test was used to compare the mean changes in hair density and diameter between the two groups.
Signaling Pathways and Experimental Workflows
The synergistic effect of this compound and minoxidil can be attributed to their complementary actions on the hair follicle. The following diagrams illustrate these pathways and a typical experimental workflow for a clinical trial.
Caption: Synergistic mechanism of this compound and minoxidil.
Caption: Typical workflow of a randomized controlled trial.
Conclusion and Future Directions
The evidence strongly supports the use of combination therapy with this compound and minoxidil as a superior treatment strategy for androgenetic alopecia compared to monotherapy. The synergistic effects, targeting both the hormonal and vascular aspects of hair loss, lead to greater improvements in hair density and growth. Future research should focus on optimizing the concentrations and delivery systems of topical combination therapies to maximize efficacy while minimizing potential side effects. Further long-term studies are also warranted to confirm the sustained benefits and safety of this combined approach.
References
- 1. Effectiveness of Combined Oral Minoxidil and this compound in Male Androgenetic Alopecia: A Retrospective Service Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A randomized, double-blind controlled study of the efficacy and safety of topical solution of 0.25% this compound admixed with 3% minoxidil vs. 3% minoxidil solution in the treatment of male androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Examination of Finasteride: Unraveling Metabolic and Pharmacokinetic Divergence
For Immediate Release
A comprehensive analysis of finasteride's metabolic and pharmacokinetic profiles across multiple species—human, dog, rat, and monkey—reveals significant differences that are critical for preclinical to clinical translation in drug development. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a comparative framework for understanding the cross-species variability of this widely used 5α-reductase inhibitor.
This compound, primarily prescribed for benign prostatic hyperplasia and male pattern baldness, undergoes extensive hepatic metabolism, and its disposition in the body varies considerably among species. These differences can be attributed to variations in the activity and expression of metabolic enzymes, particularly the cytochrome P450 (CYP) family. A thorough understanding of these species-specific characteristics is paramount for the accurate interpretation of preclinical safety and efficacy data and for predicting human pharmacokinetic outcomes.
Comparative Pharmacokinetics of this compound
The pharmacokinetic parameters of this compound following oral administration demonstrate notable variability across humans, dogs, rats, and monkeys. While generally well-absorbed, the rate and extent of absorption, as well as the subsequent distribution, metabolism, and elimination, differ significantly. These differences are summarized in the table below.
| Parameter | Human | Dog | Rat | Monkey |
| Tmax (hr) | ~2[1] | 1-2[2] | 2 - 5.3[3][4] | N/A |
| Cmax (ng/mL) | 37 (range 27-49)[5] | N/A | 291.6 - 317.1[3][4] | N/A |
| AUC (µg·h/mL) | N/A | N/A | 3.3 - 4.2[3][4] | N/A |
| Terminal Half-life (hr) | 4.7 - 7.1[6] | 3.4 (IV)[2] | N/A | N/A |
| Bioavailability (%) | ~65[7] | >90[2] | N/A | N/A |
| Protein Binding (%) | ~90[7] | N/A | N/A | N/A |
N/A: Data not readily available in the searched literature. Note: Dosing and formulation variations exist across studies, which may influence these parameters.
Species-Specific Metabolic Pathways
The biotransformation of this compound is a critical determinant of its pharmacokinetic profile and is primarily mediated by hepatic CYP enzymes. The major metabolic pathway involves hydroxylation of the t-butyl side chain, followed by further oxidation. However, the specific CYP isoforms involved and the resulting metabolite profiles differ between species.
In humans , CYP3A4 is the major enzyme responsible for the oxidative metabolism of this compound, converting it to ω-hydroxythis compound.[1][8] This is then further oxidized to ω-oic acid this compound.[8] Other minor metabolites have also been identified in human bile and urine.[9]
In rats , studies using hepatic microsomes have indicated the involvement of the P4502B, P4502C, and P4503A subfamilies in males, and P4502B and P4502C subfamilies in females.[10] The primary metabolites identified are ω-hydroxythis compound and 6α-OH this compound.[10]
In dogs , this compound undergoes extensive biotransformation. The primary metabolic events are hydroxylation of the t-butyl side chain to form hydroxymethyl-finasteride (metabolite I), which is further oxidized to a carboxylic acid derivative (metabolite IV), and hydroxylation at other positions.[2]
The rhesus monkey is considered a good animal model for human 5α-reductase due to greater amino acid homology of the enzymes.[11] While detailed metabolic pathways in monkeys were not extensively detailed in the reviewed literature, the similarity in enzyme characteristics suggests a metabolic profile that may more closely resemble that of humans.[11]
Below is a generalized diagram of the main metabolic pathway of this compound.
Experimental Protocols
The data presented in this guide are derived from a variety of in vivo and in vitro experimental designs. The following outlines the general methodologies employed in the cited studies.
In Vivo Pharmacokinetic Studies
-
Animal Models: Studies have been conducted in various species including Sprague-Dawley rats, beagle dogs, and rhesus monkeys.[2][4][11]
-
Drug Administration: this compound is typically administered orally via gavage or in capsules.[2][4] Intravenous administration has also been used to determine absolute bioavailability.[2]
-
Sample Collection: Blood samples are collected at predetermined time points post-dosing via methods such as retro-orbital plexus puncture or from indwelling catheters.[3][4] Urine and feces are also collected to assess excretion pathways.[2]
-
Analytical Methods: Plasma, urine, and fecal concentrations of this compound and its metabolites are quantified using validated analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS/MS) detection.[2][12][13]
In Vitro Metabolism Studies
-
Enzyme Sources: Liver microsomes and S9 fractions from humans, rats, and other species are used as the primary source of metabolic enzymes.[8][9][10] Recombinant human CYP isozymes expressed in cell lines (e.g., human AHH-1 TK+/- cells) are also utilized to identify the specific enzymes responsible for metabolism.[8]
-
Incubation Conditions: this compound or its metabolites are incubated with the enzyme source in the presence of necessary cofactors such as NADPH and UDPGA to study Phase I and Phase II metabolism, respectively.[8][9]
-
Metabolite Identification: The formation of metabolites is monitored over time, and their structures are elucidated using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][9]
-
Enzyme Inhibition Studies: Selective chemical inhibitors of specific CYP isozymes or antibodies are used to determine the contribution of each enzyme to the overall metabolism of this compound.[8]
The following workflow diagram illustrates the typical process for identifying metabolic pathways.
References
- 1. This compound metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disposition and metabolism of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Effect of this compound particle size reduction on its pharmacokinetic, tissue distribution and cellular permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thaiscience.info [thaiscience.info]
- 6. Clinical pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Identification of human cytochrome P450 isozymes responsible for the in vitro oxidative metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of this compound metabolites in human bile and urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of this compound in rat hepatic microsomes: age and sex differences and effects of P450 inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. ajpamc.com [ajpamc.com]
- 13. actascientific.com [actascientific.com]
Validating Finasteride Efficacy: A Comparative Guide to Clinical Research Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of established and emerging biomarkers used to validate the efficacy of finasteride in clinical research for conditions such as androgenetic alopecia (AGA) and benign prostatic hyperplasia (BPH). It includes detailed experimental protocols for key assays, quantitative data from clinical studies, and visualizations of relevant biological pathways and workflows to aid in the design and interpretation of clinical trials.
Hormonal Biomarkers: The Core of this compound's Mechanism
This compound's primary mechanism of action is the inhibition of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] Consequently, the most direct biomarkers of its efficacy are the hormones involved in this pathway.
Dihydrotestosterone (DHT)
A reduction in DHT levels is a primary indicator of this compound's pharmacological activity. This can be measured in both serum and scalp tissue.
Table 1: Comparison of DHT Reduction as a Biomarker for this compound Efficacy in Androgenetic Alopecia
| Biomarker Location | This compound Dosage | Mean DHT Reduction | Clinical Outcome Correlation | Citation |
| Serum | 0.05 mg/day | 49.5% | Data supports rationale for clinical trials at this dosage range. | [2] |
| 0.2 mg/day | 68.6% | Doses as low as 0.2 mg/day maximally decreased serum DHT.[2] | [2] | |
| 1 mg/day | 71.4% | A 1mg daily dose is the standard for AGA treatment. | [2] | |
| 5 mg/day | 72.2% | Minimal additional DHT suppression compared to 1 mg/day. | [2] | |
| Scalp Tissue | 0.05 mg/day | 61.6% | Significant local DHT reduction. | [2] |
| 0.2 mg/day | 56.5% | Doses as low as 0.2 mg/day maximally decreased scalp DHT.[2] | [2] | |
| 1 mg/day | 64.1% | Correlates with slowing hair loss and increasing hair growth.[1] | [1][2] | |
| 5 mg/day | 69.4% | Demonstrates a dose-dependent effect on scalp DHT levels.[2] | [2] |
A study on men with androgenetic alopecia showed that patients with lower serum free testosterone (FT) and DHT levels before treatment had a better curative effect with this compound.[3]
Testosterone
As this compound inhibits the conversion of testosterone to DHT, a subsequent increase in serum testosterone levels is expected. This increase is generally modest, in the range of 10-20%.[4] While this change confirms the drug's mechanism of action, the magnitude of the testosterone increase is not typically used as a primary endpoint for efficacy.
Biochemical Biomarkers: A Focus on Prostate-Related Conditions
In the context of BPH, prostate-specific antigen (PSA) is a critical biomarker.
Prostate-Specific Antigen (PSA)
This compound treatment has a significant impact on serum PSA levels, which is an important consideration in the management of BPH and prostate cancer screening.
Table 2: Comparison of PSA Reduction as a Biomarker for this compound Efficacy in Benign Prostatic Hyperplasia
| Biomarker | This compound Dosage | Mean PSA Reduction | Clinical Outcome Correlation | Citation |
| Total Serum PSA | 5 mg/day | ~50% after 6 months | A reduction of over 50% is associated with a good clinical response and a lower likelihood of requiring surgery. To accurately interpret PSA levels for prostate cancer screening in men taking this compound for 6 months or longer, the measured PSA value should be doubled.[5][6] | [5][6] |
| Free to Total PSA Ratio | 5 mg/day | No significant change | The ratio remains stable, so no adjustment is needed when using it as a diagnostic aid for prostate cancer.[7] | [7] |
Genetic Biomarkers: Predicting Response to this compound
Genetic variations can influence an individual's response to this compound, making genetic biomarkers a promising area for personalizing treatment.
Androgen Receptor (AR) Gene Polymorphisms
The androgen receptor gene contains polymorphic trinucleotide repeats, CAG and GGC, the lengths of which can affect receptor sensitivity.
Table 3: Predictive Value of Androgen Receptor Gene Polymorphisms for this compound Efficacy
| Genetic Marker | Polymorphism | Predictive Value for Efficacy | Clinical Indication | Citation |
| AR Gene | Shorter CAG repeats | Associated with increased androgen sensitivity and a better therapeutic response to this compound in some studies.[8][9][10] | May predict a more favorable outcome for hair regrowth in AGA. | [8][9][10] |
| Longer CAG repeats | Associated with reduced androgen receptor sensitivity and a potentially diminished response to this compound.[10] | May indicate a need for alternative or combination therapies. | [10] | |
| Lower GGC repeats | Associated with a better clinical response to this compound, including stopping hair loss and promoting new growth.[4] | A lower GGC count may predict a better response in AGA treatment. | [4] | |
| Higher GGC repeats | Associated with an increased likelihood of baldness and a decreased response rate to this compound.[4] | May suggest that a higher dose or longer treatment duration is necessary. | [4] |
5α-Reductase Type 2 (SRD5A2) Gene Polymorphisms
Variations in the gene encoding the target enzyme for this compound could theoretically impact drug efficacy. However, studies on the association between SRD5A2 polymorphisms and this compound response have yielded conflicting results, with some showing no significant correlation in certain populations.[11][12] Further research is needed to clarify the role of SRD5A2 genetics in predicting this compound efficacy.
Experimental Protocols
Measurement of Serum Dihydrotestosterone (DHT) and Testosterone
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the gold standard for accurately measuring steroid hormones.
-
Sample Preparation:
-
Collect blood in a serum separator tube.
-
Centrifuge to separate serum.
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate the steroids from the serum matrix.[8][13]
-
Internal standards (e.g., isotopically labeled DHT and testosterone) are added to the sample prior to extraction for accurate quantification.[8]
-
-
Chromatographic Separation:
-
The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
A C18 reverse-phase column is typically used to separate DHT and testosterone from other related steroids.
-
-
Mass Spectrometric Detection:
-
The separated hormones are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer.[13]
-
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for DHT, testosterone, and their internal standards, ensuring high specificity and sensitivity.
-
Measurement of Scalp Dihydrotestosterone (DHT)
Methodology: Scalp Biopsy followed by LC-MS/MS
-
Sample Collection:
-
A small scalp biopsy (e.g., 4mm punch biopsy) is taken from the area of interest.[2]
-
-
Tissue Homogenization and Extraction:
-
The biopsy sample is weighed and homogenized in a suitable buffer.
-
Steroids are then extracted from the homogenate using an organic solvent.
-
-
LC-MS/MS Analysis:
-
The extracted sample is analyzed using the same LC-MS/MS methodology described for serum DHT measurement.
-
Measurement of Serum Prostate-Specific Antigen (PSA)
Methodology: Immunoassay (e.g., ELISA)
-
Principle:
-
A "sandwich" enzyme-linked immunosorbent assay (ELISA) is commonly used.[12]
-
Microtiter wells are coated with a monoclonal antibody specific for PSA.
-
-
Assay Procedure:
-
Patient serum, standards, and controls are added to the wells. PSA in the samples binds to the immobilized antibody.[14]
-
A second, enzyme-conjugated monoclonal antibody that recognizes a different epitope on the PSA molecule is added, forming a "sandwich".[14]
-
After a washing step to remove unbound reagents, a substrate for the enzyme is added.[12]
-
The resulting color change is proportional to the amount of PSA in the sample and is measured using a spectrophotometer.[12]
-
Signaling Pathways and Experimental Workflows
References
- 1. A pharmacogenetic survey of androgen receptor (CAG)n and (GGN)n polymorphisms in patients experiencing long term side effects after this compound discontinuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of this compound on scalp skin and serum androgen levels in men with androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serum Levels of Androgen-Associated Hormones Are Correlated with Curative Effect in Androgenic Alopecia in Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of GGC and CAG repeat polymorphisms on the androgen receptor gene in response to this compound therapy in men with androgenetic alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Specific antigen prostatic changes during treatment with this compound or dutasteride for benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of this compound on prostate specific antigen: review of available data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dihydrotestosterone, LC-MS/MS - Cleveland HeartLab, Inc. [clevelandheartlab.com]
- 8. Validation of a Testosterone and Dihydrotestosterone Liquid Chromatography Tandem Mass Spectrometry Assay: Interference and Comparison with Established Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phoenixbio.com [phoenixbio.com]
- 10. trichogene.in [trichogene.in]
- 11. Analysis of genetic polymorphisms of steroid 5alpha-reductase type 1 and 2 genes in Korean men with androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. delta-dp.ir [delta-dp.ir]
- 13. msacl.org [msacl.org]
- 14. monobind.com [monobind.com]
Finasteride's Cellular Impact: A Comparative Analysis Across Prostate and Melanoma Cell Lines
For Immediate Release
A comprehensive analysis of finasteride's effects on various cell lines reveals a complex and often contradictory range of cellular responses. This guide synthesizes experimental data on the well-known 5α-reductase inhibitor's impact on cell proliferation, apoptosis, invasion, and specific signaling pathways in prostate cancer, normal prostate, and melanoma cell lines. The findings are intended to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform future research and therapeutic strategies.
This compound, a specific inhibitor of type II 5α-reductase, is widely used in the treatment of benign prostatic hyperplasia and androgenetic alopecia. Its primary mechanism of action involves blocking the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). However, its effects at the cellular level extend beyond this primary pathway, exhibiting cell-line-specific activities that are critical for understanding its therapeutic potential and limitations. This guide provides a comparative overview of these effects, supported by experimental data and detailed methodologies.
Comparative Effects of this compound on Cell Viability and Proliferation
The impact of this compound on cell growth is highly dependent on the cell line and the concentration of the drug. In prostate cell lines, this compound exhibits a paradoxical dose-dependent effect. At lower concentrations (0.4 µM - 1.6 µM), this compound has been observed to significantly increase cellular proliferation in both cancerous (LNCaP, PC3, DU145) and normal (CRL-2221) prostate cell lines.[1] Conversely, at higher concentrations (12.5 µ g/well to 50 µ g/well ), this compound significantly inhibits the growth of DU145 cells.[1] In contrast, melanoma cell lines (melan-a and B16F10) show a dose-dependent inhibition of melanin biosynthesis without significant induction of cell death at concentrations up to 100 µM.[2]
| Cell Line | Cell Type | This compound Concentration | Effect on Proliferation/Viability | Reference |
| LNCaP | Androgen-Sensitive Prostate Cancer | 0.4 - 1.6 µ g/well | Increased proliferation (mean range: 134% ± 39%) | [1] |
| 1 µM - 50 µM | Decreased cell viability (concentration-dependent) | [3][4] | ||
| PC3 | Androgen-Independent Prostate Cancer | 0.4 - 1.6 µ g/well | Increased proliferation (up to 685% ± 242%) | [1] |
| DU145 | Androgen-Independent Prostate Cancer | 0.4 - 3.2 µ g/well | Increased proliferation (up to 662% ± 34%) | [1] |
| 12.5 - 50 µ g/well | Decreased cell growth (by 57% ± 3%) | [1] | ||
| CRL-2221 | Normal Prostate | 0.4 - 1.6 µ g/well | Increased proliferation (up to 509% ± 54%) | [1] |
| RWPE-1 | Benign Prostatic Hyperplasia | 10 µM, 50 µM | No significant effect on cell viability | [5] |
| melan-a | Melanocyte | up to 100 µM | No significant cell death | [2] |
| B16F10 | Melanoma | 100 µM | No significant cell death | [2] |
Differential Impact on Apoptosis, Invasion, and Migration
This compound's influence on other critical cellular processes also varies significantly among cell lines. In the androgen-sensitive LNCaP prostate cancer cell line, this compound has been shown to induce apoptosis in a concentration-dependent manner.[3][6] This pro-apoptotic effect is mediated through the Bcl-2 family of proteins and caspase-3.[3][7] Specifically, this compound treatment leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL.[3][7]
The drug's effect on cell motility is also cell-type specific. This compound at a concentration of 50 µM was found to inhibit cell invasion in all tested prostate cell lines (RWPE-1, LNCaP, PC3, and DU145).[5] This inhibition is associated with the downregulation of matrix metalloproteinase-2 (MMP2) and MMP-9.[5] However, the inhibition of cell migration was only observed in RWPE-1 and LNCaP cells, not in the androgen-independent PC3 and DU145 cell lines.[5][8]
Signaling Pathways and Molecular Mechanisms
The molecular mechanisms underlying this compound's effects are multifaceted. While its primary target is 5α-reductase, it also demonstrates off-target effects on the androgen receptor (AR). The inhibitory effect of this compound on AR signaling is cell-line specific and appears to be influenced by the mutation status of the AR.[9][10] For instance, this compound can inhibit DHT-stimulated AR activity in LNCaP cells, which harbor a T877A mutant AR, but not in VCaP cells that have a wild-type AR.[11]
In melanoma cells, this compound's anti-melanogenic effect is attributed to its ability to decrease the protein expression of adenylate cyclase, which in turn downregulates the Melanogenesis Associated Transcription Factor (MITF) and key enzymes in melanin synthesis like tyrosinase.[2]
Experimental Protocols
A summary of the key experimental methodologies cited in this guide is provided below to facilitate the replication and further investigation of these findings.
Cell Culture and this compound Treatment: Prostate cancer cell lines (LNCaP, PC3, DU145), a normal prostate cell line (CRL-2221), and a benign prostatic hyperplasia cell line (RWPE-1) were cultured in appropriate media (e.g., RPMI 1640 with 5% FBS or keratinocyte medium).[5] For experiments, cells were treated with varying concentrations of this compound (ranging from 0.1 µM to 100 µM) or vehicle control (DMSO) for specified durations (typically 24 to 96 hours).[2][5]
Cell Viability Assay (MTT Assay): Cell viability was quantified using the microculture tetrazolium test (MTT).[1] Following treatment with this compound, MTT solution (5 mg/ml) was added to each well and incubated for 4 hours. The resulting formazan product was dissolved, and the absorbance was measured to determine the percentage of viable cells relative to the control.[4]
Matrigel Invasion Assay: The invasive potential of cells was assessed using Matrigel-coated transwell inserts. Cells previously treated with this compound (e.g., 50 µM for 72 hours) were seeded in the upper chamber in serum-free medium.[5] The lower chamber contained a medium with 5% FBS as a chemoattractant. After 22 hours of incubation, non-invading cells were removed, and the invading cells on the lower surface of the membrane were fixed, stained, and counted.[5]
Apoptosis Analysis (Flow Cytometry): Apoptosis was determined by analyzing DNA fragmentation using flow cytometry. After this compound treatment, LNCaP cells were harvested, fixed, and stained with propidium iodide. The percentage of apoptotic cells was quantified by identifying the sub-G1 peak in the DNA content histogram.[4]
Western Blot Analysis: Protein expression levels were determined by Western blotting. Cell lysates were subjected to SDS-PAGE, transferred to a membrane, and incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, procaspase-3, AR).[3] After incubation with a secondary antibody, the protein bands were visualized and quantified.[3]
References
- 1. ispub.com [ispub.com]
- 2. This compound inhibits melanogenesis through regulation of the adenylate cyclase in melanocytes and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces apoptosis via Bcl-2, Bcl-xL, Bax and caspase-3 proteins in LNCaP human prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound Inhibits Human Prostate Cancer Cell Invasion through MMP2 and MMP9 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces apoptosis via Bcl-2, Bcl-xL, Bax and caspase-3 proteins in LNCaP human prostate cancer cell line. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. The direct inhibitory effect of dutasteride or this compound on androgen receptor activity is cell line specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The antiandrogenic effect of this compound against a mutant androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Published Finasteride Research Findings
A Comparative Guide for Researchers and Drug Development Professionals
The reproducibility of scientific findings is a cornerstone of evidence-based medicine and drug development. This guide provides an objective comparison of key research findings for finasteride, a widely used 5α-reductase inhibitor, to assess the consistency and reproducibility of its therapeutic effects and mechanism of action. By presenting quantitative data from major clinical trials and outlining the methodologies used, this document aims to serve as a valuable resource for researchers, scientists, and drug development professionals.
Mechanism of Action: A Consistent Finding
Across numerous studies, the mechanism of action for this compound is consistently and reproducibly described. This compound is a competitive and specific inhibitor of the Type II 5α-reductase enzyme.[1][2][3] This enzyme is responsible for converting testosterone into the more potent androgen, dihydrotestosterone (DHT).[2][4] By inhibiting this conversion, this compound significantly reduces DHT levels in target tissues such as the prostate gland and scalp hair follicles.[1][5] This targeted action is the foundation for its use in treating benign prostatic hyperplasia (BPH) and androgenetic alopecia (AGA).[1][6]
dot graph "Finasteride_Mechanism_of_Action" { layout=dot; rankdir="LR"; splines=true; overlap=false; graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124", label="Simplified Signaling Pathway of this compound", labelloc=t, width=8, height=5.6]; node [style=filled, shape=box, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Testosterone [label="Testosterone", fillcolor="#F1F3F4", fontcolor="#202124"]; Five_AR [label="5-alpha Reductase\n(Type II)", fillcolor="#FBBC05", fontcolor="#202124"]; DHT [label="Dihydrotestosterone\n(DHT)", fillcolor="#F1F3F4", fontcolor="#202124"]; Androgen_Receptor [label="Androgen Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Gene Expression leading to\nProstate Growth & Hair Miniaturization", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition", shape=none, fontcolor="#EA4335", fillcolor=none];
// Edges Testosterone -> Five_AR [label="Substrate", color="#5F6368"]; Five_AR -> DHT [label="Conversion", color="#34A853"]; DHT -> Androgen_Receptor [label="Binds to", color="#5F6368"]; Androgen_Receptor -> Gene_Expression [label="Activates", color="#5F6368"]; this compound -> Inhibition [arrowhead=none, color="#EA4335"]; Inhibition -> Five_AR [label="Blocks Enzyme", arrowhead=tee, color="#EA4335"]; } this compound's core mechanism of action.
Reproducibility in Benign Prostatic Hyperplasia (BPH)
Clinical trials on this compound for the treatment of BPH have shown highly reproducible results in key efficacy outcomes. The primary endpoints typically assessed are improvements in urinary symptoms (measured by the American Urological Association Symptom Index or International Prostate Symptom Score), increases in maximum urinary flow rate (Qmax), and reductions in prostate volume.
Data Presentation: Key Clinical Trial Findings in BPH
| Efficacy Outcome | Study/Analysis | Dosage | Duration | Result | Citation |
| Serum DHT Reduction | Multiple Studies | 5 mg/day | - | Consistently reduced by ~70-80% | [1][7] |
| Prostate Volume Reduction | Multiple Studies | 5 mg/day | 12-24 months | Reduced by ~20-25% | [7][8] |
| Long-term (6 years) | 5 mg/day | 6 years | Median decrease of 24% | [9] | |
| Symptom Score Improvement | Systematic Review | 5 mg/day | 48 months | Significant improvement over placebo | [10] |
| Long-term (6 years) | 5 mg/day | 6 years | Mean improvement of 4.0 points | [9] | |
| Max. Urinary Flow Rate (Qmax) | Systematic Review | 5 mg/day | 24 months | Mean increase to 12.5 mL/s from 11.2 mL/s | [10] |
| Long-term (6 years) | 5 mg/day | 6 years | Mean increase of 2.9 mL/s | [9] | |
| Reduced Risk of Surgery/AUR | PLESS Study | 5 mg/day | 4 years | 55% risk reduction for surgery, 57% for Acute Urinary Retention (AUR) | [11] |
Experimental Protocols: A Standardized Approach
The high reproducibility of these findings can be attributed to well-defined and consistent experimental protocols across major clinical trials.
-
Patient Population: Typically includes men aged 50 and older with moderate to severe BPH symptoms and an enlarged prostate confirmed by digital rectal exam and volume measurement.[12]
-
Study Design: Most major trials are randomized, double-blind, and placebo-controlled, with durations often extending from 1 to 4 years.[8][10]
-
Dosage: The standard and consistently evaluated dosage for BPH is 5 mg of this compound taken orally once daily.[10]
-
Primary Endpoints: The primary measures of efficacy are consistently the change from baseline in total symptom score, maximum urinary flow rate, and prostate volume.[10]
dot graph "BPH_Trial_Workflow" { layout=dot; rankdir="TB"; splines=true; graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124", label="General Workflow of a this compound BPH Clinical Trial", labelloc=t, width=8, height=5.6]; node [style=filled, shape=box, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Screening [label="Patient Screening\n(Male, >50 yrs, BPH symptoms,\nenlarged prostate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline [label="Baseline Assessment\n(Symptom Score, Qmax,\nProstate Volume, PSA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomization [label="Randomization", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; GroupA [label="Treatment Group\n(this compound 5mg/day)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GroupB [label="Control Group\n(Placebo)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FollowUp [label="Follow-up Assessments\n(e.g., at 6, 12, 24, 48 months)", fillcolor="#F1F3F4", fontcolor="#202124"]; Endpoint [label="Primary Endpoint Analysis\n(Changes in Symptom Score,\nQmax, Prostate Volume)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Screening -> Baseline; Baseline -> Randomization; Randomization -> GroupA; Randomization -> GroupB; GroupA -> FollowUp; GroupB -> FollowUp; FollowUp -> Endpoint; } Workflow of a typical BPH clinical trial.
Reproducibility in Androgenetic Alopecia (AGA)
The efficacy of this compound for treating male pattern hair loss has also been demonstrated with consistent results across multiple, large-scale clinical trials. The primary endpoint in these studies is the change in scalp hair count.
Data Presentation: Key Clinical Trial Findings in AGA
| Efficacy Outcome | Study/Analysis | Dosage | Duration | Result | Citation |
| Increase in Total Hair Count | This compound Male Pattern Hair Loss Study Group | 1 mg/day | 1 year | 107 hair increase vs. placebo | [13] |
| This compound Male Pattern Hair Loss Study Group | 1 mg/day | 2 years | 138 hair increase vs. placebo | [13] | |
| Meta-analysis | 1 mg/day | 24 weeks | Mean difference of 12.4 hairs/cm² vs. placebo | [14][15] | |
| Meta-analysis | 1 mg/day | 48 weeks | Mean difference of 16.4 hairs/cm² vs. placebo | [14][15] | |
| Long-Term Efficacy | 10-year Japanese study | 1 mg/day | 10 years | 99.1% of men showed prevention of progression | [16] |
Experimental Protocols: A Consistent Framework
The methodologies in AGA trials are also well-established, contributing to the reproducibility of the results.
-
Patient Population: Generally includes men aged 18 to 41 with mild to moderate androgenetic alopecia, primarily at the vertex (crown) and anterior mid-scalp.[13][17]
-
Study Design: The foundational studies were randomized, double-blind, placebo-controlled trials with durations of one to two years.[13]
-
Dosage: The standard, FDA-approved dosage for AGA is 1 mg of this compound taken orally once daily.[14][15]
-
Primary Endpoint: The most objective and consistently used primary endpoint is the change in hair count in a defined area of the scalp (typically a 1-inch diameter circle).[13] Secondary endpoints often include patient self-assessment and investigator photographic assessment.[13]
Challenges and Considerations in Reproducibility
While the primary efficacy findings for this compound are highly reproducible, assessing the reproducibility of adverse events presents a greater challenge. A 2015 meta-analysis highlighted that many clinical trial reports provided insufficient information to adequately establish the safety profile, particularly regarding the severity, frequency, and reversibility of sexual adverse effects.[18] This underscores the need for more rigorous and standardized safety reporting in future clinical research.
Furthermore, the efficacy of topical this compound formulations is an area of ongoing research. While initial studies show promise in improving hair counts with reduced systemic exposure compared to oral administration, more long-term data is needed to fully establish its comparative efficacy and reproducibility.[19][20]
Conclusion
The published research on this compound demonstrates a high degree of reproducibility for its primary mechanism of action and its clinical efficacy in the treatment of both benign prostatic hyperplasia and androgenetic alopecia. This consistency is supported by numerous large-scale, well-controlled clinical trials utilizing standardized methodologies and objective endpoints. The quantitative data on DHT reduction, prostate volume decrease, symptom improvement, and hair count increases are consistent across decades of research. However, for a complete picture, future research should focus on more detailed and standardized reporting of adverse events to enhance the reproducibility of safety assessments.
References
- 1. droracle.ai [droracle.ai]
- 2. xyonhealth.com [xyonhealth.com]
- 3. This compound: the first 5 alpha-reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5α-Reductase inhibitor - Wikipedia [en.wikipedia.org]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. This compound for Enlarged Prostate · Recruiting Participants for Clinical Trial 2025 | Power | Power [withpower.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound in the treatment of clinical benign prostatic hyperplasia: A systematic review of randomised trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound in the treatment of patients with benign prostatic hyperplasia: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [this compound: 10 years of clinical use. Systematic review of the literature] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound in the treatment of men with androgenetic alopecia. This compound Male Pattern Hair Loss Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. This compound for hair loss: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oatext.com [oatext.com]
- 17. experts.umn.edu [experts.umn.edu]
- 18. Sexual dysfunction inadequately reported in hair loss drug trials | EurekAlert! [eurekalert.org]
- 19. Efficacy and safety of topical this compound spray solution for male androgenetic alopecia: a phase III, randomized, controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative In Vitro Analysis of Finasteride and Natural 5-Alpha Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of finasteride, a synthetic 5-alpha reductase inhibitor, against a range of natural compounds. The data presented is collated from various scientific studies, offering a quantitative basis for comparison. Detailed experimental methodologies are provided to facilitate the replication and validation of these findings.
Introduction to 5-Alpha Reductase Inhibition
5-alpha reductase is a critical enzyme in androgen metabolism, catalyzing the conversion of testosterone to the more potent dihydrotestosterone (DHT).[1] Elevated levels of DHT are implicated in the pathophysiology of several androgen-dependent conditions, including benign prostatic hyperplasia (BPH), androgenetic alopecia, and prostate cancer.[1] Consequently, the inhibition of 5-alpha reductase is a key therapeutic strategy for managing these conditions.[1] this compound is a potent, mechanism-based inhibitor of the human steroid 5α-reductase.[2] A growing body of research has focused on identifying natural compounds with 5-alpha reductase inhibitory activity as potential alternatives or adjuncts to synthetic inhibitors.
Comparative Efficacy: In Vitro Inhibition Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and various natural compounds against 5-alpha reductase, as determined by in vitro assays. Lower IC50 values indicate greater potency. It is important to note that experimental conditions, such as the source of the enzyme and substrate concentrations, can vary between studies, potentially influencing the observed IC50 values.
| Compound | Type | IC50 Value | Enzyme Source | Reference |
| This compound | Synthetic | 1 ng/mL | Human Prostate | [3] |
| 13.6 - 36 nM | 5-alpha reductase type 2 & 3 | [1] | ||
| Permixon (Serenoa repens extract) | Natural | 5,600 ng/mL | Human Prostate | [3] |
| Talso (Pygeum africanum extract) | Natural | 7,000 ng/mL | Human Prostate | [3] |
| Strogen Forte | Natural | 31,000 ng/mL | Human Prostate | [3] |
| Prostagutt | Natural | 40,000 ng/mL | Human Prostate | [3] |
| Tadenan (Pygeum africanum extract) | Natural | 63,000 ng/mL | Human Prostate | [3] |
| 12-Methoxycarnosic Acid (from Rosemary) | Natural | 61.7 µM | 5-alpha reductase | [1] |
| β-Sitosterol | Natural | 3.24 ± 0.32 µM | Human Prostate (S5αR2) | [4] |
| Stigmasterol | Natural | 31.89 ± 4.26 µM | Human Prostate (S5αR2) | [4] |
| Campesterol | Natural | 15.75 ± 5.56 µM | Human Prostate (S5αR2) | [4] |
| (+)-eperua-8,13-dien-15-oic acid (from Tectona grandis) | Natural | 14.19 ± 2.87 µM | LNCaP cells | [5] |
| (+)-eperua-7,13-dien-15-oic acid (from Tectona grandis) | Natural | 14.65 ± 0.31 µM | LNCaP cells | [5] |
| Lupeol (from Tectona grandis) | Natural | Weak Inhibition | LNCaP cells | [5] |
| Curcumin | Natural | 5-10 µM | 5-alpha reductase | |
| 17-OH-progesterone | Natural | 1.35 µM | Rat Prostate | [6] |
| Progesterone | Natural | 5.0 µM | Rat Prostate | [6] |
| 4-Androstene-3,17-dione | Natural | 21.6 µM | Rat Prostate | [6] |
Signaling Pathway of 5-Alpha Reductase and Its Inhibition
The conversion of testosterone to dihydrotestosterone (DHT) is a key step in androgen signaling. This process is catalyzed by the enzyme 5-alpha reductase. Inhibitors like this compound and certain natural compounds block this conversion, thereby reducing the levels of DHT and its subsequent effects on target tissues.
Experimental Protocols
The following section details a generalized methodology for conducting an in vitro 5-alpha reductase inhibition assay, synthesized from multiple research articles.
Enzyme Preparation
The source of 5-alpha reductase is a critical component of the assay. Common sources include:
-
Human Prostate Tissue: Homogenates from benign prostatic hyperplasia (BPH) tissue provide a clinically relevant enzyme source.[3]
-
Rat Liver or Prostate: Microsomal fractions from rat liver or prostate are frequently used due to their high enzyme activity.[6][7]
-
Cell Lines: Androgen-sensitive prostate cancer cell lines (e.g., LNCaP) or human keratinocyte cell lines (e.g., HaCaT) can be used to prepare crude enzyme extracts.[5]
General Procedure for Crude Enzyme Preparation from LNCaP cells:
-
Culture LNCaP cells to approximately 80% confluency.
-
Harvest the cells and wash with a Tris-HCl buffer (pH 7.4) containing protease inhibitors.
-
Resuspend the cell pellet in the same buffer and homogenize using sonication on ice.
-
Centrifuge the homogenate to pellet cell debris. The supernatant contains the crude enzyme extract.
-
Determine the total protein concentration of the extract using a standard method like the bicinchoninic acid (BCA) assay.[5]
In Vitro Inhibition Assay
This assay measures the conversion of a substrate (typically radiolabeled testosterone) to DHT in the presence and absence of an inhibitor.
Materials:
-
Enzyme preparation
-
Substrate: [3H]Testosterone
-
Cofactor: NADPH
-
Test compounds (this compound, natural extracts, or isolated compounds)
-
Reaction buffer (e.g., phosphate buffer, pH 6.5)
-
Stopping solution (e.g., 1N HCl)
-
Solvents for extraction (e.g., ethyl acetate)
-
Thin-layer chromatography (TLC) plates and developing solvent system
-
Scintillation counter
Procedure:
-
Pre-incubate the enzyme preparation with the test compound or vehicle (control) in the reaction buffer for a specified time (e.g., 15 minutes) at 37°C.[7]
-
Initiate the enzymatic reaction by adding the substrate ([3H]Testosterone) and the cofactor (NADPH).
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.[4][7]
-
Terminate the reaction by adding a stopping solution.[7]
-
Extract the steroids from the reaction mixture using an organic solvent.
-
Separate the substrate ([3H]Testosterone) from the product ([3H]Dihydrotestosterone) using TLC.
-
Quantify the radioactivity of the testosterone and dihydrotestosterone spots using a scintillation counter.
-
Calculate the percentage of inhibition for each test compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow Diagram
Conclusion
The in vitro data clearly demonstrates that while this compound remains a highly potent inhibitor of 5-alpha reductase, several natural compounds also exhibit significant inhibitory activity. Notably, phytosterols like β-sitosterol and compounds isolated from Tectona grandis show promise, albeit with lower potency than this compound. The provided experimental framework offers a standardized approach for researchers to further investigate these and other novel 5-alpha reductase inhibitors. Future studies should focus on isoenzyme selectivity (Type 1 vs. Type 2) and progress towards in vivo models to validate these in vitro findings for potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. pfsfoundation.org [pfsfoundation.org]
- 3. Comparison of this compound (Proscar), a 5 alpha reductase inhibitor, and various commercial plant extracts in in vitro and in vivo 5 alpha reductase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro study of rat prostate 5 alpha-reductase activity and its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
Finasteride's Fingerprint on Brain Neurosteroids: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of finasteride's effects on neurosteroid levels in the brain against its primary alternative, dutasteride. The information is supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
This compound, a widely prescribed 5α-reductase inhibitor, is known for its role in treating benign prostatic hyperplasia and androgenetic alopecia. However, its mechanism of action extends beyond the periphery, significantly impacting the delicate balance of neurosteroids within the brain. These neuroactive steroids are crucial for neuronal function, mood regulation, and overall brain health. Understanding the precise quantitative and qualitative effects of this compound on these molecules is paramount for both clinical application and future drug development.
Quantitative Effects on Neurosteroid Levels
This compound's primary mode of action is the inhibition of 5α-reductase, the enzyme responsible for converting testosterone to dihydrotestosterone (DHT) and progesterone to dihydroprogesterone (DHP). This inhibition leads to a cascade of changes in the neurosteroid profile within the brain. The following tables summarize the quantitative data from preclinical and clinical studies, comparing the effects of this compound and its alternative, dutasteride.
Table 1: Effects of this compound on Neurosteroid Levels in Rat Brain
| Neurosteroid | Brain Region | Dosage | Duration | Percentage Change | Reference |
| Allopregnanolone | Cerebral Cortex | 25 mg/kg, s.c. | Single dose | ≈ -65% | [1] |
| Allopregnanolone | Cerebral Cortex | 50 mg/kg, i.p. | 24 hours | -80% | [2] |
| Allopregnanolone | Hippocampus | Not Specified | Not Specified | Decreased | |
| Tetrahydrodeoxycorticosterone (THDOC) | Cerebral Cortex | 25 mg/kg, s.c. | Single dose | ≈ -60% | [1] |
| Dihydrotestosterone (DHT) | Plasma | Not Specified | 20 days | Decreased | [3] |
| 5α-androstane-3α,17β-diol (3α-diol) | Cerebellum & CSF | Not Specified | 20 days | Decreased | [3] |
| Progesterone | Hippocampus | Not Specified | 20 days | Increased | [4] |
| 5α-dihydroprogesterone (DHP) | Cerebellum | Not Specified | 20 days | Upregulated | [4] |
| 17β-estradiol | Cerebellum & Plasma | Not Specified | 20 days | Increased | [4] |
Table 2: Comparative Effects of this compound and Dutasteride on Neurosteroid Levels
| Compound | Neurosteroid | Sample Type | Dosage | Percentage Change | Reference |
| This compound | Allopregnanolone | Rat Retina | 1 µM | Significantly Depressed | [5] |
| Dutasteride | Allopregnanolone | Rat Retina | 1 µM | More Effectively Inhibited than this compound | [5] |
| This compound | Dihydrotestosterone (DHT) | Human CSF | Not Specified | Decreased | [6] |
| This compound | Tetrahydroprogesterone | Human CSF | Not Specified | Decreased | [6] |
| This compound | Isopregnanolone | Human CSF | Not Specified | Decreased | [6] |
| Dutasteride | Dihydrotestosterone (DHT) | Human CSF | 0.5 mg/day | Higher than control | [7] |
| Dutasteride | Testosterone | Human CSF | 0.5 mg/day | Lower than control | [7] |
Experimental Protocols
The quantification of neurosteroids in brain tissue requires highly sensitive and specific analytical methods. The most common and reliable technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Neurosteroid Extraction and Quantification from Rat Brain Tissue via LC-MS/MS
-
Tissue Homogenization:
-
Excise the brain region of interest (e.g., cerebral cortex, hippocampus) on ice.
-
Homogenize the tissue in a suitable buffer, often containing antioxidants and enzyme inhibitors to prevent degradation. A common approach is homogenization in ice-cold water followed by the addition of an organic solvent like methanol.[5]
-
-
Steroid Extraction:
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to separate steroids from other tissue components.
-
LLE: Use an organic solvent such as ethyl acetate to extract the steroids.
-
SPE: Utilize C18 columns. After loading the sample, wash the column with varying concentrations of methanol to remove interfering substances. Elute the steroids with a high concentration of methanol (e.g., 90%).[5][8]
-
-
Derivatization (Optional but often necessary for enhancing sensitivity):
-
To improve ionization efficiency for certain neurosteroids, derivatization may be employed. For example, oxosteroids can be converted to their oximes using hydroxylamine hydrochloride.[9]
-
-
LC-MS/MS Analysis:
-
Inject the extracted and purified sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
The HPLC column separates the different neurosteroids based on their physicochemical properties.
-
The separated neurosteroids are then introduced into a tandem mass spectrometer.
-
The mass spectrometer uses specific precursor-to-product ion transitions for each neurosteroid to provide highly selective and sensitive quantification. Electrospray ionization (ESI) is a commonly used ionization technique.[10]
-
-
Data Analysis:
-
Quantify the concentration of each neurosteroid by comparing its peak area to that of a known concentration of an internal standard (often a deuterated version of the analyte).
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biochemical pathways and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: Neurosteroid synthesis pathway and the inhibitory action of this compound.
Caption: Experimental workflow for neurosteroid analysis in brain tissue.
Conclusion
The available evidence clearly demonstrates that this compound significantly alters the neurosteroid profile in the brain, most notably by decreasing levels of allopregnanolone and DHT. Dutasteride, a more potent inhibitor of both 5α-reductase isoenzymes, appears to have a more pronounced effect on some neurosteroids. These alterations have important implications for neuronal function and may contribute to the neuropsychiatric side effects reported by some individuals. Further research is needed to fully elucidate the long-term consequences of these changes and to develop strategies to mitigate potential adverse effects while harnessing the therapeutic potential of neurosteroid modulation. The methodologies and data presented in this guide provide a foundation for researchers to build upon in their exploration of this critical area of neuroendocrinology.
References
- 1. Role of brain allopregnanolone in the plasticity of γ-aminobutyric acid type A receptor in rat brain during pregnancy and after delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment with and withdrawal from this compound alters ethanol intake patterns in male C57BL/6J mice: potential role of endogenous neurosteroids? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iris.unito.it [iris.unito.it]
- 5. Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroactive steroid levels are modified in cerebrospinal fluid and plasma of post-finasteride patients showing persistent sexual side effects and anxious/depressive symptomatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations [frontiersin.org]
- 9. Neurosteroids in rat brain: extraction, isolation, and analysis by nanoscale liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Finasteride in a Research Environment: A Step-by-Step Guide
For Immediate Implementation by Laboratory Personnel
Finasteride, a potent 5-alpha-reductase inhibitor, requires meticulous handling and disposal procedures due to its classification as a hazardous drug. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound waste streams, thereby protecting personnel and the environment. Adherence to these protocols is critical for maintaining laboratory safety and regulatory compliance.
This compound Hazard Profile
A summary of key hazard information for this compound is presented below. This information underscores the importance of the disposal procedures outlined in this document.
| Hazard Classification | Description | Primary Route of Exposure | Key Precaution |
| NIOSH Hazardous Drug | Poses a potential for reproductive and developmental toxicity. | Inhalation of dust, skin absorption, ingestion. | Women who are pregnant or may become pregnant should not handle crushed or broken tablets or powder.[1] |
| Harmful if Swallowed | May cause adverse health effects if ingested.[2][3] | Ingestion. | Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[2][3][4] |
| Suspected Reproductive Toxin | May damage fertility or the unborn child.[2][3] | Inhalation, skin contact, ingestion. | Use appropriate personal protective equipment (PPE), including gloves and lab coat.[2][3][4] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[3] | Improper disposal leading to environmental release. | Do not dispose of down the drain or in regular trash.[3] |
Experimental Protocols for Disposal
The proper disposal of this compound is contingent on its form (solid or in solution) and must be conducted in accordance with federal, state, and local regulations. This compound is listed as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH), necessitating specific handling precautions. While pure this compound is not explicitly listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), its formulation in certain solvents may render the entire waste stream a characteristic hazardous waste.
Step 1: Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate PPE:
-
Gloves: Two pairs of chemotherapy-rated gloves are recommended.
-
Lab Coat: A disposable or dedicated lab coat.
-
Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: If handling bulk powder or creating aerosols, a NIOSH-approved respirator is necessary.
All handling of this compound, especially in its powdered form, should be conducted within a chemical fume hood to minimize inhalation exposure.[4]
Step 2: Waste Segregation and Containment
Proper segregation of this compound waste is crucial. Three primary waste streams should be considered:
-
Solid this compound Waste: This includes expired or unused pure this compound powder, contaminated weighing papers, and disposable equipment that has come into direct contact with solid this compound.
-
This compound Solutions: Solutions of this compound in various solvents (e.g., ethanol, DMSO). The hazardous characteristics of the solvent will dictate the disposal route.
-
Contaminated Labware and PPE: This includes items such as gloves, pipette tips, and empty vials.
All this compound waste must be collected in designated, sealed, and clearly labeled hazardous waste containers. The label should include "Hazardous Waste," the chemical name "this compound," and any other components of the mixture.
Step 3: Disposal of Solid this compound Waste
-
Carefully collect all solid this compound waste, including contaminated materials, in a designated hazardous waste container.
-
This container should be black, as is standard for hazardous pharmaceutical waste.
-
Store the sealed container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Step 4: Disposal of this compound Solutions
The disposal of this compound solutions depends on the solvent used:
-
Aqueous Solutions: While the this compound itself is an environmental hazard, disposal of aqueous solutions will be dictated by local regulations. Consult your institution's EHS for specific guidance. Do not pour down the drain.[3]
-
Flammable Solvents (e.g., Ethanol): If this compound is dissolved in a solvent that exhibits hazardous characteristics, such as ignitability (a flashpoint below 140°F or 60°C), the entire solution is considered RCRA hazardous waste. This waste must be collected in a designated container for flammable hazardous waste, often labeled with the waste code D001 .
-
Other Organic Solvents (e.g., DMSO): Collect these solutions in a designated hazardous waste container for organic solvent waste. Do not mix with other waste streams unless permitted by your institution's EHS.
Step 5: Disposal of Contaminated Labware and PPE
-
All disposable items that have come into contact with this compound (gloves, pipette tips, etc.) should be considered contaminated.
-
Collect these items in the designated black container for hazardous pharmaceutical waste.
-
Empty vials that once contained this compound should also be disposed of in this container.
Mandatory Visualizations
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Workflow for Research Laboratories.
This comprehensive guide ensures that the disposal of this compound is handled in a manner that prioritizes safety and environmental protection. By following these procedures, research facilities can maintain compliance with regulations and foster a culture of safety. Always consult your institution's specific guidelines and Environmental Health and Safety department for any additional requirements.
References
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Finasteride
For Immediate Implementation: This document provides essential safety and logistical guidance for laboratory personnel handling finasteride. Adherence to these protocols is critical to mitigate health risks associated with this potent pharmaceutical compound.
This compound is classified as a hazardous drug, primarily due to its potential for reproductive and developmental toxicity.[1][2][3][4] As such, stringent safety measures must be observed to prevent occupational exposure. This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans for researchers, scientists, and drug development professionals.
Essential Personal Protective Equipment (PPE)
When handling this compound in a laboratory setting, the following PPE is mandatory to minimize exposure through inhalation, dermal contact, and eye contact.[5]
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or latex gloves | Prevents direct skin contact. Double gloving is recommended for enhanced protection.[1][6][7] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust, aerosols, or splashes of this compound-containing solutions.[1][5][6][7] |
| Face Protection | Face shield (in addition to goggles) | Recommended when there is a potential for direct contact with the face from dusts, mists, or aerosols.[1][6][7] |
| Protective Clothing | Laboratory coat or gown | Provides a barrier against contamination of personal clothing. Additional garments like sleevelets or disposable suits should be used to avoid exposed skin.[1][6][7] |
| Respiratory Protection | NIOSH-approved respirator | Required in situations of inadequate ventilation or when handling powders that may generate dust.[2] |
Standard Operating Procedure for Handling this compound
This step-by-step guide details the safe handling of this compound from preparation to disposal.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a Class II biological safety cabinet, to contain any airborne particles.[8]
-
Restricted Access: Access to the handling area should be restricted to authorized personnel.
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the this compound SDS for specific handling and emergency instructions.[9]
Donning PPE
The following sequence should be followed when putting on PPE:
-
Gown/Lab Coat: Don a clean lab coat or gown, ensuring it is fully buttoned.
-
Gloves (First Pair): Put on the first pair of gloves.
-
Goggles/Face Shield: Put on safety goggles and a face shield if necessary.
-
Gloves (Second Pair): Don a second pair of gloves over the first, ensuring the cuffs of the gown are tucked into the outer gloves.
Handling and Experimental Procedures
-
Avoid Dust Generation: When working with powdered this compound, handle it carefully to minimize dust formation.[1][6]
-
No Bare Hand Contact: Never handle this compound tablets or powder with bare hands.[5]
-
Labeling: All containers with this compound must be clearly labeled as hazardous.[6][7]
Doffing PPE and Decontamination
To prevent cross-contamination, remove PPE in the following order before leaving the work area:
-
Outer Gloves: Remove the outer pair of gloves.
-
Gown/Lab Coat: Remove the gown or lab coat, turning it inside out as you remove it.
-
Goggles/Face Shield: Remove eye and face protection.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.[1][6]
Waste Disposal
-
Contaminated PPE: All disposable PPE (gloves, gowns, etc.) contaminated with this compound should be placed in a designated, sealed hazardous waste container.[7]
-
Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[3][7] Do not dispose of this compound down the drain or in regular trash.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
- 1. organon.com [organon.com]
- 2. guinama.com [guinama.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. brainly.com [brainly.com]
- 6. organon.com [organon.com]
- 7. organon.com [organon.com]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. utoledo.edu [utoledo.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
